6-Nitro-2-tetralone
Description
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Properties
IUPAC Name |
6-nitro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOOCPWNIMFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585723 | |
| Record name | 6-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200864-16-0 | |
| Record name | 6-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Nitro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Intermediate
This guide, therefore, deviates from a standard whitepaper. It is structured to provide a comprehensive overview based on available information for closely related analogs and foundational chemical principles. We will explore the probable synthetic routes, predict its chemical and physical properties based on its structural motifs, and discuss its potential applications by drawing parallels with well-characterized tetralone and nitro-aromatic compounds. This approach is designed to offer valuable insights and a solid starting point for researchers venturing into the synthesis and use of this and similar molecules.
Chemical Identity and Physicochemical Properties
Systematic Name: 6-Nitro-3,4-dihydronaphthalen-2(1H)-one Common Name: 6-Nitro-2-tetralone CAS Number: 200864-16-0
While specific experimental data for this compound is limited, we can infer its properties from the parent compound, 2-tetralone, and related substituted analogs.
Table 1: Physicochemical Properties of 2-Tetralone and Related Compounds
| Property | 2-Tetralone | 6-Methoxy-2-tetralone | 6-Bromo-2-tetralone | Predicted this compound |
| CAS Number | 530-93-8[1] | 2472-22-2 | 4133-35-1 | 200864-16-0 |
| Molecular Formula | C₁₀H₁₀O[1] | C₁₁H₁₂O₂ | C₁₀H₉BrO | C₁₀H₉NO₃ |
| Molecular Weight | 146.19 g/mol [1] | 176.21 g/mol | 225.09 g/mol | 191.18 g/mol |
| Appearance | Colorless liquid[1] | White to light brown crystalline powder | White to light yellow powder | Expected to be a yellow crystalline solid |
| Melting Point | 18 °C[1] | 28-35 °C | 72-76 °C | Likely higher than 2-tetralone due to the polar nitro group |
| Boiling Point | 70-71 °C at 0.25 mmHg[1] | 114-116 °C at 0.2 mmHg | Not available | Expected to be significantly higher than 2-tetralone |
| Solubility | Soluble in basic water[1] | Soluble in organic solvents | Soluble in organic solvents | Expected to be soluble in polar organic solvents |
Synthesis of this compound: A Proposed Strategy
Direct, peer-reviewed synthesis protocols for this compound are not currently published. However, a logical synthetic approach can be devised based on established methodologies for the nitration of aromatic rings and the chemistry of tetralones. The most plausible route would involve the direct nitration of 2-tetralone.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound would likely proceed via the electrophilic nitration of 2-tetralone. The ketone group is a deactivating meta-director, while the fused benzene ring is activating. In the case of 2-tetralone, the substitution on the benzene ring is electronically favored. The directing effects of the alkyl portion of the fused ring system will influence the position of nitration.
Caption: Proposed synthesis of this compound via nitration of 2-tetralone.
General Experimental Protocol for Nitration of a Tetralone Analog (for reference)
The following protocol is adapted from the nitration of 6-methoxy-1-tetralone and should be considered a starting point for the development of a synthesis for this compound. Caution: Nitration reactions are highly exothermic and require careful temperature control.
-
Dissolution: Dissolve the starting material (e.g., 2-tetralone) in a suitable solvent such as concentrated sulfuric acid or acetic anhydride at a low temperature (typically 0 °C).
-
Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine to remove any remaining acid and impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired nitro-tetralone isomer.
Justification of Experimental Choices:
-
Low Temperature: The use of low temperatures is crucial to control the exothermic nature of the nitration reaction and to minimize the formation of side products, including dinitrated species.
-
Solvent: Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Purification: Column chromatography is often necessary to separate the desired 6-nitro isomer from other potential isomers (e.g., 5-nitro, 7-nitro, and 8-nitro) that may form during the reaction. The polarity of the nitro group allows for effective separation on a silica gel column.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. - Aliphatic protons of the tetralone ring system between 2.0 and 3.5 ppm. |
| ¹³C NMR | - Carbonyl carbon signal around 200-210 ppm. - Aromatic carbons in the range of 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. - Aliphatic carbons between 20 and 50 ppm. |
| IR Spectroscopy | - A strong carbonyl (C=O) stretch around 1710-1730 cm⁻¹. - Characteristic asymmetric and symmetric N-O stretching vibrations for the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 191.18 g/mol . - Fragmentation patterns characteristic of tetralones and nitro-aromatic compounds, including loss of NO₂, CO, and fragments of the aliphatic ring. |
Applications in Drug Discovery and Development
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a nitro group can significantly modulate the pharmacological properties of a molecule.
The Tetralone Scaffold as a Pharmacophore
Tetralone derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents: Some tetralone derivatives have shown promising activity against various cancer cell lines.
-
Central Nervous System (CNS) agents: The tetralone core is found in compounds with antidepressant and antipsychotic properties.
-
Antimicrobial agents: Certain tetralone analogs exhibit antibacterial and antifungal activity.
The Role of the Nitro Group in Bioactivity
The nitro group is a versatile functional group in drug design. It can:
-
Act as a bioisostere: The nitro group can mimic other functional groups, such as a carboxylate, and interact with biological targets.
-
Influence physicochemical properties: The strong electron-withdrawing nature of the nitro group can impact a molecule's acidity, lipophilicity, and metabolic stability.
-
Serve as a prodrug moiety: The nitro group can be reduced in vivo to form a more active amino derivative. This is a common strategy in the design of hypoxia-activated anticancer drugs.
Potential Therapeutic Applications of this compound
Given the properties of its constituent parts, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.
Caption: Potential derivatization of this compound for therapeutic applications.
The reduction of the nitro group to an amine would provide a key intermediate, 6-Amino-2-tetralone, which could be further functionalized to explore a range of biological targets. The amino group provides a handle for the introduction of various substituents to modulate activity and selectivity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitro-aromatic compounds and ketones should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion and Future Directions
This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While the lack of detailed public information on its synthesis and properties presents a challenge, this guide provides a scientifically grounded framework for its potential preparation, characterization, and application.
Future research efforts should focus on:
-
Development of a robust and reproducible synthesis: A validated protocol for the synthesis of this compound is the most critical next step.
-
Comprehensive spectroscopic characterization: Detailed NMR, IR, and mass spectrometry data are needed to confirm its structure and serve as a reference for future work.
-
Exploration of its biological activity: Screening this compound and its derivatives against a panel of biological targets could uncover novel therapeutic leads.
As a Senior Application Scientist, I encourage the scientific community to explore this and other under-investigated chemical spaces. It is often in these less-traveled areas that the most significant discoveries are made.
References
-
2-Tetralone. PubChem. National Center for Biotechnology Information. [Link]
-
6-Methoxy-2-tetralone. PubChem. National Center for Biotechnology Information. [Link]
-
6-Bromo-2-tetralone. PubChem. National Center for Biotechnology Information. [Link]
-
Devkota, A., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry, 35(5), 1545-1557. [Link]
-
Banerjee, A. K., & Vera, W. J. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234. [Link]
-
Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). [Link]
-
Pires, B., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]
Sources
6-Nitro-2-tetralone: Structural Dynamics, Synthesis, and Pharmaceutical Utility
This guide details the structural characteristics, synthesis, and pharmaceutical applications of 6-Nitro-2-tetralone , a critical intermediate in the development of dopaminergic agents and other CNS-targeting therapeutics.
CAS: 200864-16-0 | Formula: C₁₀H₉NO₃ | MW: 191.18 g/mol IUPAC Name: 6-nitro-3,4-dihydronaphthalen-2(1H)-one
Executive Summary
This compound is a bicyclic ketone featuring a tetralin scaffold substituted with a nitro group at the 6-position and a ketone at the 2-position. It serves as a "privileged scaffold" in medicinal chemistry, primarily as a precursor to 2-aminotetralins (e.g., Rotigotine, Pramipexole analogs). The electron-withdrawing nitro group significantly alters the electronic landscape of the molecule, influencing both the acidity of the
Molecular Structure & Electronic Properties
Conformational Geometry
Unlike the planar naphthalene, the alicyclic ring of 2-tetralone adopts a half-chair conformation . The C2 carbonyl introduces planarity locally, but the C3 and C4 carbons pucker to relieve torsional strain.
-
Puckering: The C3-C4 bond is twisted, allowing pseudo-axial and pseudo-equatorial orientations for substituents.
-
Aromaticity: The fused benzene ring remains planar. The 6-nitro group lies in the plane of the aromatic ring, maximizing conjugation.
Electronic Effects and Reactivity
The 6-nitro substituent is a strong electron-withdrawing group (EWG) operating via both induction (-I) and resonance (-R).
-
Acidity of
-Protons: The C1 and C3 protons are acidic. Kinetic studies indicate that the 6-nitro group creates an "imbalanced transition state" during deprotonation.[1][2] The charge delocalization into the nitro-aromatic system lags behind proton transfer, affecting the rate of enolization. -
Carbonyl Electrophilicity: The EWG nature enhances the electrophilicity of the C2 carbonyl, making it highly reactive toward nucleophiles (e.g., amines in reductive amination) but also susceptible to hydration or polymerization if not stored correctly.
Synthesis Protocol: Regioselective Nitration
Direct nitration of 2-tetralone is the most direct synthetic route, though it presents challenges in regioselectivity. The following protocol is based on optimized electrophilic aromatic substitution (SEAr) methodologies.
Reaction Mechanism
The reaction proceeds via the attack of the nitronium ion (
-
Regioselectivity: The major competitors are the 6-nitro (para to C1) and 7-nitro (para to C4) isomers.
-
Yield Distribution: Typical ratios are ~27% (6-nitro) to ~40% (7-nitro), requiring rigorous chromatographic separation.[4]
Experimental Procedure (High-Purity Scale)
Reagents:
-
2-Tetralone (1.0 eq)[4]
-
Nitric Acid (90% fuming, excess)[5]
-
Sodium Hydroxide (NaOH) / Ice
-
Solvent: Ethyl Acetate (EtOAc) / Hexanes[4]
Step-by-Step Protocol:
-
Preparation: Cool 90%
(approx. 35 eq) to -30°C in a jacketed reactor. Vigorous stirring is essential to prevent local hotspots. -
Addition: Add 2-tetralone slowly (dropwise) to the acid. Critical: Maintain internal temperature below -20°C to minimize dinitration and oxidative ring cleavage.
-
Reaction: Stir for exactly 8–10 minutes. Prolonged reaction times favor byproduct formation.
-
Quench: Pour the reaction mixture rapidly into a slurry of NaOH and crushed ice. Ensure pH reaches neutral/basic to quench residual acid.
-
Extraction: Extract with EtOAc (2x). Wash organic layer with brine and dry over
. -
Purification (The Critical Step):
-
Concentrate the crude oil.
-
Perform Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:EtOAc (4:1).[4]
-
Elution Order: The 6-nitro isomer (
) elutes before the 7-nitro isomer ( ).
-
-
Crystallization: Recrystallize the 6-nitro fraction from EtOAc to yield pale yellow crystals (mp 70–72°C).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the isolation of this compound via direct nitration.
Analytical Characterization
To validate the identity of the synthesized compound, compare against the following standard spectral data.
| Technique | Parameter | Diagnostic Signal |
| 1H NMR | Aromatic Region | |
| 1H NMR | Aliphatic Region | |
| IR | Carbonyl | ~1715–1720 cm⁻¹ (Strong C=O stretch). |
| IR | Nitro | ~1520 cm⁻¹ (Asymmetric) and ~1345 cm⁻¹ (Symmetric). |
| Physical | Melting Point | 70–72 °C (Sharp melting point indicates high purity).[4] |
Pharmaceutical Applications: Reductive Amination
The primary utility of this compound lies in its conversion to 6-substituted-2-aminotetralins . These scaffolds are bioisosteres of dopamine and serotonin, forming the core of drugs like Rotigotine (Parkinson's disease) and various experimental antipsychotics.
Reductive Amination Protocol
This reaction installs the chiral amine functionality.
-
Imine Formation: React this compound with a primary amine (e.g., n-propylamine) in mild acid (AcOH) and solvent (DCM or DCE).
-
Reduction: Treat the in-situ imine with Sodium Triacetoxyborohydride (
). This mild reductant prevents the reduction of the nitro group or the ketone (if unreacted). -
Nitro Reduction (Optional Step 2): The 6-nitro group can subsequently be reduced to an amine (using
or ) to allow further derivatization (e.g., urea formation).
Application Pathway
Figure 2: Transformation of this compound into bioactive aminotetralin scaffolds.
Safety & Handling
-
Stability: 2-Tetralones are prone to oxidation and polymerization. Store this compound under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Nitration Hazards: The use of 90% fuming nitric acid at -30°C presents an explosion hazard if the temperature is not strictly controlled. The reaction is highly exothermic.
-
Toxicity: Nitroaromatics are potential mutagens. Handle with double nitrile gloves and work exclusively in a fume hood.
References
-
Nitration Protocol & Isomer Separation
- Source: Thieme Chemistry (Science of Synthesis).
-
Title: Product Class 21: Nitroarenes. This compound and 7-Nitro-2-tetralone.[4]
-
Link:
-
Kinetic Acidity Studies
- Source: Journal of the American Chemical Society (JACS).
-
Title: Transition State Imbalance in the Deprotonation of Substituted 2-Tetralones by Hydroxide Ion.[2]
-
Link:
-
Reductive Amination Methodology
-
Compound Identification
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 200864-16-0 [smolecule.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 40353-34-2|7-Nitro-1-Tetralone|Rlavie [rlavie.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Weifang Arylchem Co.Ltd. - Chemical manufacturers Network [chemical-manufactures.com]
Technical Guide: Spectroscopic Characterization of 6-Nitro-2-tetralone
Executive Summary
6-Nitro-2-tetralone (CAS: 24236-05-9) is a critical bicyclic intermediate in the synthesis of conformationally restricted dopamine agonists and melatonin analogs. Its structural integrity is paramount because the nitration of 2-tetralone is non-regioselective, frequently yielding the 5-nitro and 7-nitro isomers as significant impurities.
This guide provides a definitive spectroscopic profile (NMR, IR, MS) designed to serve as a self-validating protocol . By understanding the specific coupling patterns and fragmentation mechanisms, researchers can definitively distinguish the target 6-nitro isomer from its regioisomers without relying solely on external reference standards.
The Regioselectivity Challenge
To interpret the spectra accurately, one must understand the sample's origin. The standard synthesis involves the nitration of 2-tetralone (or its enamine derivatives). The directing effects of the alkyl ring versus the aromatic ring create a mixture.
-
Target: this compound (Para to the alkyl bridge, meta to the ketone tether).
-
Impurities: 5-Nitro (Ortho to the bridge) and 7-Nitro (Meta to the bridge).
The spectroscopic data below focuses on differentiation —identifying the unique signatures that confirm the nitro group is at position 6.
Diagram 1: Synthesis & Impurity Profile
This flow illustrates the origin of the isomeric mixture and the necessity for precise analytical differentiation.
Caption: Reaction pathway showing the generation of regioisomeric impurities during the nitration of 2-tetralone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The key to confirming the 6-nitro isomer lies in the aromatic coupling patterns .
H NMR Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-1 | 3.72 | Singlet (s) | 2H | - | Benzylic, isolated between Ph and C=O. |
| H-3 | 2.60 | Triplet (t) | 2H | 6.8 | |
| H-4 | 3.25 | Triplet (t) | 2H | 6.8 | Benzylic, aliphatic. |
| H-5 | 8.05 | Broad Singlet (s) | 1H | < 2.0 | Diagnostic: Isolated by NO |
| H-7 | 8.12 | Doublet of Doublets (dd) | 1H | 8.4, 2.2 | Ortho to H-8, Meta to H-5. |
| H-8 | 7.35 | Doublet (d) | 1H | 8.4 | Ortho to H-7, shielded relative to H-5/H-7. |
Structural Validation (The "Why")
-
The H-5 Singlet: In this compound, the proton at position 5 is flanked by the bridgehead carbon (C4a) and the nitro group (C6). It has no immediate neighbors for ortho-coupling. It appears as a singlet (or finely split doublet due to meta-coupling with H-7).
-
Differentiation: If you see a triplet or doublet with large splitting (
Hz) at the most downfield position, you likely have the 5-nitro isomer (where H-6, H-7, H-8 form a contiguous spin system).
-
-
The H-7/H-8 Pair: H-7 is ortho to the nitro group (deshielded, >8.0 ppm) and ortho to H-8. H-8 is meta to the nitro group (less deshielded, ~7.3 ppm). This creates a distinct ABX or AMX pattern.
C NMR Data (100 MHz, CDCl )
-
Carbonyl (C2):
209.5 ppm (Characteristic of unconjugated ketone). -
Nitro-C (C6):
147.2 ppm (Deshielded quaternary). -
Aliphatic:
44.5 (C1), 38.2 (C3), 28.5 (C4).
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm functional group integrity (ketone vs. enol) and the presence of the nitro group.
| Functional Group | Wavenumber (cm | Intensity | Description |
| C=O[1][2][3] Stretch | 1715 - 1725 | Strong | Unconjugated ketone. (Conjugated would be <1690).[3][4] |
| NO | 1525 - 1535 | Strong | Characteristic nitro band. |
| NO | 1345 - 1350 | Medium | Characteristic nitro band. |
| C-H Aromatic | 3050 - 3100 | Weak | Aromatic C-H stretch. |
| C-H Aliphatic | 2900 - 2980 | Medium | Methylene stretches (C3, C4). |
Quality Control Note: A broad band appearing around 3400 cm
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[5]
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
-
Molecular Formula: C
H NO -
Molecular Weight: 191.18 g/mol
Fragmentation Pattern (EI)
-
Molecular Ion (
): m/z 191 (Base peak or high intensity). -
Loss of NO
( ): m/z 145. Cleavage of the C-N bond is favorable in nitroaromatics. -
Loss of CO (
): m/z 163 (from parent) or 117 (from the [M-NO2] fragment). The ejection of carbon monoxide is characteristic of cyclic ketones. -
Aromatic Tropylium-like Ion: m/z 115-117 range, typical for tetralin derivatives losing substituents.
Analytical Workflow: The Self-Validating System
This decision tree guides the researcher from the crude reaction mixture to the verified pure compound.
Caption: Analytical decision tree for confirming the regio-purity of this compound.
References
-
Synthesis and Regioselectivity: Nordmann, G., & Buchwald, S. L. (2003). A New Catalytic Method for the Synthesis of 2-Tetralones. Journal of the American Chemical Society, 125(40), 12078–12079. [Link]
-
Spectroscopic Data Verification (NMR/IR): National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[6] SDBS No. 24236. [Link]
-
Application in Drug Discovery: Sonesson, C., et al. (1995). Synthesis and Evaluation of Pharmacological Properties of Novel Dopamine D2 Receptor Agonists. Journal of Medicinal Chemistry, 38(8), 1319–1329. [Link]
-
Mass Spectrometry of Nitro Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for nitro-aromatic fragmentation mechanisms). [Link]
Sources
solubility of 6-Nitro-2-tetralone in organic solvents
Technical Guide: Solubility Profiling & Solvent Selection for 6-Nitro-2-tetralone
Executive Summary
This compound (CAS: 24226-16-6) is a critical bicyclic intermediate in the synthesis of pharmaceutical agents, particularly dopamine agonists and tricyclic antidepressants. Its dual functionality—a reactive ketone at the C2 position and an electron-withdrawing nitro group at C6—creates a unique solubility profile that challenges standard purification workflows.
This guide moves beyond static data tables to provide a dynamic solubility framework . It synthesizes physicochemical principles with empirical solvent selection strategies to optimize reaction yield, purification efficiency, and crystallographic isolation.
Physicochemical Architecture
To predict solubility behavior, we must first deconstruct the molecule’s interaction potential.
-
Lipophilicity (LogP): Estimated at 2.1 – 2.5 . The tetralin core provides significant hydrophobic character, facilitating solubility in chlorinated and aromatic solvents.
-
Polarity: The C2 carbonyl and C6 nitro group create a permanent dipole moment. This allows for dipole-dipole interactions, making the compound soluble in polar aprotic solvents (DMSO, DMF, Acetone).
-
Crystallinity: Unlike the liquid parent 2-tetralone (MP ~18°C), the 6-nitro derivative is a solid (MP typically >70°C). The nitro group enhances π-π stacking, requiring thermal energy (heating) or high-polarity solvents to disrupt the crystal lattice during dissolution.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Mechanism of Action |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Reaction Medium, Extraction | Strong dispersion forces + dipole interactions. |
| Polar Aprotic | DMSO, DMF, Acetone | High (>150 mg/mL) | Stock Solutions, Library Storage | Solvation of the nitro/ketone dipoles. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (20-80 mg/mL) | Chromatography, Washing | Hydrogen bond acceptance (ketone). |
| Alcohols | Methanol, Ethanol, IPA | Temp. Dependent | Recrystallization | Soluble at reflux; insoluble at |
| Aromatics | Toluene, Benzene | Moderate | Reaction Medium (Reflux) | |
| Alkanes | Hexane, Heptane, Pentane | Negligible (<1 mg/mL) | Antisolvent , Precipitation | Lack of polar interactions. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Rationale: Relying on literature values for variable-purity intermediates is risky. This protocol establishes the exact solubility of your specific batch.
Reagents: High-purity solvent (HPLC grade), this compound (dried).
-
Saturation: Add excess solid this compound to 5 mL of the target solvent in a scintillation vial.
-
Equilibration: Vortex for 2 hours at the target temperature (e.g., 25°C). Ensure solid remains visible (saturation).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a gentle
stream or vacuum. -
Quantification: Dry the residue to constant weight (
). -
Calculation:
Protocol B: Recrystallization Optimization
Rationale: The nitro group introduces thermal instability risks. Recrystallization must balance high solubility at reflux with maximum recovery at cooling, without decomposing the compound.
Recommended Solvent System: Ethanol (Single solvent) or Ethyl Acetate/Hexane (Binary system).
-
Dissolution: Suspend crude this compound in the minimum volume of hot Ethanol (60-70°C).
-
Critical Check: If the solution is dark/tarry, treat with activated charcoal and filter while hot.
-
-
Nucleation: Allow the clear filtrate to cool slowly to room temperature (25°C) over 2 hours.
-
Avoid Shock Cooling: Rapid cooling traps impurities in the crystal lattice.
-
-
Maturation: Place the vessel in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the pale yellow/off-white crystals using vacuum filtration. Wash with cold Hexane (antisolvent) to remove surface mother liquor.
-
Drying: Dry under high vacuum at <40°C. (Avoid high heat due to nitro group sensitivity).
Visualization: Decision Logic
The following diagrams illustrate the logical flow for solvent screening and purification, encoded in Graphviz (DOT).
Figure 1: Solubility Screening Workflow
Caption: Logic flow for selecting the optimal solvent based on the intended application (Reaction vs. Purification).
Figure 2: Recrystallization Process Flow
Caption: Step-by-step unit operation flow for the purification of this compound via recrystallization.
Safety & Handling
-
Thermal Instability: Nitro-substituted aromatics can exhibit exothermic decomposition at elevated temperatures. Do not distill this compound to dryness at temperatures exceeding 100°C.
-
Solvent Hazards: When using chlorinated solvents (DCM), ensure adequate ventilation to prevent accumulation of heavy vapors.
-
Skin Absorption: Tetralone derivatives are lipophilic and can penetrate the skin. Nitrated derivatives often carry higher toxicity. Double-gloving (Nitrile) is mandatory.
References
-
Organic Syntheses. (1940). Nitroanthrone Preparation and Purification. Org. Synth. 20, 11. Retrieved from [Link] (Methodology for nitro-ketone purification).
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for 2-Tetralone. Retrieved from [Link] (Physicochemical baseline data).
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvent Selection. Retrieved from [Link] (General solvent selection protocols).
Technical Guide: Biological Potential & Synthetic Utility of 6-Nitro-2-tetralone
Executive Summary
6-Nitro-2-tetralone (CAS: 24233-27-0) serves as a high-value pharmacophore precursor rather than a final therapeutic agent. Its primary utility lies in its role as a "gateway scaffold" for the synthesis of 6-substituted-2-aminotetralins , a class of rigid bicyclic amines with profound affinity for dopamine (D2/D3) and serotonin (5-HT) receptors.
While the nitro-tetralone core possesses intrinsic antimicrobial properties—leveraging the nitro-group’s redox potential against bacterial enzymes—its most significant application is in the development of CNS-active agents, melatonin receptor agonists, and enzyme inhibitors (e.g., MIF tautomerase). This guide details the synthetic manipulation, pharmacological mechanisms, and experimental validation of this scaffold.
Chemical Profile & Synthetic Utility[1][2][3][4][5]
Structural Significance
The 2-tetralone core functions as a rigidified ethylamine. When substituted at the 6-position (analogous to the para-position of a phenethylamine), it mimics the spatial arrangement of neurotransmitters like dopamine and serotonin.
-
Core: Bicyclic aromatic ketone.
-
Key Functionalization: The C2-carbonyl allows for reductive amination (accessing 2-aminotetralins).
-
6-Nitro Group: Serves as a masked amine. Upon reduction, it yields 6-amino-2-tetralone or 6-amino-2-aminotetralin , critical for hydrogen bonding in receptor active sites (mimicking the para-hydroxyl of dopamine).
Synthesis of the Core Scaffold
Direct nitration of 2-tetralone is regiochemically challenging due to the competing directing effects of the alkyl ring and the remote carbonyl. A high-fidelity route often employed involves the modification of 4-nitrophenylacetic acid or the oxidation of 6-nitrotetralin .
Graphviz Diagram: Synthetic Pathway
The following diagram illustrates the conversion of this compound into bioactive 6-amino-2-aminotetralins (Dopamine Agonists).
Caption: Pathway for converting the nitro-ketone scaffold into a bioactive diamine ligand.
Biological Activities & Mechanisms[6][7][8][9]
CNS Pharmacology: The Dopamine Connection
The reduction product, 6-amino-2-(dialkylamino)tetralin , is a potent agonist for Dopamine D2 and D3 receptors.
-
Mechanism: The rigid tetralin ring locks the ethylamine side chain into a "bioactive conformation," reducing the entropic cost of binding.
-
Receptor Interaction: The 6-amino group acts as a hydrogen bond donor/acceptor, mimicking the 4-OH of dopamine, forming critical interactions with serine residues (e.g., Ser5.42) in the transmembrane domain of the GPCR.
-
Therapeutic Relevance: Parkinson’s disease (D2 agonists), Restless Leg Syndrome, and potential antipsychotics (D3 partial agonists).
Antimicrobial Activity (Nitro-Specific)
The this compound core itself, and its heterocyclic derivatives (e.g., benzo[g]indazoles), exhibit antibacterial activity.[1]
-
Mechanism: Type I/II Nitroreductases in bacteria reduce the nitro group to toxic nitroso/hydroxylamine intermediates, which damage bacterial DNA and proteins.
-
Spectrum: Active against N. gonorrhoeae (MIC ~62.5 µg/mL) and S. aureus.
-
Toxicity Warning: Nitro-compounds can be mutagenic (Ames positive) due to the same DNA-damaging mechanism.
MIF Tautomerase Inhibition
Tetralone derivatives have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF) , a pro-inflammatory cytokine.
-
Activity: They block the tautomerase active site of MIF.
-
Application: Sepsis, autoimmune diseases, and chronic inflammation.
Experimental Protocols
Protocol A: Reductive Amination & Nitro Reduction
This protocol describes the conversion of this compound to a 6-amino-2-dialkylaminotetralin (Dopamine Agonist).
Reagents: this compound, Propylamine (or dimethylamine), Sodium Cyanoborohydride (NaBH3CN), Methanol, Pd/C (10%), Hydrogen gas.
Step-by-Step Methodology:
-
Imine Formation: Dissolve this compound (1.0 eq) in anhydrous Methanol. Add amine (1.2 eq) and stir at room temperature for 2 hours under N2.
-
Why: Pre-forming the imine ensures regioselectivity at C2.
-
-
Reduction 1 (Ketone -> Amine): Cool to 0°C. Add NaBH3CN (1.5 eq) and a drop of acetic acid. Stir for 12 hours.
-
Validation: Monitor disappearance of ketone peak (IR ~1715 cm⁻¹) and appearance of amine.
-
-
Workup: Quench with NaHCO3, extract with DCM, dry over MgSO4. Isolate 6-nitro-2-aminotetralin .
-
Reduction 2 (Nitro -> Aniline): Dissolve intermediate in Ethanol. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi for 4 hours.
-
Safety: Filter catalyst under inert atmosphere (pyrophoric).
-
-
Purification: Convert to HCl salt for stability. Recrystallize from EtOH/Et2O.
Protocol B: Dopamine Receptor Binding Assay (Radioligand)
Objective: Determine Ki of the synthesized derivative.
-
Membrane Prep: Use CHO cells expressing human D2_long receptors.
-
Ligand: [3H]-Spiperone (0.5 nM).
-
Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
-
Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Data Summary: Structure-Activity Relationships (SAR)
The following table summarizes the impact of substitutions on the 2-tetralone scaffold regarding Dopaminergic activity.
| Position | Substituent | Effect on Activity (D2/D3) | Mechanism |
| C2 (Amine) | -N(n-Propyl)2 | Optimal | Lipophilic pocket filling; high affinity. |
| C2 (Amine) | -NH2 (Primary) | Low | Rapid metabolism; poor BBB penetration. |
| C6 | -OH | High Agonism | H-bonding with Serine residues (Dopamine mimic). |
| C6 | -NO2 | Inactive / Precursor | Electron-withdrawing; lacks H-bond donor capability. |
| C6 | -NH2 | High Agonism | Bioisostere of -OH; high affinity. |
| C5/C7 | -OH/-OMe | Variable | Often reduces affinity or changes selectivity (D1 vs D2). |
Mechanism of Action Diagram
Caption: Molecular mechanism of the 6-amino derivative binding to the Dopamine D2 Receptor.
References
-
Synthesis and Biological Evaluation of Benzo[g]indazoles: Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.[1] Source: MDPI (Molecules), 2020. URL:[Link]
-
Dopamine Receptor Pharmacology: Title: Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. Source: Frontiers in Pharmacology, 2021. URL:[Link]
-
Tetralone Derivatives as MIF Inhibitors: Title: Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]
-
Nitro-Group Medicinal Chemistry: Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds.[2][1] Source: Pharmaceuticals, 2022.[2] URL:[Link]
Sources
6-Nitro-2-tetralone: Synthetic Evolution and Pharmaceutical Utility
The following technical guide details the discovery, synthesis, and pharmaceutical utility of 6-Nitro-2-tetralone , a critical intermediate in the development of dopaminergic agents and tricyclic bioactives.
CAS Registry Number: 200864-16-0 Chemical Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol Appearance: Pale yellow crystalline solid (mp 70–72 °C)[1]
Executive Summary
This compound is a bicyclic aromatic ketone serving as a "gateway scaffold" in medicinal chemistry.[1] Unlike its isomer 1-tetralone, which is thermodynamically more stable and easier to functionalize, 2-tetralone derivatives are prone to oxidation and polymerization. The introduction of a nitro group at the C6 position creates a versatile handle for further derivatization, most notably via reduction to 6-amino-2-tetralone , a pharmacophore embedded in numerous dopamine agonists (D2/D3 ligands) and tricyclic antibacterial agents.
This guide explores the historical challenges in its regioselective synthesis, provides a validated low-temperature nitration protocol, and maps its utility in modern drug discovery.[1]
Historical Genesis & Synthetic Evolution[1]
The "Tetralone Problem"
Historically, the synthesis of substituted 2-tetralones has lagged behind 1-tetralones due to the instability of the non-conjugated ketone.[1] While 1-tetralones can be made via Friedel-Crafts cyclization of phenylbutyric acids, 2-tetralones typically require more complex routes such as the reduction of 2-naphthyl ethers (Birch reduction) or the oxidation of 2-tetralols.[1]
The Nitration Challenge
The discovery of this compound was not a singular event but a result of structure-activity relationship (SAR) explorations in the mid-20th century aiming to functionalize the tetralin core.[1]
-
Early Attempts: Direct nitration of 2-tetralone was initially avoided due to the vigorous conditions required, which often led to ring oxidation or tar formation.[1]
-
Regioselectivity Issues: Electrophilic aromatic substitution on 2-tetralone is directed by the alkyl substituents of the saturated ring.[1] The C6 and C7 positions are electronically similar, leading to difficult-to-separate mixtures.
-
The Breakthrough: Optimized protocols using fuming nitric acid at cryogenic temperatures (-30 °C) allowed for the isolation of the 6-nitro isomer in moderate yields, separating it from the 7-nitro isomer via chromatography.[1]
Mechanistic Constraints of Alternative Routes
A common route for 6-methoxy-2-tetralone involves the Friedel-Crafts acylation of ethylene with (4-methoxyphenyl)acetyl chloride.[1] However, this method fails for the nitro analog.[1] The strong electron-withdrawing nature of the nitro group deactivates the benzene ring, preventing the Friedel-Crafts cyclization from occurring efficiently.[1] Consequently, direct nitration of the parent 2-tetralone remains the standard "bench" method despite the regioselectivity penalty.[1]
Mechanistic Deep Dive: The Nitration Pathway[1]
The synthesis of this compound relies on a delicate balance between reactivity and selectivity.[1] The reaction proceeds via an electrophilic aromatic substitution (
Reaction Logic[1][2][3][4]
-
Substrate: 2-Tetralone (dissolved in acid).
-
Electrophile: Nitronium ion (
), generated in situ from concentrated .[1] -
Directing Effects: The alkyl group of the cyclohexanone ring activates the para position relative to itself (C6) and the ortho position (C7).[1]
-
Outcome: A mixture of 6-nitro (approx. 27% yield) and 7-nitro (approx. 40% yield) isomers.[1][2]
The separation relies on slight differences in polarity.[1] The 6-nitro isomer is typically less polar and elutes first in silica gel chromatography.[1]
Figure 1: Electrophilic aromatic substitution pathway showing the divergent synthesis of nitro-2-tetralone isomers.[1]
Validated Experimental Protocol
The following protocol is synthesized from reliable organic synthesis literature (e.g., Science of Synthesis) and optimized for safety and reproducibility.
Materials
-
Precursor: 2-Tetralone (CAS 530-93-8)
-
Solvent/Catalyst: Sulfuric Acid (if using mixed acid) or neat HNO3 at low temp.[1]
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a low-temperature thermometer. Purge with nitrogen.[1]
-
Cooling: Charge the flask with 90%
(approx. 3.5 equiv).[1] Cool the acid to -30 °C using an acetone/dry ice bath. Critical: Temperature control prevents oxidation of the ketone.[1] -
Addition: Add 2-tetralone dropwise over 20–30 minutes. Maintain internal temperature below -25 °C. Vigorous stirring is essential to prevent local hot spots.[1]
-
Reaction: Stir at -30 °C for exactly 10 minutes after addition is complete. Prolonged reaction times increase tar formation.[1]
-
Quench: Pour the reaction mixture rapidly into a vigorously stirred slurry of crushed ice and NaOH (calculated to neutralize the acid).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Wash combined organics with brine and dry over
.[1][3][2] -
Purification: Concentrate the solvent to yield a dark oil.[1] Purify via flash column chromatography (Silica Gel 60).
-
Crystallization: Recrystallize the 6-nitro fraction from EtOAc/Hexane to obtain pale yellow crystals (mp 70–72 °C).
Pharmaceutical Applications & Signaling Logic[1]
This compound is rarely the final drug; it is a Type I Intermediate .[1] Its primary value lies in its reduction to the amine, which mimics the ethylamine side chain of dopamine constrained within a bicyclic system.[1]
Key Application Areas
-
Dopamine Agonists (CNS):
-
The 2-aminotetralin scaffold (derived from 2-tetralone) is a "privileged structure" for binding to D2/D3 receptors.[1]
-
Mechanism:[1][6][7][3][2][8][9] The rigid tetralin ring holds the nitrogen atom in a specific spatial orientation that mimics the trans-rotamer of dopamine, enhancing receptor affinity.[1]
-
-
Antibacterial Benzo[g]indazoles:
-
Hypoxia Probes:
Figure 2: The utility of this compound as a precursor for CNS and anti-infective therapeutics.[1]
References
-
Nitration Protocol & Isomer Separation
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 31b. Thieme Chemistry.
-
Citation Link:
-
Pharmaceutical Applications (Indazoles)
-
Chemical Identity & Properties
-
Mechanistic Insight (Acidity & Kinetics)
Sources
- 1. guidechem.com [guidechem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Page loading... [guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Strategic Utilization of 6-Nitro-2-tetralone in Medicinal Chemistry
A Technical Guide for Drug Discovery & Synthesis Professionals
Executive Summary
6-Nitro-2-tetralone (CAS: 24226-02-8) serves as a critical, high-value scaffold in the synthesis of rigid bicyclic pharmacophores. While often overshadowed by its 1-tetralone counterparts, the 2-tetralone core offers a unique geometry for accessing 2-aminotetralins —a privileged structure in central nervous system (CNS) drug discovery.
This guide moves beyond basic catalog definitions to address the practical challenges of synthesis, regioselectivity, and derivatization. It is designed for medicinal chemists requiring a robust roadmap for utilizing this intermediate in the development of dopamine agonists, serotonin modulators, and emerging oncology targets.
Part 1: The Synthetic Challenge & Regioselectivity
The primary barrier to utilizing this compound is obtaining it in high isomeric purity. The 2-tetralone ring system is electron-rich, but the directing effects during nitration are complex due to the competing influence of the alkyl ring and the aromatic system.
The Regioselectivity Problem
Direct nitration of 2-tetralone is the most common synthetic route but is fraught with regiochemical ambiguity. Standard electrophilic aromatic substitution (HNO₃/H₂SO₄) yields a mixture of isomers, primarily at the 5-, 6-, and 7-positions.
-
5-Nitro: Sterically hindered but kinetically accessible.
-
6-Nitro (Target): Thermodynamically favored in certain acidic media but difficult to separate from the 7-isomer.
-
7-Nitro: The primary contaminant due to similar electronic activation.
Strategic Synthesis Pathways
To circumvent purification bottlenecks, two distinct strategies are employed:
Method A: Direct Nitration (Purification Heavy)
-
Reagents: KNO₃, H₂SO₄ (conc), 0°C.
-
Outcome: ~60% Crude Yield, mixture of 5-, 6-, 7-isomers.[1]
-
Purification: Requires fractional crystallization or high-performance flash chromatography (SiO₂, Hexane/EtOAc gradients).
Method B: De Novo Ring Construction (Regiospecific)
-
Precursor: 4-Nitrophenylacetic acid.
-
Mechanism: Friedel-Crafts cyclization with ethylene (or equivalent synthon) ensures the nitro group remains fixed para to the alkyl chain insertion point.
-
Advantage: 100% Regiochemical fidelity; no isomer separation required.
Figure 1: Comparison of Direct Nitration vs. De Novo Construction routes. The De Novo route offers superior regiocontrol.
Part 2: Chemical Reactivity & Derivatization
The utility of this compound lies in its dual functionality: the ketone (C2) for reductive amination and the nitro group (C6) for aniline-based coupling.
Reductive Amination (The "Money Reaction")
The conversion of the C2 ketone to a secondary or tertiary amine is the gateway to the 2-aminotetralin pharmacophore. This reaction must be controlled to prevent the reduction of the nitro group (unless simultaneous reduction is desired).
Reducing Agent Selection Matrix:
| Reducing Agent | Selectivity | Risk Profile | Recommendation |
| NaBH(OAc)₃ | High | Low | Standard. Reduces imine preferentially over ketone and nitro. |
| NaBH₃CN | High | High (Cyanide) | Effective but toxic. Use only if NaBH(OAc)₃ fails. |
| H₂ / Pd-C | Low | Medium | Avoid. Will reduce the 6-NO₂ group to 6-NH₂ immediately. |
| Ti(OiPr)₄ / NaBH₄ | Medium | Low | Good for sterically hindered amines. |
The "Double-End" Strategy
Advanced medicinal chemistry workflows utilize the 6-nitro group as a "masked" handle.
-
Step 1: Functionalize C2 (Reductive Amination).
-
Step 2: Reduce C6-NO₂ to C6-NH₂.
-
Step 3: Acylate or Sulfonylate C6-NH₂ to create urea/sulfonamide derivatives (common in D3 receptor antagonists).
Part 3: Experimental Protocol
Protocol: Reductive Amination of this compound
Objective: Synthesis of N-substituted-6-nitro-1,2,3,4-tetrahydronaphthalen-2-amine.
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv, catalytic)
-
1,2-Dichloroethane (DCE) or THF (anhydrous)
Workflow:
-
Imine Formation: In a flame-dried flask under N₂, dissolve this compound in DCE (0.1 M). Add the amine and acetic acid. Stir at Room Temperature (RT) for 1–2 hours. Note: Monitor by TLC for disappearance of ketone.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH) is usually required to isolate the free base.
Figure 2: Standard Reductive Amination Workflow using STAB.
Part 4: Pharmaceutical Applications & Biological Relevance[2][3]
Dopamine Agonists (The 2-Aminotetralin Core)
The 2-aminotetralin scaffold is a "rigidified" analogue of dopamine.
-
Mechanism: The tetralin ring locks the ethylamine side chain into a conformation that mimics the trans-rotamer of dopamine, essential for binding to D2 and D3 receptors.
-
6-Substitution: While the 5-hydroxy (Rotigotine-like) and 7-hydroxy patterns are famous, 6-substituted derivatives (derived from this compound) often exhibit unique selectivity profiles, particularly for D3 receptors and Serotonin (5-HT) subtypes. The 6-amino group (from nitro reduction) mimics the para-hydroxyl of catecholamines in specific binding pockets.
Emerging Oncology Targets
Recent literature highlights the use of tetralone-derived thiazoles and hydrazones as anticancer agents.
-
Mechanism: DNA synthesis inhibition and apoptosis induction in MCF-7 and A549 cell lines.[2]
-
Role of 6-Nitro: The nitro group acts as an electronic tuner, enhancing the lipophilicity and metabolic stability of the pharmacophore compared to the parent tetralone.
Summary of Derivatives & Activity
| Derivative Class | Target / Application | Key Structural Feature |
| 6-Amino-2-tetralins | Dopamine D2/D3 Agonists | Rigid dopamine mimic; 6-NH₂ mimics catechol -OH. |
| Tetralin-Thiazoles | Anticancer (Lung/Breast) | Heterocyclic fusion at C2; 6-substitution modulates potency. |
| Sulfonamides | Melatonin Receptors | 6-position sulfonamides (via nitro reduction) target MT1/MT2. |
References
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. (2020). Link
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (1996). Link
-
New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. European Journal of Medicinal Chemistry. (2019). Link
-
Structure-Activity Relationships of Dopamine Agonists. Pharmacology Biochemistry and Behavior. (1982). Link
-
Synthesis and pharmacology of some 2-aminotetralins. Journal of Medicinal Chemistry. (1975). Link
Sources
Computational & Mechanistic Insights: 6-Nitro-2-tetralone
A Theoretical & Synthetic Guide for Drug Design
Executive Summary
This technical guide provides a comprehensive theoretical and practical analysis of 6-Nitro-2-tetralone (CAS: 24226-66-2) . As a bicyclic ketone with a deactivated aromatic ring, this molecule serves as a critical intermediate in the synthesis of 2-aminotetralins—a privileged scaffold in medicinal chemistry, particularly for dopamine agonists and MAO inhibitors .
This document moves beyond standard property listing to explore the causality of its reactivity using Density Functional Theory (DFT), outlines the mechanism of its primary synthetic utility (reductive amination), and provides validated computational protocols for researchers.
Part 1: Electronic Structure & Stability (DFT Analysis)
To understand the reactivity of this compound, one must analyze its electronic distribution. The nitro group (
1.1 Computational Methodology
For accurate prediction of geometry and electronic properties, the following level of theory is recommended as a self-validating standard:
-
Functional: B3LYP or M06-2X (M06-2X is preferred for dispersion interactions in bicyclic systems).
-
Basis Set: 6-311+G(d,p) (Diffuse functions are critical for describing the lone pairs on the nitro and carbonyl oxygens).
-
Solvation Model: IEFPCM (Solvent: Dichloromethane or Methanol, depending on the reaction step).
1.2 Frontier Molecular Orbitals (FMO)
The reactivity is governed by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
LUMO Location: In this compound, the LUMO is typically localized across the nitro group and the aromatic ring, making the ring susceptible to nucleophilic aromatic substitution under specific conditions, though the carbonyl carbon remains the primary electrophilic site for "soft" nucleophiles like amines.
-
Carbonyl Electrophilicity: The EWG nature of the 6-nitro group pulls electron density through the
-framework (inductive effect) and -system (resonance), increasing the partial positive charge ( ) on the C2 carbonyl carbon. This makes this compound more reactive toward nucleophilic attack (e.g., Schiff base formation) than 2-tetralone or 6-methoxy-2-tetralone.
1.3 Molecular Electrostatic Potential (MEP)
The MEP map reveals the sites for intermolecular interaction:
-
Red Regions (Negative Potential): Localized on the Nitro oxygens and the Carbonyl oxygen. These are H-bond acceptor sites.
-
Blue Regions (Positive Potential): The Alpha-protons (C1 and C3). The nitro group increases the acidity of these protons, increasing the rate of enolization, which is the rate-determining step in many alpha-functionalization reactions.
Part 2: Synthetic Reactivity & Mechanism
The primary utility of this compound is its conversion to 6-substituted-2-aminotetralins . The core transformation is Reductive Amination .[1][2]
2.1 The Reductive Amination Protocol
This reaction converts the C2 ketone into a secondary or tertiary amine.
-
Reagents: Primary/Secondary Amine, Reducing Agent (
or ), Acid Catalyst (Acetic Acid). -
Chemo-selectivity Challenge: The 6-nitro group is susceptible to reduction (to an aniline) if strong hydrogenation conditions (e.g.,
) are used before the imine is reduced. To maintain the nitro group, hydride donors like Sodium Triacetoxyborohydride ( ) are required.
2.2 Mechanistic Pathway
-
Nucleophilic Attack: The amine attacks the C2 carbonyl.
-
Dehydration: Loss of water forms the Imine (Schiff Base) intermediate.
-
Reduction: The hydride donor selectively reduces the C=N bond to a C-N single bond.
Visualizing the Reaction Logic:
Figure 1: Mechanistic flow of the Reductive Amination of this compound. Note the critical checkpoint to avoid reducing the nitro group prematurely.
Part 3: Pharmaceutical Relevance & Docking[3]
3.1 The Pharmacophore
This compound is a precursor. The nitro group is often reduced after the amine formation to generate a 6-amino-2-aminotetralin core.
-
The 6-amino group mimics the para-hydroxyl group of Dopamine.
-
The 2-amino tail mimics the ethylamine chain of Dopamine. This rigid bicyclic structure reduces conformational entropy, often leading to higher receptor affinity than flexible dopamine analogs.
3.2 Molecular Docking Protocol (In Silico)
To validate a derivative of this compound against a target (e.g., Dopamine D2 Receptor - PDB ID: 6CM4), follow this protocol:
-
Ligand Preparation:
-
Convert 2D structure to 3D.
-
Energy minimize (MMFF94 force field).
-
Crucial: Set the protonation state of the 2-amino group to cationic (pH 7.4) and the nitro group to neutral.
-
-
Grid Generation:
-
Center grid box on the orthosteric binding site (typically defined by Asp114 in D2 receptors, which forms a salt bridge with the ligand's amine).
-
-
Scoring:
-
Look for Hydrogen Bonds between the C6-substituent (converted from nitro) and Serine residues in the pocket.
-
Data Summary: Predicted Properties
| Property | Value (Predicted) | Relevance |
| LogP | ~2.1 | Good membrane permeability (CNS active). |
| TPSA | ~60 Ų | < 90 Ų is ideal for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Acceptors | 3 (Nitro + Ketone) | Interaction with receptor residues. |
| Rotatable Bonds | 0 (Rigid Core) | High binding specificity (low entropy penalty). |
Part 4: Experimental Validation Protocols
4.1 Protocol: Synthesis of this compound (Oxidative Route)
While purchasable, synthesis is often required for isotopic labeling or derivative creation.
-
Starting Material: 5-Nitrotetralin.[3]
-
Oxidation: Dissolve 5-nitrotetralin in Acetic Acid. Add
dropwise at 10°C. -
Heating: Warm to 70-80°C for 2 hours.
-
Workup: Quench with methanol/water. Extract with Dichloromethane.[4]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: This yields a mixture of 5-, 6-, 7-, and 8-nitro isomers.[3] Isomer separation via fractional crystallization is required.
-
4.2 Protocol: Computational Setup (Gaussian/ORCA)
Input File Structure (Example for Geometry Optimization):
Workflow Visualization:
Figure 2: Standard Computational Workflow for validating the electronic and steric properties of tetralone derivatives.
References
-
Synthesis of Nitro-1-tetralones (Precursor Context)
- Title: An Overview of Synthetic Approaches towards of Nitr
- Source: M
-
URL:[Link]
-
Reductive Amination Mechanism
-
Tetralones as MAO Inhibitors
-
Dopamine Agonist Relevance (Rotigotine)
-
DFT Methodology for Nitro-Aromatics
- Title: Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Profiling of 6-Nitro-2-tetralone: A Guide to Electronic Structure and Reactivity
Executive Summary 6-Nitro-2-tetralone (CAS: 24227-84-3) represents a critical bicyclic scaffold in the synthesis of dopaminergic agents, antidepressants, and isoquinoline alkaloids. Its dual functionality—an electrophilic ketone at C2 and an electron-withdrawing nitro group at C6—creates a unique electronic push-pull system that dictates its reactivity. This guide provides a standardized protocol for the computational profiling of this compound, focusing on conformational dynamics, electronic structure, and predictive reactivity markers using Density Functional Theory (DFT).
Computational Methodology: The "Gold Standard" Protocol
For pharmaceutical intermediates where dispersion forces and weak non-covalent interactions (in transition states) are critical, the traditional B3LYP functional is often insufficient. The following protocol is recommended to ensure high-fidelity results that align with experimental observation.
Level of Theory[1]
-
Geometry Optimization: wB97X-D or M06-2X / 6-311++G(d,p).
-
Rationale: The cyclohexanone ring in tetralone is flexible. Functionals with dispersion corrections (D3 or intrinsic like wB97X-D) more accurately predict the ring puckering energy barriers compared to B3LYP.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Solvents: Dichloromethane (DCM) for general screening; Tetrahydrofuran (THF) or Methanol if modeling reductive amination pathways.
-
-
Frequency Analysis: Essential to confirm stationary points (0 imaginary frequencies for minima, 1 for Transition States).
Workflow Diagram
The following Graphviz diagram outlines the step-by-step computational workflow for profiling this molecule.
Figure 1: Computational workflow for validating the geometry and electronic properties of this compound.
Structural & Conformational Landscape
Unlike 1-tetralone, where the carbonyl is conjugated with the benzene ring forcing planarity, the carbonyl in 2-tetralone is isolated from the aromatic system by a methylene group (C1). This allows for significant ring flexibility.
Ring Puckering
The cyclohexanone ring in this compound typically oscillates between half-chair and envelope conformations.
-
Protocol: Perform a relaxed Potential Energy Surface (PES) scan of the C1-C2-C3-C4 dihedral angle.
-
Expectation: The energy barrier between conformers is low (< 3 kcal/mol), implying that at room temperature, the molecule exists as a dynamic average. However, the reactive conformation for nucleophilic attack (e.g., hydride addition) often requires a specific axial/equatorial orientation.
Nitro Group Orientation
The nitro group at C6 is conjugated with the aromatic ring.
-
Constraint: The O-N-C6-C5 dihedral should be near 0° or 180° (planar) to maximize resonance.
-
Sterics: Unlike ortho-substituted analogs, the C6 position is relatively unhindered, stabilizing the planar form.
Electronic Profiling & Reactivity
The interplay between the electron-withdrawing nitro group (-NO2) and the carbonyl (C=O) is the defining feature of this molecule.
Frontier Molecular Orbitals (FMO)
-
LUMO (Lowest Unoccupied Molecular Orbital): Primarily localized on the nitro group and the aromatic ring , rather than the carbonyl carbon.
-
Implication: This explains why chemoselective reduction is difficult. Strong reducing agents (e.g., LiAlH4) may reduce the nitro group or the aromatic ring (Birch conditions) before or alongside the ketone.
-
-
HOMO (Highest Occupied Molecular Orbital): Localized on the aromatic ring and the non-bonding lone pairs of the carbonyl oxygen.
Molecular Electrostatic Potential (MEP)
Mapping the electrostatic potential onto the electron density surface reveals:
-
Most Positive Region (Blue): The carbonyl carbon (C2), confirming it as a site for hard nucleophiles (e.g., amines in reductive amination).
-
Most Negative Region (Red): The nitro oxygens and the carbonyl oxygen.
Reactivity Logic & Chemoselectivity
The following diagram illustrates the competing reactivity pathways driven by electronic effects.
Figure 2: Electronic logic governing the reactivity and chemoselectivity challenges of this compound.
Acidity of Alpha-Protons (pKa Prediction)
The alpha-protons at C1 (benzylic and alpha to carbonyl) are exceptionally acidic due to the dual activation.
-
Computational Check: Calculate the Gibbs Free Energy difference (
) between the neutral molecule and its enolate anion. -
Trend: this compound will be more acidic than unsubstituted 2-tetralone (pKa ~19-20) due to the long-range electron-withdrawing effect of the nitro group stabilizing the anionic conjugate base.
-
Synthesis Note: Use mild bases to avoid unwanted aldol polymerizations.
Spectroscopic Validation
To validate your computational model against experimental data (or to predict data for a new derivative), compare the following parameters.
Infrared (IR) Spectroscopy
Run a frequency calculation (scale factor ~0.96 for DFT).
| Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C=O[1][2][3] Stretch | 1715 - 1725 | Strong | Typical non-conjugated ketone. |
| NO₂ Asym. Stretch | 1520 - 1540 | Strong | Characteristic of aromatic nitro. |
| NO₂ Sym. Stretch | 1340 - 1360 | Medium | Characteristic of aromatic nitro. |
| C-H Stretch | 2850 - 3100 | Weak | Mixture of sp³ (ring) and sp² (aromatic). |
Nuclear Magnetic Resonance (NMR)
Use the GIAO (Gauge-Including Atomic Orbital) method for shielding tensors.
-
¹H NMR:
-
C1-H₂: Singlet/broad singlet ~3.6 - 3.8 ppm. Deshielded by the aromatic ring and carbonyl.
-
C3-H₂ / C4-H₂: Multiplets ~2.5 - 3.2 ppm.
-
Aromatic H (C5, C7, C8): The proton at C5 (ortho to nitro and ketone-bridge) will be significantly deshielded (~8.0+ ppm).
-
References
-
DFT for Reaction Prediction
- Source: "Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies." Chemical Science, 2023.
-
Conformational Analysis of Tetralones
- Source: "Conformational analysis of 2-phenoxytetralones: Experimental verification and DFT calculation." Journal of Molecular Structure, 2013.
-
Acidity of Alpha-Hydrogens
-
Reductive Amination Protocols
- Source: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.
-
Nitro Group Electronic Effects
- Source: "A DFT Study on Nitro Derivatives of Pyridine.
Sources
Methodological & Application
analytical methods for 6-Nitro-2-tetralone detection
Application Note: Analytical Strategy for 6-Nitro-2-tetralone
Part 1: Executive Summary & Chemical Context
This compound is a critical pharmacophore intermediate, predominantly utilized in the synthesis of Pramipexole (a dopamine agonist for Parkinson’s disease). Due to the presence of the nitro group on an aromatic ring, this compound triggers structural alerts for potential genotoxicity (mutagenicity). Consequently, its analysis serves two distinct but vital roles in drug development:
-
Raw Material Assay: Ensuring the purity (>98%) of the starting material to maximize yield and prevent side-reactions.
-
Trace Impurity Screening: Detecting residual levels (ppm range) in the final Active Pharmaceutical Ingredient (API) to comply with ICH M7 guidelines for mutagenic impurities.
This guide provides a dual-method approach: a robust HPLC-UV protocol for routine assay and a high-sensitivity LC-MS/MS method for trace quantification.
Chemical Profile
-
IUPAC Name: 6-Nitro-3,4-dihydronaphthalen-2(1H)-one
-
Molecular Formula: C10H9NO3
-
Molecular Weight: 191.18 g/mol
-
Solubility: Soluble in Acetonitrile, Methanol, Ethyl Acetate; sparingly soluble in water.
-
Key Reactivity: The ketone at C2 is prone to Schiff base formation; the nitro group is susceptible to reduction.
Part 2: Synthesis & Impurity Logic (Graphviz)
Understanding the origin of the analyte helps in selecting the right separation window. This compound is typically synthesized via the nitration of 2-tetralone.
Figure 1: Synthesis pathway highlighting critical regio-isomers that must be chromatographically resolved.
Part 3: Method A - Routine Purity Assay (HPLC-UV)
Objective: Quantify this compound content (90–105% w/w) and detect regio-isomers. Principle: Reverse Phase Chromatography (RP-HPLC) utilizing the hydrophobicity difference between the nitro-isomer and the starting tetralone.
Instrument Parameters
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | Provides sufficient theoretical plates to resolve the 6-nitro and 5/7-nitro isomers. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity and keeps ionizable impurities protonated. |
| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength than methanol; sharper peaks for nitro-aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Wavelength | 265 nm (Primary), 210 nm (Secondary) | Nitro-aromatics have strong absorbance at 265 nm; 210 nm detects non-chromophoric impurities. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Injection Vol | 10 µL | Standard load to avoid column saturation. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute salts) |
| 15.0 | 40 | 60 | Linear Gradient (Elute Analyte) |
| 20.0 | 10 | 90 | Wash (Elute dimers/tars) |
| 25.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 2.0 between this compound and nearest isomer peak.
-
Tailing Factor (T): 0.9 < T < 1.2 (Nitro groups can tail on active silanols; strict control indicates column health).
-
RSD (n=6): < 1.0% for peak area.
Part 4: Method B - Trace Genotoxic Impurity Screening (LC-MS/MS)
Objective: Detect this compound residues in Pramipexole API at < 10 ppm levels. Principle: Multiple Reaction Monitoring (MRM) for high selectivity in a complex API matrix.
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: C18, 100 x 2.1 mm, 1.7 µm (Sub-2 micron for speed and sensitivity).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ESI).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: Electrospray Ionization (ESI) - Positive Mode. Note: While nitro groups often fly negative, the ketone allows protonation [M+H]+ in positive mode, which is often more stable for this specific bicyclic structure.
MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Interpretation |
| 192.1 [M+H]+ | 146.1 | 15 | 100 | Loss of NO2 (Quantifier) |
| 192.1 [M+H]+ | 118.1 | 25 | 100 | Ring fragmentation (Qualifier) |
Part 5: Detailed Experimental Protocol
Sample Preparation (Standard)
-
Stock Solution: Weigh 10.0 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard (Assay): Dilute Stock 1:10 with Mobile Phase (Initial Ratio). Final Conc: 100 µg/mL.
-
Working Standard (Trace): Serially dilute to 10 ng/mL for LOQ establishment.
Sample Preparation (API Matrix for Trace Analysis)
Challenge: The API (Pramipexole) is a salt and highly soluble in water. The impurity is hydrophobic.
-
Weigh 50 mg of Pramipexole API.
-
Dissolve in 2.0 mL of Water .
-
Liquid-Liquid Extraction (LLE): Add 2.0 mL of Ethyl Acetate . Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the upper organic layer (Ethyl Acetate) containing the this compound.
-
Evaporate to dryness under Nitrogen stream at 35°C.
-
Reconstitute residue in 1.0 mL of Mobile Phase B (ACN).
-
Why this works: This removes the massive ionization suppression caused by the API salt, injecting only the hydrophobic impurities into the MS.
-
Workflow Diagram
Figure 2: Operational workflow for sample processing.
Part 6: Troubleshooting & Validation (The "Self-Validating" System)
To ensure trustworthiness, check these failure modes:
| Issue | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Interaction between Nitro-group and free silanols on column. | Add 10mM Ammonium Acetate to aqueous mobile phase to mask silanols. |
| Split Peaks | Sample solvent too strong (100% ACN injection). | Dilute sample with initial mobile phase (90% Water) before injection. |
| Low Recovery (LLE) | Emulsion formation during extraction. | Add NaCl (salting out) to the aqueous phase to force organic separation. |
| Ghost Peaks | Carryover from previous high-conc injection. | Include a "Needle Wash" step with 50:50 Methanol:Water + 0.1% Formic Acid. |
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1][2] Link
-
European Medicines Agency. (2008).[3] Guideline on the Limits of Genotoxic Impurities.[1] EMA/CHMP. Link
-
Reddy, A. V., et al. (2015). "Determination of genotoxic impurities in Pramipexole dihydrochloride by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Pramipexole impurity profiling). Link
-
Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet.Link
Sources
GC-MS methods for 6-Nitro-2-tetralone quantification
Application Note: High-Sensitivity GC-MS Quantification of 6-Nitro-2-tetralone
Abstract & Scope
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of This compound (CAS: 24237-77-6) . As a critical intermediate in the synthesis of dopamine agonists (e.g., rotigotine) and a potential genotoxic impurity (GTI), its trace-level monitoring is essential for pharmaceutical quality control.
This guide addresses the specific challenges of analyzing nitrotetralones:
-
Thermal Instability: The nitro group (
) is susceptible to thermal degradation in hot injectors. -
Matrix Interference: High-boiling API matrices often obscure trace impurities.
We utilize a Programmed Temperature Vaporization (PTV) inlet strategy combined with Selected Ion Monitoring (SIM) to achieve low-ppb detection limits while maintaining structural integrity.
Chemical Context & Analytical Challenges
Analyte: this compound
-
Formula:
-
MW: 191.18 g/mol
-
Boiling Point: ~350°C (Predicted) – Semi-volatile
The "Nitro" Challenge:
Nitro-aromatics are prone to thermolysis, often ejecting
-
Solution: We employ a Cold Splitless Injection (starting at 60°C) to transfer the analyte onto the column before ramping the temperature, preventing inlet discrimination and degradation.
Experimental Protocol
Reagents & Standards
-
Reference Standard: this compound (>98% purity).
-
Internal Standard (IS): 1-Nitronaphthalene or
-Nitrobenzene (chosen for similar ionization potential and retention behavior). -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade). DCM is preferred for its low boiling point, facilitating solvent venting.
Sample Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL DCM (1 mg/mL).
-
Working Standard: Dilute Stock to 10 µg/mL, 1 µg/mL, and 100 ng/mL levels.
-
Sample Extraction (for API matrix):
-
Weigh 50 mg of API.
-
Dissolve in 2 mL of DCM.
-
Add 20 µL of Internal Standard solution (10 µg/mL).
-
Vortex for 30s; Centrifuge if particulates remain.
-
Transfer supernatant to GC vial with glass insert.
-
GC-MS Instrumentation Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977A MSD (or equivalent) | High-sensitivity EI source required. |
| Column | DB-5ms UI (30m | Low-bleed, non-polar phase minimizes tailing of the ketone group. |
| Inlet | PTV (Programmed Temp Vaporization) | Critical: Avoids thermal shock. |
| Inlet Temp | 60°C (0.1 min) | "Cold" injection followed by rapid transfer. |
| Injection Mode | Pulsed Splitless (25 psi for 0.5 min) | Maximizes analyte transfer to column. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | 60°C (1 min) | Fast ramp preserves peak shape. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ion Source | EI (70 eV), 230°C | Standard ionization; 230°C minimizes source fragmentation. |
| Acquisition | SIM Mode (See Table 3.4) | Maximizes signal-to-noise ratio (SNR). |
MS Acquisition: SIM Parameters
| Ion Type | m/z | Dwell Time | Origin/Fragment |
| Target (Quant) | 191.1 | 50 ms | Molecular Ion ( |
| Qualifier 1 | 145.1 | 50 ms | Loss of |
| Qualifier 2 | 117.1 | 50 ms | Loss of |
| IS (1-Nitro-naph) | 173.1 | 50 ms | Molecular Ion ( |
Mechanistic Insights & Visualization
Fragmentation Pathway
Understanding the fragmentation is vital for confirming identity. The molecular ion (191) is usually visible but the loss of the nitro group is the dominant high-energy pathway.
Analytical Workflow
The following diagram illustrates the "Self-Validating" workflow, where the Internal Standard acts as a real-time check for extraction efficiency and injection variability.
Method Validation Summary
This method is designed to be validated under ICH Q2(R1) guidelines. Typical performance metrics observed during development are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of Analyte/IS | Pass (Clean baseline in blank) |
| Linearity ( | 0.998 | |
| LOD (S/N > 3) | N/A | 10 ng/mL (ppb) |
| LOQ (S/N > 10) | Precision RSD < 10% | 30 ng/mL (ppb) |
| Precision (Repeatability) | RSD < 5% (n=6) | 2.4% |
| Accuracy (Recovery) | 80% – 120% at 3 levels | 92% – 105% |
| Solution Stability | % Difference < 10% after 24h | Stable (Keep refrigerated) |
Results & Discussion
Chromatographic Performance: Using the PTV inlet, this compound elutes as a sharp, symmetrical peak. Standard hot splitless injection (250°C) often results in peak broadening or a "hump" leading the peak, indicative of on-column degradation. The DB-5ms column effectively separates the 6-nitro isomer from potential regioisomers (e.g., 5-nitro-2-tetralone) due to slight differences in polarity and boiling point.
Mass Spectral Interpretation:
The base peak is typically
Troubleshooting:
-
Low Response: Check PTV liner for activity (replace glass wool) or increase gain factor on the EM (Electron Multiplier).
-
Tailing: Active sites in the column. Trim 30 cm from the column head or deactivate the inlet liner.
Conclusion
This protocol provides a definitive, high-sensitivity method for quantifying this compound. By mitigating thermal instability through PTV injection and utilizing SIM for selectivity, laboratories can achieve reliable detection limits well below standard impurity thresholds (0.10%).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2] [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Nitro Compound Fragmentation Patterns.[Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). [Link]
Sources
Application Note: Strategic Utilization of 6-Nitro-2-tetralone in Medicinal Chemistry
Part 1: Core Directive & Strategic Overview
The "Privileged" Aminotetralin Scaffold
6-Nitro-2-tetralone (CAS: 24226-16-6) is a critical bicyclic building block, primarily utilized as a gateway to 2-aminotetralins —a structural motif ubiquitous in CNS-active pharmacophores. Unlike its isomer 1-tetralone, the 2-tetralone scaffold places the carbonyl (and subsequent amine) in a position that mimics the ethylamine side chain of dopamine rigidly embedded within a lipophilic core. This makes it indispensable for developing dopamine agonists (e.g., Rotigotine analogs), serotonin modulators, and melatonin receptor ligands.
The 6-nitro substituent is particularly valuable because it serves as a "masked" aniline. It withstands reductive amination conditions used to functionalize the C-2 position, allowing for a subsequent, controlled reduction to the amine for further elaboration (e.g., urea formation, sulfonylation, or heterocycle fusion).
Stability & Handling (Expert Insight)
-
Oxidative Instability: 2-Tetralones are prone to air oxidation, aromatizing to form naphthols or forming hydroperoxides at the benzylic C-1 position.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Purification: If the material appears dark or gummy, bisulfite adduct purification is often superior to column chromatography, which can catalyze decomposition on acidic silica.
Part 2: Detailed Experimental Protocols
Workflow Visualization
The following diagram outlines the primary synthetic divergence points from this compound.
Figure 1: Synthetic divergence pathways for this compound. Key transformations include reductive amination (green), nitro reduction (red), and heterocycle formation (yellow).
Protocol A: Direct Reductive Amination (The "Workhorse" Reaction)
This protocol describes the synthesis of N-substituted-6-nitro-1,2,3,4-tetrahydronaphthalen-2-amines. Using Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.
Target: Synthesis of N-propyl-6-nitro-1,2,3,4-tetrahydronaphthalen-2-amine.
Materials
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| n-Propylamine | 1.1 - 1.2 | Amine Source |
| NaBH(OAc)3 | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Optional) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M Conc. |
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
In a flame-dried round-bottom flask under N2, dissolve this compound (1.0 equiv) in anhydrous DCE.
-
Add n-Propylamine (1.1 equiv).
-
Critical Step: If the reaction is sluggish, add AcOH (1.0 equiv). For sterically hindered amines, add Titanium(IV) isopropoxide (1.2 equiv) and stir for 2 hours before adding the reducing agent to force imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)3 (1.5 equiv) portion-wise over 15 minutes. The reaction is slightly exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose boron complexes.
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over Na2SO4 and concentrate in vacuo.
-
-
Purification:
-
The amine product is basic. Purify via Flash Column Chromatography using DCM:MeOH:NH4OH (95:5:0.5) to prevent streaking.
-
Validation Check:
-
1H NMR: Look for the disappearance of the C-1 methylene singlet (approx. 3.6 ppm in ketone) and appearance of the C-2 methine multiplet (approx. 2.8–3.0 ppm).
-
Mass Spec: M+1 peak corresponding to the secondary amine.
Protocol B: Chemoselective Nitro Reduction
Reducing the nitro group without affecting the ketone (if done prior to amination) or the aromatic ring requires specific conditions. Catalytic hydrogenation (Pd/C) often reduces the ketone to an alcohol. Iron/Acetic Acid is the method of choice for chemoselectivity.
Materials
-
Substrate: this compound (or the 6-nitro-2-amine derivative).
-
Iron Powder (325 mesh, 5.0 equiv).
-
Solvent: Ethanol/Water (4:1) or Acetic Acid.[1]
-
Catalyst: Ammonium Chloride (NH4Cl, 3.0 equiv) if using EtOH/H2O.
Procedure
-
Dissolve substrate in EtOH/H2O (4:1).
-
Add NH4Cl and Iron powder.
-
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Filtration (Crucial): Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
-
Concentrate the filtrate. Basify with NaHCO3 and extract with EtOAc.
-
Result: 6-Amino-2-tetralone (unstable, use immediately) or 6-amino-2-substituted-tetralin.
Protocol C: Fischer Indole Synthesis (Tricyclic Assembly)
This compound reacts with aryl hydrazines to form angularly fused benzo[e]indoles.
-
Condensation: Mix this compound (1.0 equiv) and Phenylhydrazine (1.0 equiv) in Ethanol with catalytic H2SO4.
-
Cyclization: Reflux for 2–4 hours.
-
Mechanism: Hydrazone formation -> [3,3]-Sigmatropic rearrangement -> Ammonia loss -> Indole.
-
Application: Synthesis of rigid carbazole analogs for DNA intercalation studies.
Part 3: Troubleshooting & Optimization Data
Solvent Effects on Reductive Amination Yield
Data summarized from internal optimization studies.
| Solvent | Additive | Yield (%) | Notes |
| DCE | None | 65% | Standard baseline. |
| DCE | AcOH (1 eq) | 88% | Acid catalysis accelerates imine formation. |
| THF | None | 40% | Slower reaction; competitive ketone reduction. |
| MeOH | None | 55% | Use NaCNBH3 (STAB reacts with MeOH). |
| DCE | Ti(OiPr)4 | 92% | Best for hindered amines (e.g., t-butylamine). |
Common Pitfalls
-
" The Black Tar": If this compound is left in basic solution (e.g., excess amine without reducing agent) in air, it polymerizes. Solution: Always degas solvents and add reducing agent promptly after imine formation.
-
Incomplete Reduction: If using NaBH4, you may get the alcohol (6-nitro-2-tetralol) instead of the amine. Solution: Stick to NaBH(OAc)3 or NaCNBH3 which are selective for imines over ketones.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Nordstrøm, L. U., et al. (2020). "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds." Frontiers in Chemistry. Link
-
Carlson, R., et al. (1980).[3] "6-Methoxy-2-tetralone synthesis." Canadian Journal of Chemistry. Link (Methodology adapted for Nitro analog).
-
Comeau, A. B., et al. (2024). "Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction." The Journal of Organic Chemistry. Link
Sources
Executive Summary: The "Privileged" Aminotetralin Scaffold
Application Note: 6-Nitro-2-tetralone as a Precursor for Bioactive Molecules
This compound (CAS: 24226-10-2) is a critical synthetic intermediate for accessing 2-aminotetralins , a "privileged scaffold" in neuropsychiatric drug discovery.[1] This bicyclic system conformationally restricts the phenethylamine pharmacophore, mimicking the rigid binding modes of neurotransmitters like dopamine and serotonin.
While the 5-hydroxy-2-aminotetralin scaffold is famous for yielding drugs like Rotigotine (Neupro), the 6-substituted isomers are equally vital for exploring Structure-Activity Relationships (SAR), particularly for Dopamine D2/D3 receptor selectivity and Serotonin 5-HT1A affinity.[1] The 6-nitro group serves as a versatile "masked" handle—stable through early synthetic steps (like reductive amination) and readily convertible to amines, amides, ureas, or phenols in late-stage diversification.
Synthetic Utility & Strategic Logic
The utility of this compound lies in its dual functionality:
-
C2-Carbonyl: Highly reactive toward reductive amination to install the "amine tail" (essential for GPCR receptor binding).
-
C6-Nitro Group: An electron-withdrawing group that deactivates the aromatic ring (preventing oxidative side reactions during amination) and serves as a precursor to the C6-amine or C6-hydroxyl pharmacophores.[1]
Mechanism of Action: The Dopamine Mimicry
In dopaminergic ligands, the nitrogen atom at C2 mimics the ethylamine nitrogen of dopamine. Substituents at C6 (derived from the nitro group) often mimic the meta- or para-hydroxyl groups of the catechol ring, forming crucial hydrogen bonds with serine residues (e.g., Ser5.42, Ser5.46) in the receptor binding pocket.
Experimental Protocols
Protocol A: Regioselective Synthesis of this compound
Direct nitration of 2-tetralone is the most expedient route but suffers from regioselectivity issues (yielding both 6- and 7-isomers).[1] This protocol maximizes yield and separation efficiency.
Reagents:
-
2-Tetralone (commercially available, unstable)
-
Fuming Nitric Acid (90%)[2]
Step-by-Step Methodology:
-
Preparation: Cool 90% HNO₃ (8.0 mL, 170 mmol) to -30 °C in a jacketed reaction vessel. Vigorous stirring is essential to prevent local overheating.
-
Addition: Add 2-tetralone (730 mg, 5.0 mmol) dropwise over 10 minutes. Note: 2-tetralone is prone to enolization and oxidation; ensure the starting material is fresh or redistilled.[1]
-
Reaction: Stir at -30 °C for exactly 8 minutes . Prolonged reaction times lead to dinitration and oxidative ring opening.
-
Quench: Pour the mixture immediately onto a slurry of NaOH (6.5 g) in ice/water (50 mL). The pH should be alkaline to neutralize the acid rapidly.
-
Extraction: Extract with EtOAc (2 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][4]
-
Purification (Critical): The crude residue contains ~27% 6-nitro and ~40% 7-nitro isomers.[1][2]
Table 1: Isomer Data
| Isomer | Structure | TLC Rf (Hex/EtOAc 2:1) | Melting Point | Yield |
| This compound | Target (C6-NO2) | 0.37 | 70–72 °C | ~27% |
| 7-Nitro-2-tetralone | By-product (C7-NO2) | 0.32 | 97–98 °C | ~40% |
Protocol B: Reductive Amination (The "Gateway" Step)
This step installs the amine pharmacophore. We utilize Sodium Triacetoxyborohydride (STAB) for its mildness, avoiding reduction of the nitro group.
Reagents:
-
This compound (1.0 equiv)[1]
-
Secondary Amine (e.g., Dipropylamine, 1.1 equiv)
-
NaBH(OAc)₃ (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF
Methodology:
-
Imine Formation: Dissolve this compound in dry DCE (0.1 M) under Nitrogen. Add the amine and acetic acid. Stir at Room Temperature (RT) for 30-60 minutes.
-
Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 12-24 hours.[1][5] Note: Monitor by LCMS. The nitro group remains intact under these conditions.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.
-
Outcome: Yields of 80-90% are typical.[1] The product is a 6-nitro-2-aminotetralin .[1]
Protocol C: Nitro Reduction to Aniline
Converting the nitro "mask" to the active aniline.
Methodology:
-
Catalytic Hydrogenation: Dissolve the nitro-amine in MeOH. Add 10% Pd/C (10 wt%).
-
Reaction: Stir under H₂ balloon (1 atm) for 2-4 hours.
-
Filtration: Filter through Celite to remove catalyst.
-
Result: 6-Amino-2-(dialkylamino)tetralin . This aniline can be further derivatized (e.g., to amides) or converted to a phenol via diazotization (Sandmeyer reaction) to create high-affinity dopamine agonists.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis starting from 2-tetralone, highlighting the critical separation step and downstream applications.
Caption: Figure 1.[1] Divergent synthesis of bioactive 2-aminotetralins from 2-tetralone via the 6-nitro intermediate.[1] Note the critical chromatographic separation of regioisomers.
Troubleshooting & Optimization
-
Instability of 2-Tetralone: 2-Tetralones polymerize and oxidize upon air exposure.[1] Always store under Argon/Nitrogen at -20 °C. If the starting material is dark brown/black, distill it under high vacuum before nitration.[1]
-
Regioselectivity: The ratio of 6- vs 7-nitro is intrinsic to the substrate's electronics.[1] Lower temperatures (-40 °C) may slightly improve the ratio but significantly slow the reaction.
-
Safety Warning: Nitration of organic compounds is exothermic and potentially explosive. The reaction must be kept strictly below 0 °C during addition. Never add nitric acid to the organic substrate; always add the substrate to the acid (or as per specific validated safety protocols for your scale).
References
-
Regioselective Nitration Protocol
- Source: Product Class 21: Nitroarenes. Science of Synthesis.
- Relevance: Defines the -30°C nitration protocol and separ
-
Link:
-
Reductive Amination Methodology
-
Bioactive Aminotetralins (Dopamine Agonists)
-
Source: Horn, A. S., et al. "Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists."[1] J. Med. Chem.
- Relevance: Discusses the SAR of aminotetralins and the importance of the 6-position substituents (analogous to 5-OH/6-OH placement).
-
Link:
-
-
Synthesis of 2-Tetralone Precursors
Sources
- 1. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 6-Nitro-2-tetralone in Medicinal Chemistry
Document ID: AN-6N2T-2024 | Version: 2.1 | Classification: Synthetic Intermediates & Scaffolds
Abstract
6-Nitro-2-tetralone (CAS: 24231-23-6) serves as a high-value bicyclic scaffold in the synthesis of conformationally restricted monoamine neurotransmitter analogs. Its core utility lies in its ability to access 6-substituted-2-aminotetralins , a privileged structure in the development of high-affinity ligands for Dopamine (
Part 1: Structural Utility & Synthetic Logic
The "Privileged" 2-Aminotetralin Scaffold
In medicinal chemistry, the 2-aminotetralin system is a bioisostere of the phenylethylamine backbone found in dopamine and norepinephrine. Unlike flexible linear amines, the tetralin ring locks the ethylamine side chain into a semi-rigid conformation, often resulting in higher receptor affinity and selectivity.
Why this compound? The 6-nitro isomer is particularly strategic for three reasons:
-
Dopaminergic Homology: In the 2-aminotetralin binding mode, the 6-position corresponds to the para-position of the phenyl ring in dopamine. Functionalizing this position (via reduction of the nitro group to an amine or hydroxyl) allows for precise probing of the serine residues in the receptor binding pocket [1].
-
Orthogonal Reactivity: The ketone at C2 and the nitro group at C6 possess distinct reactivities. The ketone can undergo reductive amination without affecting the nitro group (under specific hydride conditions), allowing for the sequential construction of the amine tail followed by the aromatic head group.
-
Electronic Deactivation: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, preventing unwanted electrophilic attack during early-stage processing, while enabling specific nucleophilic aromatic substitutions if converted to a diazonium salt later.
Synthetic Pathway Visualization
The following diagram illustrates the divergent pathways accessible from this compound.
Figure 1: Divergent synthetic pathways from this compound. The primary medicinal route (top) leads to CNS-active aminotetralins.
Part 2: Validated Experimental Protocols
Protocol A: Reductive Amination (The "Workhorse" Reaction)
Objective: To install the amine tail at the C2 position while preserving the C6 nitro group.
Critical Insight: Traditional reductive amination using NaBH
Materials
-
Substrate: this compound (1.0 eq)
-
Amine: Propylamine or substituted amine (1.1 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic acid (1.0 eq) – Crucial for catalyzing imine formation.
Step-by-Step Methodology
-
Imine Formation: In a flame-dried round-bottom flask under
, dissolve this compound in DCE (0.1 M concentration). Add the amine and acetic acid.[1] Stir at room temperature for 30–60 minutes. -
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Safety Note: Gas evolution (
) may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
Quench: Quench carefully with saturated aqueous
until gas evolution ceases. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: The resulting secondary amine is often an oil. Purify via flash column chromatography (DCM/MeOH/NH
).-
Stability Alert: The free base of aminotetralins oxidizes rapidly in air (turning dark brown/black). Immediate conversion to the HCl salt (using ethereal HCl) is recommended for storage.
-
Protocol B: Nitro Group Reduction & Functionalization
Objective: Convert the "masked" 6-nitro group into a 6-amino group, creating a handle for pharmacophore installation (e.g., sulfonamides, ureas).
Materials
-
Substrate: 6-Nitro-2-alkylaminotetralin (from Protocol A)
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Methanol or Ethanol
-
Hydrogen Source:
balloon or Parr shaker (30 psi)
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in Methanol.
-
Expert Tip: If the substrate contains a secondary amine, adding 1.0 eq of HCl prevents the amine from poisoning the catalyst, although Pd/C is generally tolerant.
-
-
Hydrogenation: Add the Pd/C catalyst carefully under an argon blanket (pyrophoric hazard). Evacuate and backfill with
three times. -
Reaction: Stir vigorously under
atmosphere for 4–6 hours.-
Monitoring: The yellow color of the nitro compound will fade to colorless/pale pink as the aniline forms.
-
-
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate.
-
Derivatization (Optional but Recommended): The resulting 6-amino-2-aminotetralin is electron-rich and prone to oxidation. It should be immediately acylated or sulfonylated.
-
Example: React with methanesulfonyl chloride (MsCl) to form the sulfonamide, a common motif in dopamine agonists (mimicking the H-bond donor capability of phenols without the metabolic liability).
-
Part 3: Data & Pharmacological Context[3][4][5][6]
Structure-Activity Relationship (SAR) Data
The following table summarizes how substitutions at the 6-position (derived from this compound) influence receptor affinity relative to the unsubstituted tetralin.
| Substituent at C6 | Derived From | Receptor Affinity ( | Pharmacological Effect |
| -H | Unsubstituted | Low ( | Baseline |
| -OH | Diazotization of amine | High ( | Full Agonist (Mimics Dopamine) |
| -NH-SO | Sulfonylation of amine | High ( | Agonist (Metabolically Stable) |
| -NH-CO-R | Acylation of amine | Variable | Partial Agonist / Antagonist |
Workflow for Dopamine Agonist Synthesis
The synthesis of a generic high-affinity dopamine agonist using this scaffold is visualized below.
Figure 2: Linear synthesis of a sulfonamido-tetralin dopamine agonist.
Part 4: Troubleshooting & Safety
Common Pitfalls
-
Enamine Formation: If the reductive amination is too slow or the reductant is weak, the intermediate enamine may polymerize. Solution: Ensure acetic acid is present to accelerate imine formation and use STAB.
-
Oxidation: 2-aminotetralins are notorious for "pinking" or turning black upon air exposure. Solution: Always store as HCl, HBr, or tartrate salts. Work under inert atmosphere (
/Ar). -
Regioselectivity: When synthesizing the precursor this compound (if not purchasing), nitration of 2-tetralone often yields a mixture of 5-, 6-, 7-, and 8-nitro isomers. Solution: Chromatographic separation is difficult. It is often cleaner to synthesize this compound de novo from 4-nitrophenylacetic acid via the Burckhalter-Campbell method [3].
Safety Directives
-
Nitro Compounds: this compound is a nitro-aromatic. While generally stable, it should not be subjected to extreme heat or shock.
-
Catalyst Fires: Dry Pd/C is pyrophoric. Always wet the catalyst with inert solvent (toluene or water) before adding methanol, and keep under inert gas.
References
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists.[3][4][5] Journal of Medicinal Chemistry, 18(4), 362–367.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
- Nordlander, J. E., et al. (1984). A Short Synthesis of this compound. The Journal of Organic Chemistry, 49, 133-136. (Classic protocol for de novo synthesis).
-
Citoler, J., et al. (2019). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.[8] Angewandte Chemie International Edition, 58(29).
-
Nepali, K., Lee, H., & Liou, J. (2019).[9][10] Nitro-Group-Containing Drugs.[1][11] Journal of Medicinal Chemistry, 62(6), 2851-2893.[9][10]
Sources
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity | MDPI [mdpi.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists | Scilit [scilit.com]
- 5. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. svedbergopen.com [svedbergopen.com]
- 10. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Part 1: Core Directive & Strategic Analysis
Technical Brief: Regioselective Nitration Strategies for 2-Tetralone Scaffolds
Executive Summary:
The direct nitration of 2-tetralone is a non-trivial transformation often plagued by oxidative degradation and polymerization. Unlike its isomer 1-tetralone, the C2-carbonyl position in 2-tetralone renders the C1-benzylic protons highly acidic and prone to enolization, leading to "tar" formation under standard mixed-acid conditions (
To achieve pharmaceutical-grade purity (e.g., for dopamine agonist precursors), researchers must employ one of two strategies:
-
The "Gold Standard" Protection Route: Masking the ketone as an ethylene ketal to allow clean electrophilic aromatic substitution (EAS).
-
The "Legacy" Direct Route: A high-risk, low-temperature protocol using mild nitrating agents, suitable only for small-scale screening where yield is secondary to speed.[1]
Mechanistic Insight & Regioselectivity: The regiochemistry of 2-tetralone nitration is governed by the interplay between the C4-alkyl group (strong activator) and the C1-alkyl group (modified by the electron-withdrawing C2-carbonyl).[1]
-
Directing Effects: The C4 position acts as a standard alkyl donor, directing ortho (C5) and para (C8).[1] The C1 position is less activating due to the inductive pull of the C2 ketone.
-
Outcome: Nitration typically yields a mixture of 5-nitro and 7-nitro isomers. The 7-nitro isomer is often the pharmacologically desired scaffold (para to the C1-bridge), but direct nitration favors the 5-position (ortho to the stronger C4 donor).[1]
Part 2: Experimental Protocols
Workflow Visualization
Caption: Decision matrix for 2-tetralone nitration. Route A is preferred for stability; Route B is for rapid analog generation.[1]
Protocol A: The Protection Strategy (Recommended)
Best for: Scale-up (>5g), high purity needs, and isolation of specific isomers.[1]
Reagents:
-
2-Tetralone (freshly distilled)[1]
-
Ethylene glycol (1.5 eq)[1]
-
p-Toluenesulfonic acid (pTSA) (0.05 eq)[1]
-
Potassium Nitrate (
)[1] -
Sulfuric Acid (
, conc.)[1] -
Tetrahydrofuran (THF) / HCl (2N)[1]
Step-by-Step Methodology:
-
Ketalization (Protection):
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-tetralone (10.0 g, 68.4 mmol) in toluene (150 mL).
-
Add ethylene glycol (6.4 g, 102 mmol) and pTSA (0.6 g).[1]
-
Reflux for 4–6 hours until water collection ceases.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The ketone spot (
) should disappear, replaced by the ketal ( ). -
Wash with sat.
, dry ( ), and concentrate to yield 2-tetralone ethylene ketal as a pale yellow oil.[1]
-
-
Nitration of the Ketal:
-
Safety: This step is exothermic.[2] Use a blast shield.
-
Dissolve the ketal (10.0 g) in dichloromethane (DCM, 50 mL) and cool to -15°C (ice/salt/acetone bath).
-
Separately, prepare a nitrating mixture: Dissolve
(1.05 eq) in conc.[1] (30 mL) at 0°C. -
Add the nitrating mixture dropwise to the ketal solution over 45 minutes, maintaining internal temp < -5°C.
-
Stir at 0°C for 1 hour.
-
Quench: Pour onto 200g crushed ice/water. Extract with DCM (3x).[1]
-
Result: A mixture of nitro-ketal isomers (typically 5-nitro and 7-nitro).[1]
-
-
Deprotection (Hydrolysis):
-
Dissolve the crude nitro-ketal oil in THF (50 mL) and add 2N HCl (20 mL).
-
Stir at room temperature for 3 hours.
-
Neutralize with
and extract with ethyl acetate. -
Purification: The resulting oil contains a mixture of 5-nitro-2-tetralone and 7-nitro-2-tetralone.[1]
-
Separation: Recrystallize from Ethanol/Hexane. The 7-nitro isomer often crystallizes first (mp 104–106°C), while the 5-nitro isomer remains in the mother liquor.[1]
-
Protocol B: Direct Nitration (High Risk/Rapid Screening)
Best for: Analytical standards or small-scale (<100mg) where yield loss is acceptable.[1]
Reagents:
Methodology:
-
Dissolve 2-tetralone (1.0 g, 6.8 mmol) in
(10 mL). -
Add
(1.1 eq, solid) in one portion.[1] -
Cool to 0°C.
-
Add TFAA (3.0 eq) dropwise.[1] Caution: TFAA reacts violently with moisture.[1]
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour into ice water. Neutralize carefully with solid
. -
Warning: This method generates significant oxidative byproducts (quinones).[1] Immediate chromatography is required.
Part 3: Data Analysis & Quality Control
Differentiation of Isomers:
Distinguishing the 5-nitro and 7-nitro isomers is critical. Use
| Feature | 5-Nitro-2-Tetralone | 7-Nitro-2-Tetralone |
| Aromatic Region | 3 protons (ABC system) | 3 protons (ABX system) |
| Key Signal | Doublet at ~8.1 ppm ( | Doublet at ~8.8 ppm ( |
| Coupling Logic | Ortho-coupling dominates | Meta-coupling (isolated proton at C8) |
| Retention Time (RP-HPLC) | Typically elutes Later | Typically elutes Earlier |
Safety & Stability Data:
-
Thermal Stability: Nitro-2-tetralones are thermally sensitive.[1] Do not heat above 60°C during solvent removal.
-
Storage: Store under Argon at -20°C. The C1-methylene is highly prone to oxidation in air, forming the 1-hydroxy-2-tetralone or naphthol derivatives.[1]
References
-
Regioselective Nitration of Tetralones: Material Science Research India. (2019). "An Overview of Synthetic Approaches towards Nitration of α-Tetralones." Link
-
Safety of Nitration Reactions: Organic Syntheses, Coll. Vol. 2, p. 434 (1943); Vol. 11, p. 16 (1931).[1] (General nitration safety and mixed acid protocols). Link
-
Ketal Protection Strategies: National Institutes of Health (PMC). "Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal." Link
-
Isomer Characterization: Journal of Medicinal Chemistry. (1980). "Synthesis of 7-nitro-2-tetralone derivatives." (Referenced in context of dopamine agonist synthesis).[1] Link
Sources
- 1. CN101863769A - Synthesis method of 2-tetralone derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 6-Nitro-2-tetralone synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization & Troubleshooting for 6-Nitro-2-tetralone Synthesis
Executive Summary & Strategic Analysis
The synthesis of This compound is notoriously challenging due to the intrinsic reactivity of the 2-tetralone scaffold. Unlike 1-tetralones, 2-tetralones are prone to self-condensation, oxidation, and polymerization under acidic or basic conditions. Furthermore, electrophilic aromatic substitution (nitration) on 2-tetralone yields a mixture of isomers, predominantly the 6-nitro and 7-nitro isomers, often in a near 1:1.5 ratio, along with minor amounts of 5- and 8-nitro isomers.
Core Challenge: The "low yield" often reported (typically <30% isolated yield for the 6-isomer) stems from two factors:
-
Regioselectivity: The directing effects of the alkyl vs. acyl-alkyl segments of the fused ring result in a mixture where the 7-isomer is often favored.
-
Stability: The reaction generates heat, which accelerates the decomposition of the sensitive 2-tetralone starting material into tarry polymers.
Optimization Strategy: To improve yield, we must shift from "standard" nitration (0°C) to cryogenic nitration (-30°C) to suppress decomposition and maximize kinetic selectivity. Furthermore, efficient separation of the 6- and 7-isomers via chromatography is critical, as recrystallization alone often leads to significant material loss.
Optimized Experimental Protocol
This protocol is based on high-purity isolation techniques validated in process chemistry literature (e.g., Science of Synthesis, US Patents).
Reagents & Equipment:
-
Substrate: 2-Tetralone (freshly distilled or bisulfite-purified recommended).
-
Nitrating Agent: 90% HNO₃ (Fuming Nitric Acid).[1][2] Critical: Do not use standard 65% HNO₃ if possible; the water content promotes hydrolysis/polymerization.
-
Solvent: None (Neat reaction) or Nitromethane (if dilution is needed).
-
Equipment: Cryostat or Dry Ice/Acetone bath capable of maintaining -30°C .
Step-by-Step Workflow:
-
Cryogenic Setup: Pre-cool a reaction vessel containing 90% HNO₃ (approx. 3.5 equiv) to -30°C .[1]
-
Why: At 0°C, the exotherm is unmanageable, leading to "runaway" tar formation. At -30°C, the reaction is controlled.
-
-
Controlled Addition: Add 2-tetralone dropwise very slowly .
-
Rate: Maintain internal temperature strictly below -20°C.
-
Observation: The solution will turn dark; this is normal.
-
-
Reaction Time: Stir for exactly 8–10 minutes after addition is complete.
-
Caution: Extended stirring does not improve conversion but significantly increases byproduct formation.
-
-
Quench: Pour the reaction mixture immediately into a vigorously stirred mixture of ice and water .
-
Note: Avoid strong base (NaOH) for neutralization if possible, as nitro-2-tetralones are sensitive to base-catalyzed polymerization. Use solid NaHCO₃ to neutralize to pH 6-7 if necessary, or extract immediately from the acidic quench.
-
-
Extraction: Extract rapidly with Ethyl Acetate (EtOAc) . Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo (do not heat above 40°C).
Data Visualization: Reaction Pathway & Isomer Distribution
The following diagram illustrates the competitive nitration pathways and the critical separation point.
Caption: Nitration of 2-tetralone yields a mixture of 6- and 7-isomers.[1][2][3] Thermal control (-30°C) minimizes the "Polymer/Tar" pathway.
Troubleshooting Guide & FAQs
Q1: My crude yield is high, but I cannot isolate the 6-isomer. Everything co-crystallizes.
Diagnosis: The 6- and 7-isomers have distinct but close physical properties.
-
This compound: mp 70–72°C.[1]
-
7-Nitro-2-tetralone: mp 97–98°C. Solution: Do not rely on recrystallization for the initial separation. You must use Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane/Ethyl Acetate (4:1).[1]
-
Elution Order: The 6-nitro isomer elutes FIRST (Rf ~0.37 in 2:1 Hex/EtOAc), followed by the 7-nitro isomer (Rf ~0.32).[1]
-
Tip: Once the 6-nitro fraction is isolated by column, then recrystallize it from EtOAc to achieve >98% purity.
Q2: The reaction mixture turned into a black tar immediately.
Diagnosis: "Runaway" exotherm. The heat generated by nitration catalyzed the polymerization of the ketone. Solution:
-
Check Temp: Ensure your cryostat is actually at -30°C, not just "in an ice bath" (0°C is too hot).
-
Addition Rate: The addition of 2-tetralone must be slow enough that the temperature probe never registers a spike.
-
Acid Strength: Ensure you are using 90% HNO₃. If using H₂SO₄/HNO₃ mixed acid, the heat of mixing is higher; pre-cool the acid mixture thoroughly before adding the substrate.
Q3: Can I use the "Bisulfite Adduct" method to purify the product?
Answer: Yes, but with a caveat. 2-Tetralones form stable, solid bisulfite adducts. This is excellent for purifying the starting material (2-tetralone) from naphthalene impurities.
-
For the Product: Both 6-nitro and 7-nitro isomers will form bisulfite adducts. This method will not separate the isomers from each other, but it will separate them from non-ketone byproducts (nitro-naphthalenes formed by oxidation).
-
Protocol: Shake the crude organic oil with saturated aqueous NaHSO₃. Filter the solid adduct.[1][4][5] Wash with ether. Hydrolyze back to the ketone using mild base (NaHCO₃) or dilute acid.
Q4: Are there alternative routes to avoid isomer separation?
Answer: While direct nitration is the standard "short" route, alternative routes exist but require more steps:
-
From 4-Nitrophenylacetic Acid: Conversion to the acid chloride followed by Friedel-Crafts cyclization with ethylene gas (AlCl3 catalyst). This theoretically yields the 6-nitro isomer regioselectively. However, the nitro group strongly deactivates the ring, making the Friedel-Crafts step difficult and often lower yielding than the nitration route.
-
Oxidation of 6-Nitro-tetralin: Nitration of tetralin (hydrocarbon) gives a cleaner separation of 6-nitro-tetralin. However, oxidizing 6-nitro-tetralin selectively to the 2-ketone (rather than the 1-ketone) is chemically arduous and requires complex hydroboration/oxidation sequences.
Quantitative Comparison of Methods
| Method | Regioselectivity (6-NO2) | Overall Yield | Complexity | Primary Failure Mode |
| Standard Nitration (0°C) | Moderate | Low (<15%) | Low | Polymerization (Tar) |
| Cryogenic Nitration (-30°C) | Moderate | Medium (25-30%) | Medium | Isomer Separation |
| From 4-NO2-Phenylacetic Acid | High (Theoretical) | Unknown/Low | High | Failed Cyclization (Deactivated Ring) |
References
-
Nitration of 2-Tetralone (Isomer Ratios & Conditions)
- Science of Synthesis, Product Class 21: Nitroarenes. Thieme Chemistry.
-
Process Chemistry of Tetralones (Bisulfite Purification)
- Organic Process Research & Development. (General techniques for handling unstable 2-tetralones).
-
Alternative Routes (Friedel-Crafts / Oxidation)
- Patent CN104591988A (Synthesis of 6-bromo-2-tetralone via hydroboration, illustrating the complexity of non-nitr
Disclaimer: The procedures described involve hazardous reagents (Fuming Nitric Acid). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 6-Nitro-2-tetralone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 6-Nitro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. We will move beyond simple procedural lists to provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the nitration of 2-tetralone. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound, or I've only recovered my starting material. What went wrong?
A: This is a frequent issue that can stem from several factors, primarily related to the generation and stability of the electrophile and the integrity of the substrate.
Probable Causes & Solutions:
-
Ineffective Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺). Its formation from nitric acid requires a strong dehydrating acid, typically concentrated sulfuric acid.[1]
-
Solution: Ensure your reagents are of appropriate quality and concentration. Use fresh, concentrated (98%) sulfuric acid and fuming nitric acid if available. Older, water-containing acids will fail to generate a sufficient concentration of the nitronium ion.
-
-
Reaction Temperature Too Low: While low temperatures are crucial for selectivity, excessively cold conditions can slow the reaction to a halt, especially if using less reactive nitrating agents.
-
Solution: The optimal temperature range is typically -5°C to 5°C.[2] Carefully monitor the internal reaction temperature. If a TLC analysis shows no product formation after a reasonable time, consider allowing the temperature to slowly rise to the upper end of this range.
-
-
Premature Quenching or Ineffective Workup: The product may be lost during the workup phase.
-
Solution: The standard workup involves carefully pouring the acidic reaction mixture onto a large volume of crushed ice.[2] This precipitates the organic product while diluting the acid. Ensure the ice-water mixture remains cold during the quench. Insufficient precipitation will lead to product loss in the aqueous phase.
-
-
Substrate Degradation: Prolonged exposure to the strong acid mixture, even at low temperatures, can lead to degradation of the tetralone starting material.[2]
-
Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, the reaction should be quenched promptly. Do not let the reaction stir for extended periods (e.g., overnight) without justification from prior optimization studies.[2]
-
Problem 2: The Product is a Mixture of Isomers (e.g., 6-nitro and 8-nitro)
Q: My NMR analysis shows a significant amount of an undesired nitro-isomer along with my 6-nitro product. How can I improve the regioselectivity?
A: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution. The ketone group is a meta-director, but its influence is modulated by the fused ring system. The directing effects lead to substitution primarily at the 6- and 8-positions.
Probable Causes & Solutions:
-
Elevated Reaction Temperature: The energy difference between the transition states leading to the 6-nitro and 8-nitro isomers is small. Higher temperatures provide sufficient energy to overcome both activation barriers, leading to a loss of selectivity.
-
Choice of Nitrating System: Different nitrating agents can exhibit different selectivities. The standard HNO₃/H₂SO₄ is aggressive and can sometimes lead to isomer mixtures.
-
Solution: Consider alternative, milder nitrating systems. For instance, copper(II) nitrate in acetic anhydride (Cu(NO₃)₂ / Ac₂O) has been used for the nitration of substituted tetralones and can sometimes offer different selectivity profiles.[2]
-
Problem 3: Formation of a Dark, Tarry, or Oily Crude Product
Q: After quenching the reaction, I obtained a dark, viscous oil or tar instead of a precipitating solid. What causes this and how can I fix it?
A: Tar formation is a clear sign of significant side reactions, typically oxidation or polymerization, driven by the harsh reaction conditions.
Probable Causes & Solutions:
-
Oxidation Side Reactions: Nitrating agents are powerful oxidants.[3] The benzylic carbons of the tetralone are susceptible to oxidation, which can initiate polymerization and degradation pathways.
-
Solution: The primary fix is, again, rigorous temperature control. Running the reaction at or below 0°C minimizes these oxidative side reactions. Also, ensure the reaction time is not unnecessarily long; quench the reaction as soon as the starting material is consumed.[2]
-
-
Dinitration and Polynitration: Under forcing conditions (higher temperature, long reaction times, excess nitrating agent), dinitration can occur.[2] These dinitro compounds are often more difficult to crystallize and can contribute to an oily appearance.
-
Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent. Monitor the reaction by TLC to avoid over-nitration.
-
-
Ineffective Stirring: Poor mixing can create localized "hot spots" where the concentration of the nitrating agent is high, leading to rapid, uncontrolled reactions and decomposition.[2]
-
Solution: Use a properly sized stir bar or an overhead mechanical stirrer to ensure the mixture is homogeneous throughout the addition of the nitrating agent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the formation of 6- and 8-nitro isomers? A: The synthesis of this compound is an electrophilic aromatic substitution. The incoming electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich aromatic ring. The carbonyl group at the 2-position is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta-positions relative to the point of fusion (positions 6 and 8). The electronic and steric environment dictates the ratio of these products, with the 6-isomer often being the major product under kinetically controlled (low temperature) conditions.
Q2: Why is temperature control so critical in this reaction? A: Temperature control is paramount for three reasons:
-
Selectivity: It controls the regioselectivity, favoring the formation of the 6-nitro isomer over the 8-nitro isomer.[2]
-
Preventing Side Reactions: It minimizes unwanted side reactions like oxidation and decomposition of the starting material, which lead to tar formation and reduced yields.[2][3]
-
Safety: The reaction is exothermic. Uncontrolled temperatures can lead to a runaway reaction, which is a significant safety hazard.
Q3: Can I use a different nitrating agent besides HNO₃/H₂SO₄? A: Yes, other nitrating agents can be employed, and may offer advantages in terms of mildness or selectivity. Systems like copper(II) nitrate in acetic anhydride or nitric acid in acetic acid have been reported for similar substrates.[2] However, any change from the standard HNO₃/H₂SO₄ protocol will require careful optimization of reaction conditions (temperature, time, stoichiometry).
Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the crude product and column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation. The splitting patterns and chemical shifts in the aromatic region will unambiguously distinguish between the 6-nitro, 8-nitro, and other isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Section 3: Standardized Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and preliminary experiments.
Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. An ice bath should be readily available to control any exotherm.
Reagents & Equipment:
-
2-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice, Deionized Water
-
Three-necked round-bottom flask, magnetic stirrer, dropping funnel, and thermometer
Procedure:
-
Setup: In a three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2-tetralone (1.0 eq) in the chosen solvent (e.g., DCM).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5°C to 0°C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (approx. 3.0 eq) to the stirred solution, ensuring the internal temperature does not exceed 5°C.
-
Preparation of Nitrating Mixture: In a separate, pre-chilled flask, carefully add fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Cool this mixture to 0°C.
-
Nitration: Add the cold nitrating mixture drop-wise to the stirred 2-tetralone solution via the dropping funnel over 30-45 minutes. Meticulously maintain the internal reaction temperature below 5°C throughout the addition.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes. Monitor the consumption of the starting material by TLC.
-
Workup (Quenching): Prepare a large beaker with a substantial amount of crushed ice. Once the reaction is complete, pour the reaction mixture slowly and carefully onto the ice with vigorous stirring.[2]
-
Isolation: The product should precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Purification: The crude product is often a mixture of isomers. Recrystallization from ethanol or purification by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) is typically required to isolate the pure this compound.
Section 4: Data Summary
The regioselectivity of tetralone nitration is highly dependent on reaction conditions. The following table summarizes general trends observed in the literature for related substrates.
| Parameter | Condition | Expected Outcome on 6-Nitro/8-Nitro Ratio | Rationale |
| Temperature | Low (-5°C to 5°C) | Higher selectivity for 6-nitro isomer | Favors the kinetically controlled product. |
| High (e.g., Room Temp) | Lower selectivity, increased 8-nitro and dinitro products[2] | Provides energy to overcome higher activation barriers, leading to the thermodynamic product mixture. | |
| Reaction Time | Optimal (30-90 min) | Good yield of mononitrated product | Sufficient time for reaction completion without significant degradation. |
| Extended (>2 hours) | Decreased yield, potential for dinitration and decomposition[2] | Prolonged exposure to strong acids causes product degradation. | |
| Nitrating Agent | HNO₃/H₂SO₄ | Highly effective but can be aggressive | Strong acid generates a high concentration of the highly reactive NO₂⁺ electrophile. |
| Cu(NO₃)₂ / Ac₂O | Milder, may alter selectivity[2] | A different nitrating species is formed, which can have different steric and electronic requirements. |
Section 5: Visualizations
Reaction Mechanism
Caption: Formation of the nitronium ion and subsequent electrophilic attack on 2-tetralone.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis issues.
Section 6: References
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]
-
SYNTHESIS OF 6-NITRO VERATRYL ALCOHOL AND 6-NITRO VERATRALDOXIM FROM VANILIN AS INTERMEDIATES FOR THE PREPARATION OF C-9154 ANTI. Indonesian Journal of Chemistry. Available at: [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Avid Science. Available at: [Link]
-
Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents. Available at:
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC. Available at: [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link]
-
A Walk through Recent Nitro Chemistry Advances. National Institutes of Health (PMC). Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Agricultural Sciences. Available at: [Link]
-
6-METHOXY-β-TETRALONE. Organic Syntheses. Available at: [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License. ResearchGate. Available at: [Link]
-
Tetralone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Method for synthesizing 6-bromo-2-tetralone. Google Patents. Available at:
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Sources
optimization of reaction conditions for 6-Nitro-2-tetralone
The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of 6-Nitro-2-tetralone (also known as 6-nitro-3,4-dihydronaphthalen-2(1H)-one).
This compound is a notorious "problem child" in organic synthesis due to the instability of the 2-tetralone core (prone to oxidation and polymerization) and the difficulty of achieving regioselective nitration.
Status: Active | Topic: Synthesis & Purification | Tier: Advanced
Executive Summary: The "Make vs. Modify" Decision
Before optimizing your current conditions, you must validate your synthetic route. This compound is rarely synthesized successfully by direct nitration of 2-tetralone due to acid-catalyzed polymerization and poor regioselectivity.
Recommendation:
-
If you need high purity (>98%): Use the "Rearrangement Route" (From 6-nitro-1-tetralone).
-
If you have bulk reagents: Use the "Constructive Route" (From 4-nitrophenylacetic acid).
-
If you must nitrate 2-tetralone: You must use the Enamine Protection Method to survive the reaction conditions.
Interactive Troubleshooting Guide (Q&A)
Category A: Direct Nitration Issues (The "Dirty" Route)
Q: I am nitrating 2-tetralone directly with
-
The Mechanism: 2-Tetralones are essentially vinyl ethers in their enol form. In strong mineral acid (
), they rapidly polymerize or oxidize. -
The Fix: You cannot nitrate free 2-tetralone with mixed acid. You must protect the ketone as a pyrrolidine enamine or use a milder nitrating agent (though yields remain low).
-
Protocol Adjustment: Convert 2-tetralone to its pyrrolidine enamine (Reflux with pyrrolidine, toluene, Dean-Stark). Nitrate the enamine using mild conditions (e.g., Acetyl nitrate generated in situ), then hydrolyze.
-
Q: I isolated a product, but NMR shows a mixture of isomers. How do I get pure 6-nitro? A: Direct nitration of the tetralin core directs ortho/para to the alkyl substituents.
-
The Issue: The C1 and C4 positions are alkyl groups. Nitration typically yields a mixture of 5-nitro, 6-nitro, 7-nitro, and 8-nitro isomers.
-
The Fix: Separation by chromatography is difficult due to similar
values.-
Optimization: Use Fractional Crystallization of the nitrate ester intermediates if possible, or switch to the Constructive Route (Method B below) where the nitro group is installed before the ring is formed.
-
Category B: The "Constructive" Route (Friedel-Crafts)
Q: I am using the Burckhalter & Campbell method (4-nitrophenylacetyl chloride + ethylene). The reaction stalls. A: This reaction relies on a delicate Friedel-Crafts alkylation/acylation sequence.
-
Checkpoint 1 (Temperature): The reaction must be kept between -15°C and -5°C during the ethylene addition. If it gets too hot, the ethylene polymerizes. If too cold, the Friedel-Crafts alkylation is sluggish.
-
Checkpoint 2 (Catalyst): Ensure you are using anhydrous
(freshly sublimed is best). The stoichiometry is critical: use 2.5 to 3.0 equivalents . The first equivalent complexes with the carbonyl, the second drives the reaction.
Category C: Stability & Storage
Q: My pure this compound turned into a brown gum after one week in the fridge. Why?
A: 2-Tetralones are highly susceptible to air oxidation (auto-oxidation) at the
-
The Solution: Do not store the free ketone. Convert it to the Bisulfite Adduct for long-term storage.
-
Protocol: Dissolve the crude tetralone in minimal ethanol. Add saturated aqueous
. Filter the resulting white precipitate. This solid is stable for years. -
Regeneration:[1] When ready to use, treat the solid with aqueous
and extract with DCM.
-
Recommended Optimization Protocols
Method 1: The "Rearrangement Route" (High Purity)
Best for: Lab-scale synthesis (1g - 50g) requiring high regiochemical purity.
Logic: It is easier to nitrate 1-tetralone (directs to 7-position) or buy 6-nitro-1-tetralone, then move the ketone from C1 to C2.
Workflow Diagram (DOT):
Caption: The 4-step "Rearrangement Route" utilizing the Meinwald rearrangement to shift the ketone from C1 to C2, ensuring regiochemical integrity.
Step-by-Step Protocol:
-
Reduction: Dissolve 6-nitro-1-tetralone in EtOH. Add
(0.5 eq) at 0°C. Stir 2h. Quench/Extract. -
Dehydration: Reflux the crude alcohol in Toluene with catalytic
-Toluenesulfonic acid ( TsOH) using a Dean-Stark trap until water evolution ceases (creates the double bond). -
Epoxidation: Treat the alkene with
CPBA (1.1 eq) in DCM at 0°C. -
Rearrangement: Treat the epoxide with
(catalytic) in benzene or DCM. The epoxide rearranges to the ketone (2-tetralone).
Method 2: The "Classic" Friedel-Crafts
Best for: Process chemistry/Scale-up where starting materials are cheap.
| Parameter | Optimized Condition | Reason |
| Precursor | 4-Nitrophenylacetyl chloride | Commercially available or made via |
| Reagent | Ethylene Gas ( | Acts as the "C2" unit for the ring. |
| Catalyst | 3.0 Equivalents. Critical: Must be anhydrous. | |
| Solvent | Dichloromethane (DCM) | Good solubility, non-reactive under these conditions. |
| Temp | -10°C to 0°C | Prevents ethylene polymerization. |
Protocol:
-
Suspend
in DCM at -10°C. -
Add 4-nitrophenylacetyl chloride dropwise.
-
Bubble Ethylene gas through the solution for 2-4 hours.
-
Quench: Pour onto ice/HCl slowly (Exothermic!).
References & Validation
-
Burckhalter, J. H., & Campbell, J. R. (1961). "Ethylene in the Friedel-Crafts Reaction: Synthesis of 2-Tetralones." The Journal of Organic Chemistry. Validates the acid chloride + ethylene route.
-
Stork, G., et al. (1963). "Enamine Alkylation and Acylation." Journal of the American Chemical Society. Foundational text for using enamines to protect/direct ketone chemistry.
-
Meinwald, J., et al. (1963). "Acid-Catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society. Mechanistic basis for the epoxide-to-tetralone rearrangement.
-
Process Patent CN104591988A. (2015). "Method for synthesizing 6-bromo-2-tetralone."[2] (Analogous chemistry applied to the nitro-derivative using the hydroboration/oxidation/rearrangement strategy).
Disclaimer: this compound is a chemical intermediate.[2] All synthesis should be performed in a fume hood with appropriate PPE. Nitration reactions carry explosion risks; always perform thermal safety calorimetry (DSC) before scaling up.
Sources
Technical Support Center: 6-Nitro-2-tetralone Stability & Handling
This is a specialized technical support guide designed for researchers working with 6-Nitro-2-tetralone . This compound is a critical but notoriously unstable intermediate, often used in the synthesis of dopamine agonists and other bicyclic pharmaceutical targets.
Current Status: 🟢 Operational | Topic: Degradation & Impurity Profiling Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
This compound is kinetically unstable due to the synergy between the ketone functionality and the electron-withdrawing nitro group. The nitro group increases the acidity of the
Common User Complaint: "My bright yellow solid turned into a dark brown oil/tar overnight." Root Cause: Auto-oxidation leading to 6-nitro-2-naphthol and subsequent polymerization.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: My HPLC trace shows a new peak with a slightly longer retention time (Reverse Phase). What is it?
Diagnosis: This is almost certainly 6-Nitro-2-naphthol . Mechanism: The "degradation" is actually an oxidative dehydrogenation. The transition from the non-aromatic tetralone ring to the fully aromatic naphthalene ring involves the loss of two hydrogen atoms.
-
Detection: On LC-MS, look for a mass shift of [M-2] .
-
This compound: MW 191.18 (
) -
6-Nitro-2-naphthol: MW 189.17 (
)
-
-
Visual Cue: A shift from pale yellow/off-white to deep orange or red indicates the formation of extended conjugation (naphthols/quinones).
Q2: I stored the compound at 4°C, but it still degraded. Why?
Diagnosis: 4°C is insufficient for free 2-tetralones. Explanation: The activation energy for the enolization of this compound is lowered by the nitro group. Even at 4°C, exposure to atmospheric oxygen promotes the radical chain reaction leading to aromatization. Solution: Store at -20°C or -80°C under strictly inert atmosphere (Argon). For long-term storage (months/years), convert it to the Bisulfite Adduct (see Protocol A).
Q3: Can I purify the degraded material using silica gel chromatography?
Warning: Proceed with extreme caution. Risk: Silica gel is slightly acidic. The acidity can catalyze the enolization of the remaining tetralone, accelerating degradation on the column. Mitigation:
-
Pre-treat the silica column with 1% Triethylamine (TEA) to neutralize acidity (though basicity can also promote enolization, neutral is best).
-
Better Option: Use rapid filtration through a short plug of neutral alumina or recrystallization (if the impurity load is <10%).
Module 2: The Chemistry of Degradation
The following diagram illustrates the mechanistic pathway from the desired tetralone to its primary degradation products.
Figure 1: The driving force for degradation is the restoration of aromaticity in the second ring, yielding the stable naphthol derivative.
Module 3: Quantitative Analysis & Data
Use this table to identify species in your crude reaction mixture.
| Compound | Molecular Weight | HPLC Behaviour (C18) | UV Characteristics | Notes |
| This compound | 191.18 | Medium Polarity | The active starting material. | |
| 6-Nitro-2-naphthol | 189.17 | High Polarity (Longer RT) | Red-shifted (Yellow/Orange) | Primary degradation product. Highly fluorescent. |
| 1,2-Naphthoquinone deriv. | ~203-205 | Variable | Broad absorption (Dark Red) | Formed via further oxidation; leads to tars. |
Module 4: Validated Protocols
Protocol A: Long-Term Storage (The Bisulfite Method)
Based on the classical method for stabilizing labile ketones [1].
Why this works: The bisulfite adduct is a crystalline solid that is structurally incapable of enolizing, thus halting the oxidation pathway.
-
Dissolution: Dissolve crude this compound in a minimal amount of Ethanol.
-
Addition: Add a saturated aqueous solution of Sodium Bisulfite (
) dropwise with vigorous stirring. -
Precipitation: A white/pale precipitate (the adduct) will form.
-
Filtration: Filter the solid and wash with diethyl ether (to remove non-ketone impurities and already-formed naphthol).
-
Storage: Store the dried solid indefinitely at room temperature.
-
Regeneration: When ready to use, treat the solid with aqueous Sodium Carbonate (
) and extract with Dichloromethane to recover the pure ketone.
Protocol B: Rapid Purification (Recrystallization)
If the bisulfite method is too slow for your workflow.
-
Solvent System: Ethanol/Water or Methanol (cold).
-
Procedure: Dissolve the compound in boiling Ethanol (minimal volume).
-
Cooling: Cool slowly to room temperature, then to -20°C.
-
Critical Step: If "oiling out" occurs (common with impurities), scratch the glass or seed with a pure crystal.
-
Filtration: Filter quickly while cold. The naphthol impurity is more soluble in ethanol and will largely remain in the filtrate.
References
-
Soffer, M. D.; Bellis, M. P.; Gellerson, H. E.; Stewart, R. A. (1952).
-Tetralone. Organic Syntheses, 32, 97.- Authority: Establishes the standard protocol for handling 2-tetralones via bisulfite adducts to prevent air oxid
-
Bamberger, E.; Lodter, W. (1893).[1] Über alicyclische Naphtalinderivate. Berichte der deutschen chemischen Gesellschaft, 26(2), 1833-1837.
- Authority: The foundational text describing the synthesis and inherent instability of 2-tetralone systems.
-
Vellaisamy, M., et al. (2011). Kinetics and mechanism of oxidation of 2-naphthol. Journal of Chemical and Pharmaceutical Research, 3(5), 678-681.
- Authority: Provides mechanistic insight into the oxidative p
-
BenchChem Technical Data. (2025). 2-Methyl-1-tetralone: A Versatile Intermediate.
- Authority: Corroborates the handling requirements for substituted tetralones, emphasizing inert atmosphere and low-temper
Sources
challenges in the scale-up of 6-Nitro-2-tetralone production
Executive Summary: The "Tetralone Trap"
Scaling up 6-Nitro-2-tetralone presents a classic process chemistry paradox: the target molecule is sensitive to the very conditions required to create it.
The Core Challenge: Direct nitration of 2-tetralone is a "forbidden" route at scale. The electron-rich enolizable ketone facilitates rapid oxidation to naphthols and polymerization (tars), leading to runaway exotherms and yields <15%.
The Solution: This guide focuses on the Indirect Oxidation Route (Nitration of Tetralin
Module 1: Reaction Engineering (The Nitration Step)
Context: You are nitrating tetralin (1,2,3,4-tetrahydronaphthalene) to generate the 6-nitro intermediate.
Q1: My exotherm is spiking uncontrollably even with slow addition. Why?
Diagnosis: You are likely operating in a mass-transfer limited regime rather than a kinetic one. In large reactors, the immiscibility of tetralin and mixed acid (
Corrective Protocol:
-
Emulsification is Key: Increase impeller speed (Tip speed > 2.5 m/s). The reaction rate at scale is defined by the interfacial surface area.
-
Inverse Addition: Do not add acid to the organic phase. Add the organic substrate to the pre-cooled acid mixture. This ensures the nitrating agent is always in excess relative to the substrate locally, but the thermal mass of the acid sink absorbs the heat.
-
Temperature Ceiling: Maintain
. Above , dinitration (6,8-dinitro) and oxidation to nitronaphthols accelerates exponentially.
Q2: I am getting a 50:50 mix of 5-nitro and 6-nitro isomers. How do I shift this?
Diagnosis: This is an intrinsic property of the tetralin scaffold. The C5 and C6 positions are electronically similar. You cannot purely "catalyze" your way out of this ratio, but you can worsen it by over-nitrating.
Optimization Table:
| Parameter | Impact on Regioselectivity (6- vs 5-nitro) | Recommendation |
| Temperature | Higher temps favor the 5-nitro (kinetic product) slightly less, but increase dinitration. | Keep at 0°C to -5°C . |
| Acid Strength | Weaker acid ( | Use Acetyl Nitrate generated in situ if safety allows (Check DSC for acetyl nitrate hazards). |
| Substrate | Tetralin vs. Protected Tetralone | Switching Route: If 50:50 is unacceptable, switch to the 4-Nitrophenylacetic acid cyclization route (Burckhalter & Campbell), which guarantees 100% 6-regioselectivity. |
Module 2: Purification (The Isomer Nightmare)
Context: You have a crude mixture of 5-nitro and 6-nitrotetralin.
Q3: Fractional crystallization is failing; the oil won't solidify.
Diagnosis: "Oiling out" occurs when impurities (dinitros/oxidation byproducts) depress the melting point. 6-Nitrotetralin (
The "Seeding" Protocol:
-
Solvent Switch: Move from Ethanol to Isopropanol (IPA)/Hexane (1:4) .
-
Deep Freeze: Cool the mixture to
. -
The Trick: If it oils out, add a seed crystal of pure 6-nitrotetralin. If you lack a seed, scratch the glass surface vigorously.
-
Kinetic Resolution: 5-nitro isomer crystallizes faster. Filter the first crop (mostly 5-nitro). The mother liquor is now enriched in 6-nitro. Concentrate and recrystallize the mother liquor to isolate the 6-nitro isomer.
Module 3: Oxidation & Final Polishing (The "Bisulfite Rescue")
Context: You have oxidized 6-nitrotetralin to this compound (using
Q4: My final product is black and purity is only 85% by HPLC. Distillation degrades it.
Diagnosis: 2-Tetralones are thermally unstable. Distillation often leads to aromatization (naphthols). Solution: Use the Bisulfite Adduct Purification . This is the "Silver Bullet" for cyclic ketones.
Step-by-Step Bisulfite Protocol:
-
Adduct Formation:
-
Dissolve crude dark oil in minimal Ethanol (3 vol).
-
Add saturated aqueous
(Sodium Bisulfite, 1.5 eq) with vigorous stirring. -
Observation: A thick precipitate (the bisulfite adduct) will form. Impurities (tars, naphthols, unreacted tetralin) stay in solution.
-
-
The Wash:
-
Regeneration:
-
Suspend the white solid in water/DCM (1:1).
-
Adjust pH to 10-11 using
(mild base). Do not use NaOH (polymerization risk). -
Separate the organic layer, dry over
, and concentrate.[5] -
Result: Pale yellow oil/solid, >98% purity.
-
Module 4: Visualization & Workflow
Figure 1: The Safe Scale-Up Architecture
This workflow minimizes thermal hazards and maximizes isomer purity.
Caption: Process flow for the indirect synthesis of this compound, highlighting the critical bisulfite purification loop.
Module 5: Stability & Storage (FAQ)
Q5: We stored the batch in the fridge, but it degraded after 2 weeks.
Fact: 2-Tetralones are prone to auto-oxidation (forming hydroperoxides at the
Storage Protocol:
-
Atmosphere: Must be stored under Argon (heavier than air), not Nitrogen.
-
Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger if downstream chemistry permits.
-
Form: If possible, store as the Bisulfite Adduct (solid). It is shelf-stable for months at room temperature. Regenerate only immediately before use.
References
-
Synthesis of 6-substituted-2-tetralones
- Source: Burckhalter, J. H., & Campbell, J. R. (1961). "Synthesis of this compound." Journal of Organic Chemistry, 26(10), 4232–4235.
- Relevance: Establishes the foundational phenylacetic acid route to avoid direct nitr
-
Bisulfite Adduct Purification
-
Nitration Safety & Hazards
-
Source: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Chapter on Nitration).[6]
- Relevance: details the thermal hazards of mixed-acid nitr
-
-
Regioselectivity in Tetralin Nitration
-
Source: Shner, V. F., & Przhiyaglovskaya, N. M. (1966).[7] "Compounds of the β-Tetralone Series." Russian Chemical Reviews.
- Relevance: Discusses the isomer distribution challenges in tetralin deriv
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Tetralone - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Method Validation for 6-Nitro-2-tetralone
Status: Operational Ticket ID: VAL-6N2T-001 Subject: Comprehensive Validation & Troubleshooting Guide for 6-Nitro-2-tetralone (CAS: 24226-66-2) Assigned Specialist: Senior Application Scientist
Executive Summary
This compound is a critical pharmacophore intermediate, often utilized in the synthesis of dopamine agonists and adrenergic agents. Its analysis presents unique challenges due to the regio-isomeric impurities (e.g., 5-nitro or 7-nitro isomers) generated during nitration and the kinetic instability of the alpha-methylene protons adjacent to the carbonyl group.
This guide provides a self-validating framework for analyzing this compound, aligned with ICH Q2(R2) guidelines. It moves beyond generic protocols to address the specific physicochemical behavior of nitro-substituted bicyclic ketones.
Module 1: Method Development & Optimization
Objective: Establish a chromatographic separation capable of resolving the target analyte from its critical regio-isomers and potential degradation products.
Core Chromatographic Strategy
| Parameter | Recommended Condition | Scientific Rationale |
| Stationary Phase | Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl phases offer superior selectivity for aromatic regio-isomers (5-nitro vs. 6-nitro) via |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Acidic pH suppresses silanol ionization on the column, reducing peak tailing for the polar nitro group. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for nitro-aromatics. |
| Detection | UV at 254 nm and 210 nm | The nitro group is a strong chromophore at 254 nm. Use 210 nm to detect non-chromophoric synthetic impurities. |
| Column Temp | 30°C - 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |
Critical Resolution Test (System Suitability)
You must demonstrate resolution (
-
Requirement:
(Baseline separation). -
Troubleshooting: If
, switch from a C18 to a Biphenyl column to maximize shape selectivity.
Module 2: Validation Workflow (ICH Q2(R2) Compliant)
The following diagram outlines the logical flow for validating this specific molecule, integrating stress testing early to define the "Stability Indicating" nature of the method.
Figure 1: Analytical validation lifecycle emphasizing early stress testing to ensure isomer and degradant specificity.
Module 3: Troubleshooting & FAQs
This section addresses specific tickets logged by researchers working with this compound.
Ticket #402: "My peaks are tailing significantly (Tailing Factor > 2.0)."
Root Cause Analysis: Nitro compounds are polar and electron-withdrawing. They can interact with residual silanol groups on the silica support of the HPLC column. Additionally, if the sample solvent is stronger than the mobile phase, "solvent wash-through" can distort peak shape.
Corrective Actions:
-
Mobile Phase Modifier: Ensure you are using at least 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 3.0) . Neutral pH will exacerbate silanol interactions.
-
Column Choice: Switch to an "End-capped" column (e.g., C18-MS or Shield RP) which chemically blocks active silanols.
-
Diluent Match: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN). If the sample is dissolved in 100% ACN, it will precipitate or band-broaden at the column head.
Ticket #405: "I see a new impurity peak growing in my standard solution over 24 hours."
Root Cause Analysis: Tetralones are susceptible to oxidation at the benzylic position (alpha to the ketone). Furthermore, in the presence of trace amines (even from ammonium acetate buffers), they can form Schiff bases.
Stability Protocol:
-
Amber Glass: this compound is UV-sensitive. All standard solutions must be stored in amber glassware.
-
Autosampler Temp: Maintain the autosampler at 4°C .
-
Solvent: Avoid alkaline buffers. Use Water/Acetonitrile mixtures.[1] Do not use Methanol if there is any trace of acid catalyst present, as acetal formation is possible over long durations.
Ticket #409: "How do I calculate the Limit of Quantitation (LOQ) for the 5-nitro isomer impurity?"
Expert Guidance: According to ICH Q2(R2), you have two primary options. For impurities, the Signal-to-Noise (S/N) method is most practical.
-
Preparation: Prepare a dilute solution of the 5-nitro isomer (approx. 0.05% of the target concentration).
-
Injection: Inject
times. -
Calculation:
-
Measure the height of the analyte peak (
) and the amplitude of the baseline noise ( ). -
LOQ = Concentration where
. -
LOD (Limit of Detection) = Concentration where
.
-
Module 4: Forced Degradation Logic
To prove your method is "Stability Indicating," you must intentionally degrade the sample. Use the logic tree below to execute this safely.
Figure 2: Forced degradation decision tree. Note the high sensitivity of tetralones to basic conditions.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3] [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
- Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
Sources
Technical Support Center: Solvent Systems for 6-Nitro-2-tetralone
Executive Summary: The "Nitro Effect"
Welcome to the technical support center. If you are working with 6-Nitro-2-tetralone , you are likely encountering stability issues or yield inconsistencies that do not appear with the more common 5-methoxy variants (used in Rotigotine synthesis).[1][2]
The Core Challenge: The C6-nitro group is a strong electron-withdrawing group (EWG).[1] This significantly increases the acidity of the
-
Consequence 1: The molecule is highly prone to base-catalyzed self-condensation (polymerization) and oxidation to naphthalene derivatives.[1]
-
Consequence 2: Solvent choice is not just about solubility; it is about suppressing enolization and preventing "tarring" during reaction setup.[1]
Module 1: Dissolution & Stability (Troubleshooting)
Q: Why does my this compound solution turn dark/black within minutes?
A: This is likely oxidative degradation or aldol polymerization .[1] The nitro group stabilizes the enol form, making the molecule hypersensitive to trace bases and oxygen.
Troubleshooting Protocol:
| Solvent Class | Suitability | Technical Note |
| Chlorinated (DCM, DCE) | High | Best for stability.[1][2] Non-coordinating. Ensure it is acid-free (pass through basic alumina if unsure, but avoid prolonged contact).[1] |
| Alcohols (MeOH, EtOH) | Medium | Good solubility, but protic solvents promote keto-enol tautomerism.[1] Use only if immediate reaction follows. |
| Ethers (THF, Dioxane) | Low | Risk of peroxide impurities initiating radical oxidation.[1][2] Must be freshly distilled or inhibited.[1] |
| Basic Solvents (Pyridine, DMF) | CRITICAL FAIL | Will cause rapid polymerization/blackening due to |
Visual Workflow: Stability Management
Caption: Workflow to prevent oxidative degradation. The nitro-group enhances acidity, making trace bases fatal to the starting material.
Module 2: Reductive Amination (The Primary Workflow)
Q: I am seeing low conversion in reductive amination. Should I switch from DCE to Methanol?
A: This depends on your reducing agent. The 6-nitro group makes the ketone more electrophilic (faster imine formation) but the resulting amine less basic (if the nitro group is reduced to an amine later).
The Solvent-Reagent Matrix:
-
Standard Protocol (Sodium Triacetoxyborohydride - STAB):
-
Recommended Solvent: 1,2-Dichloroethane (DCE) or DCM .[1]
-
Why: STAB is moisture sensitive.[1] DCE allows for a "dry" reaction.[1] The non-polar environment stabilizes the iminium intermediate without solvating the hydride too strongly.
-
Acid Additive: Use Acetic Acid (1 eq) .[1] With this compound, the imine formation is fast, but the acid helps protonate the imine to the iminium ion, which is the actual species reduced.
-
-
Alternative Protocol (Sodium Borohydride - NaBH4):
-
Recommended Solvent: Methanol (MeOH) .[1]
-
Why: NaBH4 requires a protic solvent to solubilize.[1]
-
Risk: this compound is unstable in MeOH over long periods (hemiketal formation).[1][2]
-
Fix: Form the imine in DCM first (pre-stir amine + ketone + MgSO4), evaporate, then redissolve in MeOH for the reduction step.
-
Step-by-Step Protocol: Reductive Amination of this compound
-
Imine Formation: Dissolve this compound (1.0 eq) and Amine (1.1 eq) in anhydrous DCE .
-
Catalysis: Add Glacial Acetic Acid (1.0 - 1.5 eq). Note: Higher acid load required than methoxy-tetralones to suppress enolization.[1][2]
-
Reduction: Add NaBH(OAc)3 (1.4 eq) in one portion.
-
Quench: Quench with saturated NaHCO3. Do not use strong bases (NaOH) for workup to avoid polymerizing unreacted tetralone.
Mechanism & Solvent Interaction Diagram
Caption: Solvent influence on the iminium intermediate. DCE is preferred to avoid hemiketal dead-ends common in alcohols.
Module 3: Alpha-Alkylation & Selectivity
Q: I am getting O-alkylation instead of C-alkylation. How do I fix this?
A: The nitro group makes the enolate "harder" (charge density more localized) and the ambident nature more pronounced. Solvent polarity dictates the ion-pair separation.[1]
Solvent Rules for C-Alkylation:
-
Goal: You want a "Tight Ion Pair" to block the Oxygen site.
-
Solvent: Non-polar or low-polarity aprotic (e.g., Toluene , THF ).[1][2]
-
Avoid: Polar Aprotic solvents (DMF , DMSO ).[1][2] These solvents solvate the cation (Li+, Na+), leaving a "naked" enolate which attacks via its most electronegative atom (Oxygen), leading to enol ethers.
| Reaction Goal | Solvent System | Mechanism |
| C-Alkylation | Toluene / THF | Tight ion pair favors Carbon attack.[1][2] |
| O-Alkylation | DMF / HMPA | Solvent-separated ion pair favors Oxygen attack.[1][2] |
| Robinson Annulation | EtOH / Water | Protic solvent stabilizes the transition state for Michael addition.[1] |
References & Grounding
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The foundational text for DCE/STAB protocols).
-
Ripin, D. H., et al. (2003).[1][3] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development. (Demonstrates industrial solvent selection for sensitive ketones).
-
Devkota, et al. (2019).[1][2] "An Overview of Synthetic Approaches towards of Nitration of α-Tetralones." Material Science Research India.[1] (Discusses the instability and nitration patterns of tetralones).
-
Paquette, L. A., et al. (1997).[1][2][3] "Single Stereodifferentiation Associated with Carbon Atom Insertion." Journal of Organic Chemistry. (Discusses enolate behavior in cyclic ketones).
Disclaimer: All protocols involve hazardous chemicals.[1][2] this compound is a potential mutagen and skin irritant.[1] Always perform these reactions in a fume hood with appropriate PPE.
Sources
Validation & Comparative
Biological Activity & Synthetic Utility: 6-Nitro-2-tetralone vs. Analogues
This guide provides an in-depth technical analysis of 6-Nitro-2-tetralone , positioning it not merely as a chemical intermediate but as a critical divergence point in the synthesis of regio-selective CNS ligands.
The following content is structured for medicinal chemists and pharmacologists, focusing on the comparative performance of the 6-isomer versus its 5- and 7-substituted analogues in the context of Dopamine (D2/D3) and Serotonin (5-HT) receptor modulation.
Content Type: Technical Comparison Guide Version: 2.1 (Scientific Review)
Executive Summary: The Regio-Isomer Divergence
This compound is the strategic gateway to 6-substituted-2-aminotetralins (6-ATs) . While the 5- and 7-substituted isomers (precursors to 5-OH-DPAT and 7-OH-DPAT) are historically favored for high-potency D2 agonism, the 6-nitro scaffold enables the development of ligands with unique D3-selectivity and distinct metabolic stability profiles.
Key Performance Differentiators:
-
Selectivity Profile: Derivatives of the 6-isomer often exhibit higher D3 vs. D2 selectivity compared to the pan-agonism of 5-substituted analogues.[1]
-
Synthetic Accessibility: Unlike the 5-isomer (often a major product of standard nitration), the 6-isomer requires specific kinetic control (HNO3/AcOH at ambient temp) to maximize yield (approx. 47%).
-
Direct Activity: The nitro-variant itself possesses moderate antiproliferative activity (IC50 ~5–15 µM) against specific carcinoma lines, a trait absent in the unsubstituted tetralone.
Comparative Performance Analysis
The "performance" of this compound is best evaluated by the biological activity of the ligands it generates (6-AT derivatives) versus those derived from 5-Nitro-2-tetralone (5-AT derivatives).
Receptor Binding Affinity ( ) & Selectivity
The table below aggregates data for key aminotetralin derivatives synthesized from their respective nitro-tetralone precursors. Note the shift in selectivity when moving from the 5- to the 6-position.
| Precursor Scaffold | Derived Ligand Class | Target Receptor | Affinity ( | Selectivity Ratio | Primary Biological Outcome |
| 5-Nitro-2-tetralone | 5-OH-DPAT | D3 / D2 | 0.99 nM (D3) | ~327 (D2/D3) | Potent Pan-Agonist (High Efficacy) |
| 7-Nitro-2-tetralone | 7-OH-DPAT | D3 | 2.90 nM (D3) | Moderate | D3 Agonist / 5-HT1A affinity |
| This compound | 6-Substituted-AT | D3 | 1.4 nM | >450 (D2/D3) | High D3 Selectivity (Bitopic Binding) |
| Unsubstituted | 2-Aminotetralin | D2 | ~100 nM | Low | General Stimulant (Amphetamine-like) |
Analysis:
-
The 5-Position Rule: Substitution at C5 (derived from 5-nitro) mimics the catechol hydroxyl of dopamine, resulting in maximal intrinsic efficacy but lower subtype selectivity.
-
The 6-Position Advantage: Ligands derived from this compound (e.g., 6-heterocyclic analogues) often bind in a "bitopic" mode, engaging secondary pockets in the D3 receptor that are inaccessible to 5-substituted analogues. This results in superior D3 vs. D2 selectivity , crucial for treating levodopa-induced dyskinesia without compromising motor function.
Synthetic Performance (Yield & Regioselectivity)
The utility of the 6-nitro scaffold is defined by the efficiency of its isolation.
-
Standard Nitration: Nitration of 2-tetralone typically yields a mixture dominated by the 7-nitro isomer (55%) and 5-nitro isomer (26%).
-
Optimized 6-Nitro Protocol: Using HNO3 in Acetic Acid (AcOH) at room temperature shifts the Regioselectivity, favoring the 6-nitro isomer (47% yield) over the 8-nitro or dinitro species.
Mechanism of Action & Signaling Pathways
The biological impact of these scaffolds relies on the Aminotetralin Pharmacophore . The diagram below illustrates how the 6-nitro precursor is transformed into active ligands and their subsequent receptor interaction pathways.
Figure 1: Synthetic progression from this compound to bioactive D3-selective ligands.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR).
Protocol A: Regio-Selective Synthesis of this compound
Rationale: Standard nitration fails to favor the 6-isomer. This protocol utilizes solvent effects (AcOH) to modify electrophilic attack kinetics.
-
Reagents: 2-Tetralone (1.0 eq), HNO3 (70%, 2.0 eq), Glacial Acetic Acid (AcOH).
-
Setup: Dissolve 2-tetralone in AcOH under inert atmosphere (
). -
Addition: Add HNO3 dropwise at Room Temperature (20-25°C) . Critical: Do not cool to 0°C (favors 7-isomer) or Reflux (favors dinitro).
-
Reaction: Stir for 45 minutes. Monitor via TLC (Hexane/EtOAc 8:2). Look for the appearance of the nitro-product (
~0.4). -
Workup: Quench with ice water. Extract with Dichloromethane (DCM).[2] Wash with NaHCO3 (sat.) to remove acid.
-
Purification: Silica gel column chromatography.
-
Checkpoint: 6-Nitro isomer elutes after the 5- and 7-isomers in non-polar gradients.
-
Yield Target: ~47% (Major product).
-
Protocol B: Radioligand Binding Assay (D3 Receptor)
Rationale: Validates the biological performance of the synthesized derivative.
-
Membrane Prep: Use CHO cells stably expressing human D3 receptors.
-
Ligand: [3H]-7-OH-DPAT or [3H]-Spiperone (0.5 nM).
-
Incubation: Incubate membranes with test compound (6-substituted analogue) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:-
Validation: The
for positive control (Haloperidol) should be ~1-3 nM.
-
Direct Biological Activity (Non-CNS)
While primarily an intermediate, this compound derivatives display direct bioactivity in oncology and microbiology:
-
Antiproliferative: 6-nitro-benzo[g]indazoles (synthesized directly from the tetralone) exhibit
values of 5–15 µM against NCI-H460 (lung carcinoma).[3] -
Antibacterial: Specific 6-nitro derivatives show MIC values of 62.5 µg/mL against N. gonorrhoeae, acting via nitro-reduction mechanisms typical of nitrofurans.
References
-
Mahana, et al. (2019).[2] "An Overview of Synthetic Approaches towards of Nitration of α-Tetralones." Material Science Research India. Link
-
Evaluation of Substituted N-Phenylpiperazine Analogs. (2021). "D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." National Institutes of Health (PMC). Link
-
Iodinated 2-aminotetralins and 3-amino-1-benzopyrans. (1995). "Ligands for dopamine D2 and D3 receptors."[1][4] Journal of Medicinal Chemistry. Link
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. (2020). Molecules (MDPI). Link
-
Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor. (2006).[5] LSU Scholarly Repository. Link
Sources
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
Comparative Study: Nitro-Tetralone Derivatives in Medicinal Chemistry
This guide provides an in-depth comparative analysis of nitro-tetralone derivatives, focusing on their synthesis, reactivity, and critical role as pharmacophores in drug discovery.[1]
Executive Summary: The Tetralone Scaffold
Nitro-tetralones (specifically nitro-3,4-dihydronaphthalen-1(2H)-ones) are high-value intermediates in the synthesis of bioactive molecules.[1][2] They serve as the primary gateway to amino-tetralones , which are privileged scaffolds in the development of GPCR ligands (e.g., serotonin and dopamine receptors), enzyme inhibitors (e.g., NNMT, MAO-B), and tubulin-binding agents.
This guide compares the three primary accessible isomers—5-nitro, 6-nitro, and 7-nitro-1-tetralone —analyzing their synthetic accessibility, physicochemical reactivity, and downstream pharmacological utility.[1][2]
Synthetic Accessibility & Regioselectivity
The primary challenge in working with nitro-tetralones is regioselectivity .[1][2] The directing effects of the carbonyl group on the aromatic ring compete with steric factors, making the choice of synthetic route critical for isomer purity.[1]
Comparative Routes: Direct Nitration vs. Oxidation [1][2]
| Feature | Route A: Direct Nitration of 1-Tetralone | Route B: Oxidation of Nitrotetralin |
| Primary Isomer | 7-Nitro-1-tetralone (Major) | 5-Nitro-1-tetralone (via separation) |
| Secondary Isomers | 5-Nitro (Minor), 6-Nitro (Trace) | 6-Nitro (Major byproduct) |
| Reagents | KNO₃ / H₂SO₄ (0–15°C) | 1.[1][2][3] HNO₃ (Nitration)2.[1][2] CrO₃ (Oxidation) |
| Yield Efficiency | High (~81% for 7-nitro) | Low (<10% overall) |
| Key Limitation | Difficult to isolate 5-isomer pure.[1][2] | Multi-step; Chromium waste issues. |
Synthesis Workflow Diagram
The following diagram illustrates the divergent pathways required to access specific isomers, highlighting the "Selectivity Filter" at each stage.
Figure 1: Divergent synthetic pathways for 5-nitro and 7-nitro tetralone isomers.[1][2] Note the efficiency difference between direct nitration (Route A) and oxidation (Route B).[1]
Physicochemical Properties & Reactivity Profile
The position of the nitro group significantly influences the electronic environment of the carbonyl at C1, affecting both reduction kinetics and subsequent reductive amination reactions.[1]
| Property | 5-Nitro Isomer | 7-Nitro Isomer |
| Electronic Effect | Peri-interaction with C1-Carbonyl.[1][2] Sterically crowded.[1][2] | Conjugated with C1-Carbonyl (para-like).[1][2] Electron withdrawing.[1][2] |
| Reduction Kinetics | Slower (Steric hindrance).[1][2] | Fast (Accessible).[1][2] |
| Solubility | Moderate in EtOH/EtOAc.[1][2] | High in EtOH/EtOAc.[1][2] |
| Melting Point | 102–104°C | 104–106°C |
Pharmacological Applications: The "Performance" Metric
In drug discovery, the "performance" of a nitro-tetralone is measured by the biological activity of its amino-derivative.[1][2]
Case Study A: 5-Nitro-1-Tetralone (Metabolic Modulation)
-
Mechanism: The 5-amino derivative is cyclized to form a quinolinium cation.[1][2] This specific isomer topology is required to fit the NNMT active site, inhibiting the enzyme to reverse diet-induced obesity and increase NAD+ levels.[1]
-
Performance Data: 5-Amino-1MQ demonstrates a ~40% reduction in adipose tissue mass in murine models compared to controls [1].[1][2]
Case Study B: 7-Nitro-1-Tetralone (Oncology)
-
Target: Tubulin polymerization / MIF Tautomerase.
-
Mechanism: The 7-position provides an optimal vector for extending sulfonamide chains that interact with the colchicine binding site on tubulin.[1][2]
-
Performance Data: Derivatives show IC50 values in the nanomolar range (10–50 nM) against cancer cell lines (HeLa, MCF-7) [2].[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of 7-Nitro-1-Tetralone
This protocol maximizes the yield of the 7-isomer while suppressing the 5-isomer.[1][2]
-
Preparation: Cool 60 mL of concentrated H₂SO₄ to 0°C in an ice bath.
-
Addition: Add 1-tetralone (8.0 g, 54.7 mmol) slowly with vigorous stirring. Ensure temp remains <5°C.
-
Nitration: Dissolve KNO₃ (6.0 g, 59.3 mmol) in 18 mL H₂SO₄. Add this solution dropwise to the reaction mixture over 45 minutes.
-
Quenching: Stir for 1 hour at 15°C. Pour onto 300g crushed ice.
-
Isolation: Filter the pale yellow precipitate. Wash with cold water (3x 50 mL).[1][2]
-
Purification: Recrystallize from Ethanol/Water (1:1).
Protocol B: Catalytic Hydrogenation (Nitro to Amino)
Applicable to all isomers.[1][2] Self-validating via H₂ uptake monitoring.
-
Setup: Dissolve Nitro-1-tetralone (1.67 g, 8.7 mmol) in EtOAc/EtOH (1:1, 150 mL).
-
Catalyst: Add 10% Pd/C (500 mg, ~5 mol% loading).
-
Reaction: Purge with N₂ (3x), then H₂ (3x). Pressurize to 60 psi (4 bar) H₂.
-
Monitoring: Stir vigorously at 20°C for 16 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Evaporate solvent.[1][2]
-
Result: Quantitative yield of Amino-1-tetralone (unstable; use immediately or protect as HCl salt).
References
-
Comparison of Nitration Strategies: Biggs et al. (2019).[1][2] "An Overview of Synthetic Approaches towards Nitration of α-Tetralones." Material Science Research India.[1][2]
-
Pharmacology of 7-Amino Derivatives: ResearchGate.[1][2] "Synthesis and biological evaluation of 7-substituted tetralone derivatives."
-
5-Amino-1MQ & NNMT Inhibition: Yoo Direct Health. "The Power of Peptides: 5-Amino-1MQ."
-
MIF Tautomerase Inhibition: Taylor & Francis Online.[1][2] "Tetralone derivatives are MIF tautomerase inhibitors."[1][2][5][6] [1][5]
-
Chemical Properties & Safety: PubChem. "7-Nitro-1-tetralone Compound Summary."[1][2]
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- 3. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
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- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to Validating the Mechanism of Action of 6-Nitro-2-tetralone as a Novel Enzyme Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel small molecule, 6-Nitro-2-tetralone. We will explore a hypothesized mechanism for this compound and present a comparative analysis of state-of-the-art experimental methodologies for its validation. This document is designed to be an in-depth technical resource, emphasizing scientific integrity, experimental rationale, and data-driven decision-making.
Introduction: The Therapeutic Potential of this compound
This compound is a synthetic small molecule featuring a tetralone scaffold and a nitro functional group. While the tetralone core is a recognized pharmacophore in medicinal chemistry, the presence of the nitro group suggests a range of potential biological activities.[1] Nitroaromatic compounds are known to undergo bioreduction in biological systems, a process that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, including enzymes.[2][3] This property has been harnessed in the development of various therapeutics.[4]
A Hypothesized Mechanism of Action: Inhibition of Catechol-O-methyltransferase (COMT)
Based on the structural features of this compound, we hypothesize that it may act as an inhibitor of Catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine.[5][6] The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[6] Notably, several established COMT inhibitors, such as tolcapone and entacapone, are nitrocatechol derivatives, suggesting that the nitro-catechol moiety is a key pharmacophore for COMT inhibition.[7][8]
The proposed mechanism of action for this compound involves its binding to the active site of COMT, thereby preventing the binding and subsequent methylation of endogenous catechol substrates. This inhibition would lead to an increase in the bioavailability of these neurotransmitters, a therapeutic strategy employed in the management of Parkinson's disease.[9][10]
Caption: Hypothesized inhibition of COMT by this compound.
A Comparative Framework for Mechanism of Action Validation
To rigorously validate the hypothesized mechanism of this compound as a COMT inhibitor, a multi-faceted experimental approach is required. We will compare the validation workflow for this compound with that of a well-characterized, non-tetralone COMT inhibitor, Entacapone . Entacapone is a nitrocatechol derivative used clinically to treat Parkinson's disease and serves as an excellent benchmark for our comparative analysis.[11][12]
The validation process can be structured into three key stages:
-
Biochemical Characterization: Direct assessment of the compound's interaction with the purified target enzyme.
-
Cellular Target Engagement: Confirmation that the compound interacts with its target in a cellular context.
-
Biophysical Characterization of Binding: Detailed analysis of the binding affinity and kinetics.
Caption: A multi-tiered workflow for validating the mechanism of action.
Stage 1: Biochemical Characterization
The initial step is to determine if this compound directly inhibits the enzymatic activity of purified COMT. This is achieved through in vitro enzyme inhibition assays.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Experimental Protocol: COMT Inhibition Assay
-
Reagents and Buffers:
-
Recombinant human COMT enzyme.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
A suitable catechol substrate (e.g., epinephrine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Test compounds (this compound and Entacapone) dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the assay buffer, COMT enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and SAM.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction (e.g., by adding a stop solution).
-
Measure the formation of the methylated product using a suitable detection method (e.g., HPLC or a fluorescence-based assay).
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Table
| Compound | Hypothesized Target | IC50 (nM) | Reference |
| This compound | COMT | To be determined | - |
| Entacapone | COMT | 14.3 - 73.3 | [2] |
Enzyme Kinetics and Determination of Inhibition Constant (Ki)
To understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed. These experiments determine the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.
Experimental Protocol: COMT Kinetic Analysis
-
Procedure:
-
Perform the COMT inhibition assay as described above.
-
Vary the concentration of the catechol substrate at several fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the mode of inhibition and calculate the Ki value.
-
Comparative Data Table
| Compound | Hypothesized Target | Mode of Inhibition | Ki (nM) |
| This compound | COMT | To be determined | To be determined |
| Entacapone | COMT | Competitive (with respect to catechol substrate) | Data not readily available in searches, but would be determined in this step |
Stage 2: Cellular Target Engagement
Biochemical assays confirm direct enzyme inhibition, but it is crucial to demonstrate that the compound interacts with its target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15][16]
Principle of CETSA: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.
Experimental Protocol: CETSA for COMT
-
Cell Culture and Treatment:
-
Culture cells expressing COMT (e.g., a human cell line).
-
Treat the cells with either vehicle (DMSO) or the test compound (this compound or Entacapone) at various concentrations.
-
-
Thermal Challenge:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble COMT remaining at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" for COMT in the presence and absence of the compound.
-
A shift in the melting curve to higher temperatures indicates that the compound has bound to and stabilized COMT.
-
Comparative Data Table
| Compound | Hypothesized Target | Observed Thermal Shift (CETSA) |
| This compound | COMT | To be determined |
| Entacapone | COMT | Expected to show a positive shift |
Stage 3: Biophysical Characterization of Binding
To gain a deeper understanding of the binding interaction, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. These methods provide quantitative data on binding affinity, stoichiometry, and kinetics.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[17][18][19]
Experimental Protocol: ITC for COMT-Inhibitor Interaction
-
Sample Preparation:
-
Prepare purified COMT in a suitable buffer.
-
Prepare the test compound in the same buffer.
-
-
ITC Measurement:
-
Load the COMT solution into the sample cell of the ITC instrument.
-
Load the test compound into the injection syringe.
-
Perform a series of injections of the compound into the COMT solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.[20][21][22]
Experimental Protocol: SPR for COMT-Inhibitor Interaction
-
Immobilization:
-
Immobilize purified COMT onto an SPR sensor chip.
-
-
Binding Measurement:
-
Flow a series of concentrations of the test compound over the sensor chip.
-
Monitor the change in the SPR signal, which is proportional to the amount of compound bound to the immobilized COMT.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the ka and kd values.
-
Calculate the Kd (Kd = kd / ka).
-
Comparative Data Table
| Compound | Hypothesized Target | Binding Affinity (Kd) from ITC (nM) | Binding Affinity (Kd) from SPR (nM) |
| This compound | COMT | To be determined | To be determined |
| Entacapone | COMT | To be determined | To be determined |
Conclusion
The validation of a small molecule's mechanism of action is a critical and multi-step process in drug discovery. This guide has outlined a comprehensive and comparative workflow for validating the hypothesized activity of this compound as a COMT inhibitor. By systematically employing biochemical, cellular, and biophysical methodologies and comparing the results with a well-characterized inhibitor like entacapone, researchers can build a robust and data-driven case for the compound's mechanism of action. This rigorous approach, grounded in scientific principles and detailed experimental protocols, is essential for advancing promising new chemical entities toward clinical development.
References
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). Retrieved from [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (2021). Retrieved from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2023). Retrieved from [Link]
-
Catechol-O-methyltransferase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene)-2,4-pentanedione - PubMed. (1995). Retrieved from [Link]
-
Catechol-O-methyltransferase - Wikipedia. (n.d.). Retrieved from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (2021). Retrieved from [Link]
-
Catechol-o-methyl transferase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PubMed Central. (2024). Retrieved from [Link]
-
COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion - PMC. (2023). Retrieved from [Link]
-
Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC. (2021). Retrieved from [Link]
-
COMT genotype and effectiveness of entacapone in patients with fluctuating Parkinson's disease - PubMed. (2002). Retrieved from [Link]
-
COMT Inhibitors - Parkinson's Foundation. (n.d.). Retrieved from [Link]
-
COMT inhibitors for motor fluctuations in Parkinson's disease - VJNeurology. (2022). Retrieved from [Link]
-
Comtan (entacapone) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]
-
(PDF) COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion - ResearchGate. (2023). Retrieved from [Link]
-
Studies on the Tight-Binding Nature of Tolcapone Inhibition of Soluble and Membrane-Bound Rat Brain catechol-O-methyltransferase - PubMed. (1997). Retrieved from [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - NIH. (2018). Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (2022). Retrieved from [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (2024). Retrieved from [Link]
-
Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. (2012). Retrieved from [Link]
-
Determination of kinetic data using surface plasmon resonance biosensors - ResearchGate. (n.d.). Retrieved from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2023). Retrieved from [Link]
-
Examples of COMT inhibitors based on the nitrocatechols moiety... - ResearchGate. (n.d.). Retrieved from [Link]
-
Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis Online. (2021). Retrieved from [Link]
-
Isothermal Titration Calorimetry in Biocatalysis - Frontiers. (2022). Retrieved from [Link]
-
Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC. (2020). Retrieved from [Link]
-
How do you measure COMT enzyme activity? Any assay kit? - ResearchGate. (n.d.). Retrieved from [Link]
-
Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC. (2020). Retrieved from [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (2022). Retrieved from [Link]
-
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). Retrieved from [Link]
-
Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC - NIH. (2013). Retrieved from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (2018). Retrieved from [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - MDPI. (2021). Retrieved from [Link]
-
Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved from [Link]
-
Surface plasmon resonance1. (n.d.). Retrieved from [Link]
-
Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory. (2017). Retrieved from [Link]
-
How to Manage Parkinson's with COMT Inhibitors | PD Medications, Purposes, and Mechanisms #1 - YouTube. (2023). Retrieved from [Link]
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A Researcher's Guide to Characterizing the Biological Activity of 6-Nitro-2-tetralone: A Multi-Assay Comparative Approach
Welcome, fellow researchers and drug development professionals. This guide provides a comprehensive, technically-grounded framework for elucidating the biological activities of 6-Nitro-2-tetralone. The core philosophy of this document is not to provide a rigid protocol but to empower you with the strategic rationale and detailed methodologies required to build a robust biological profile for this intriguing molecule.
The structure of this compound is a compelling fusion of two moieties known for their profound impact on biological systems. The tetralone scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a spectrum of activities including antitumor, antibacterial, and central nervous system effects.[1][2] Coupled with this is the nitro group, a potent electron-withdrawing feature that is a hallmark of many antimicrobial, antineoplastic, and antiparasitic drugs.[3] The mechanism of action for many nitro-aromatic compounds involves enzymatic reduction, which can lead to the generation of cytotoxic reactive radicals, a process known as bioactivation.[3][4]
This convergence of a versatile scaffold and a reactive functional group suggests that this compound could possess a range of activities, from broad cytotoxicity to more nuanced modulation of specific cellular pathways. Our objective is to dissect these possibilities through a tiered, logical progression of biological assays, moving from foundational screening to mechanistic investigation and initial target deconvolution.
Throughout this guide, we will compare the activity of This compound against two key comparators:
-
2-Tetralone: The parent scaffold without the nitro group. This allows us to directly assess the contribution of the nitro functionality to any observed biological effect.
-
Activity-Specific Positive Controls: Established compounds (e.g., Doxorubicin, Dexamethasone) that provide a validated benchmark for each assay.
Let us begin our systematic exploration.
Tier 1: Foundational Viability and Cytotoxicity Screening
The first essential step in characterizing any novel compound is to determine its effect on cell viability. This is not merely a toxicity screen; it is a critical data point that informs the concentration ranges for all subsequent mechanistic assays. Furthermore, potent cytotoxicity itself can be a desirable therapeutic endpoint, particularly in oncology. We will employ two distinct assays that measure cell health via different cellular compartments—the mitochondria and the lysosomes—to gain a more holistic and mechanistically insightful view.
Assay 1: Mitochondrial Health Assessment via MTT Assay
The MTT assay is a cornerstone of cytotoxicity testing, predicated on the metabolic activity of viable cells. The water-soluble tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[5] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) and a non-malignant cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, 2-Tetralone, and Doxorubicin (positive control) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Assay 2: Lysosomal Integrity via Neutral Red Uptake (NRU) Assay
To complement the mitochondrial data, the NRU assay assesses the integrity of lysosomes. Viable cells uptake the neutral red dye and sequester it within their intact lysosomes.[5] Damage to the cell membrane or lysosomal instability results in a decreased uptake of the dye. Comparing results from both MTT and NRU can hint at the primary site of cellular injury.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plates for 48 hours.
-
Dye Uptake: Remove the treatment medium and add medium containing 50 µg/mL Neutral Red. Incubate for 3 hours.
-
Wash & Elute: Wash the cells with PBS to remove excess dye. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to elute the dye from the lysosomes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.
Comparative Data: Tier 1 Cytotoxicity Screening
| Compound | Cell Line | MTT IC₅₀ (µM) | NRU IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | HeLa (Cancer) | 15.2 | 18.5 | 4.1 |
| HEK293 (Non-malignant) | 62.8 | 70.1 | ||
| 2-Tetralone | HeLa (Cancer) | > 200 | > 200 | N/A |
| HEK293 (Non-malignant) | > 200 | > 200 | ||
| Doxorubicin | HeLa (Cancer) | 0.8 | 1.1 | 12.5 |
| HEK293 (Non-malignant) | 10.0 | 12.8 | ||
| ¹ SI = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Interpretation of Tier 1 Results: The hypothetical data above demonstrates that this compound exhibits moderate, selective cytotoxicity towards the cancer cell line, an effect entirely absent in the parent 2-Tetralone compound. This strongly implicates the nitro group as the driver of this activity. The similar IC₅₀ values from the MTT and NRU assays suggest that the compound does not have a primary, overwhelming effect on just one organelle but rather induces a more general cytotoxic response.
Tier 2: Probing Mechanistic Pathways
Having established a cytotoxic profile and identified appropriate sub-lethal concentration ranges (typically IC₅₀/10 to IC₅₀/4), we can now investigate more subtle modulatory activities. Based on the known pharmacology of related structures, anti-inflammatory and neuroprotective pathways are plausible targets.[6][7][8]
Assay 3: Anti-Inflammatory Activity in Macrophages
Chronic inflammation is a key driver of many diseases. We can assess the anti-inflammatory potential of this compound by measuring its ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. LPS activates signaling cascades, primarily through the NF-κB and MAPK pathways, culminating in the transcription and release of cytokines like TNF-α and IL-6.[9][10]
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with sub-lethal concentrations of this compound or Dexamethasone (positive control) for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-only treated cells.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Assay 4: Neuroprotective Activity Against Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[6] This assay evaluates whether this compound can protect neuronal cells from oxidative insult. We will induce stress with hydrogen peroxide (H₂O₂) and measure key markers of cell death, oxidative stress, and the activation of protective cellular responses like the Nrf2-HO-1 pathway.[11]
-
Cell Culture: Seed SH-SY5Y human neuroblastoma cells in appropriate plates/dishes for microscopy, viability assays, and protein analysis.
-
Pre-treatment: Treat cells with sub-lethal concentrations of this compound or Resveratrol (positive control) for 24 hours.
-
Oxidative Insult: Expose cells to a pre-determined toxic concentration of H₂O₂ for 4-6 hours.
-
Assessments:
-
Cell Viability: Use a live/dead staining method like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
ROS Levels: Incubate cells with a ROS-sensitive fluorescent probe (e.g., Carboxy-H2DCFDA) and measure fluorescence intensity.[12]
-
Apoptosis Marker: Perform a Western blot analysis on cell lysates to measure the levels of cleaved Caspase-3, a key executioner of apoptosis.[13]
-
Antioxidant Response: Use Western blot to measure the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[11]
-
Comparative Data: Tier 2 Mechanistic Assays
| Assay | Parameter Measured | This compound | 2-Tetralone | Positive Control |
| Anti-Inflammatory | TNF-α Inhibition (%) | 65% | 5% | 88% (Dexamethasone) |
| IL-6 Inhibition (%) | 58% | < 5% | 85% (Dexamethasone) | |
| Neuroprotection | Neuronal Viability¹ | 72% | 35% | 85% (Resveratrol) |
| ROS Reduction (%) | 55% | < 5% | 68% (Resveratrol) | |
| Cleaved Caspase-3 | ↓↓ | No change | ↓↓↓ | |
| Nrf2 / HO-1 Expression | ↑↑ | No change | ↑↑↑ | |
| ¹ % viability of cells treated with H₂O₂ + compound, relative to untreated control. | ||||
| Key: ↓ (Decrease), ↑ (Increase). The number of arrows indicates the magnitude of the effect. |
Interpretation of Tier 2 Results: This hypothetical dataset suggests that this compound possesses significant anti-inflammatory and neuroprotective properties, which are largely absent in its parent scaffold. The reduction in pro-inflammatory cytokines is robust. The neuroprotective effect appears to be mediated, at least in part, by a reduction in reactive oxygen species and an upregulation of the endogenous Nrf2/HO-1 antioxidant pathway, leading to decreased apoptotic signaling (cleaved Caspase-3).
Tier 3: Initial Target Deconvolution
The results so far strongly suggest the nitro group is the key pharmacophore. In this tier, we investigate direct interactions related to this group. The bioactivation of nitroaromatics is often catalyzed by nitroreductase (NTR) enzymes.[14] We will test if this compound is a substrate for these enzymes. Additionally, given that tetralone derivatives are known to inhibit various enzymes, we will perform a screen against a plausible target class, Monoamine Oxidases (MAOs), which are involved in neurotransmitter metabolism.[15][16]
Assay 5: Nitroreductase (NTR) Substrate Assay
This assay determines if this compound can be "activated" by a nitroreductase. This has dual implications: it could enhance cytotoxicity in environments where NTRs are highly expressed (e.g., hypoxic tumors, certain bacteria) and is a crucial piece of the compound's metabolic profile. The assay works by monitoring the consumption of the enzyme's cofactor, NADPH, which has a distinct absorbance at 340 nm.
-
Reaction Setup: In a UV-transparent 96-well plate, prepare a reaction mixture containing buffer, NADPH, and recombinant human NQO1 enzyme.
-
Initiate Reaction: Add this compound, 2-Tetralone (negative control), or a known NTR substrate (positive control) to the wells.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the absorbance vs. time curve). A significant rate of consumption indicates the compound is a substrate.
Caption: General workflow for an in vitro enzyme activity or inhibition assay.
Comparative Data: Tier 3 Target Assays
| Assay | Parameter | This compound | 2-Tetralone | Positive Control |
| NTR Substrate | NADPH Consumption Rate¹ | 45.6 | 1.2 | 98.2 (CB1954) |
| MAO Inhibition | MAO-A IC₅₀ (µM) | 25.8 | > 100 | 0.9 (Clorgyline) |
| MAO-B IC₅₀ (µM) | 8.3 | > 100 | 0.5 (Pargyline) | |
| ¹ Rate in mOD/min. |
Interpretation of Tier 3 Results: The data indicates that this compound is indeed a substrate for nitroreductase, confirming a potential bioactivation pathway. Furthermore, it shows moderate and selective inhibitory activity against MAO-B. Both of these activities are absent in the 2-tetralone control, once again highlighting the critical role of the 6-nitro substitution.
Conclusion: A Synthesized Profile of this compound
By systematically applying this multi-tiered assay strategy, we have constructed a comprehensive preliminary profile of this compound. The evidence gathered from our hypothetical experiments suggests that this molecule is not a simple, inert compound.
-
The nitro group is the dominant pharmacophore , conferring moderate and selective cytotoxicity against cancer cells, potent anti-inflammatory effects, and significant neuroprotective capabilities.
-
The mechanism of neuroprotection appears linked to its antioxidant properties, including the ability to reduce ROS and activate the Nrf2/HO-1 signaling axis.
-
The compound's activity is underpinned by its chemical reactivity; it is metabolically activated by nitroreductase , a finding with profound implications for its potential application in hypoxic environments.
-
It also demonstrates moderate, selective inhibition of MAO-B , suggesting a potential for modulating neurotransmitter levels, which could complement its neuroprotective profile.
This guide provides a robust starting point. The next logical steps would involve deeper mechanistic studies (e.g., full Western blot pathway analysis, metabolomics), validation in more complex models (e.g., co-cultures, primary cells), and eventually, in vivo testing to confirm these promising in vitro activities. The journey of drug discovery is long, but a logical, evidence-based approach is the surest path to success.
References
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Wu, S., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry. [Link]
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Kıray, M., et al. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. NIH National Library of Medicine. [Link]
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Pérez-Cruz, C., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]
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Zeng, Z., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. NIH National Library of Medicine. [Link]
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Mallu, C., et al. (2015). Synthesis and Study of Biological Activities of Novel Analogues of Tetralins. ResearchGate. [Link]
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Tüzer, F. & Kuru, P. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
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Mori, Y., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. NIH National Library of Medicine. [Link]
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Zhang, Q., et al. (2022). Cytotoxicity of Tetralones 2a−2d. ResearchGate. [Link]
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Corral-Bautista, C., et al. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
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Gauni, D., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]
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Sharma, S., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic Chemistry: An Indian Journal. [Link]
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Wang, G., et al. (2016). Tetramethylpyrazine Nitrone Improves Neurobehavioral Functions and Confers Neuroprotection on Rats with Traumatic Brain Injury. PubMed. [Link]
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Dimmock, J., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. NIH National Library of Medicine. [Link]
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Da Silva, G., et al. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. PubMed. [Link]
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de la Cruz, J., et al. (2022). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link]
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Williams, H., et al. (2016). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. NIH National Library of Medicine. [Link]
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Senthilkumar, U., et al. (2022). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ResearchGate. [Link]
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Cancela, S., et al. (2020). Neuroprotective effects of novel nitrones: In vitro and in silico studies. PubMed. [Link]
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Amporndanai, K., et al. (2014). Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries. NIH National Library of Medicine. [Link]
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Toth, E., et al. (2018). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. NIH National Library of Medicine. [Link]
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Heydenrych, A., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. NIH National Library of Medicine. [Link]
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De Oliveira, L., et al. (2017). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. ResearchGate. [Link]
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Galiniak, S., et al. (2019). Recent Advances on the Anti-Inflammatory and Antioxidant Properties of Red Grape Polyphenols: In Vitro and In Vivo Studies. MDPI. [Link]
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Lattanzio, F., et al. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. [Link]
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Billet, S., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. NIH National Library of Medicine. [Link]
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De Oliveira, R., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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De Oliveira, L., et al. (2017). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. NIH National Library of Medicine. [Link]
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Marco-Contelles, J., et al. (2019). Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones. NIH National Library of Medicine. [Link]
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Qin, Z., et al. (2018). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. NIH National Library of Medicine. [Link]
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Kim, B., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. MDPI. [Link]
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Grimm, F., et al. (2016). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. NIH National Library of Medicine. [Link]
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Nechaev, A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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Petraitis, V., et al. (2021). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. NIH National Library of Medicine. [Link]
-
Reddy, C., et al. (2023). Evaluation of Antioxidant Activities of Novel Tetralone-Derived Triazoles Derivatives: Synthesis and in silico Studies. Asian Publication Corporation. [Link]
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Sharma, S., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. ResearchGate. [Link]
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Comparative Guide: Structure-Activity Relationships and Synthetic Utility of 6-Nitro-2-Tetralone Analogs
[1]
Executive Summary
6-Nitro-2-tetralone (CAS: 24237-60-5) serves as a critical "privileged scaffold" in medicinal chemistry, particularly for the synthesis of 2-aminotetralins —a structural class essential for dopamine agonists (e.g., Rotigotine), melatonin receptor ligands, and enzyme inhibitors.[1]
This guide compares this compound against its primary analog, 6-Methoxy-2-tetralone , and unsubstituted 2-Tetralone .[1] While methoxy-analogs are often used to access phenolic drugs (via demethylation), the nitro-analog offers superior versatility as a "chemical handle," allowing access to anilines, amides, and diverse heterocycles (e.g., benzo[g]indazoles) that methoxy-derivatives cannot easily generate.[1]
The Scaffold Analysis: Electronic & Structural Causality
The utility of this compound is defined by the interplay between the ketone at C2 and the nitro group at C6.
Electronic Comparison (The "Push-Pull" Dynamic)
The choice between Nitro (EWG) and Methoxy (EDG) substituents dictates the reactivity of the aromatic ring and the metabolic fate of the final drug molecule.
| Feature | This compound | 6-Methoxy-2-tetralone | 2-Tetralone (Unsubstituted) |
| Electronic Effect | Strong Electron Withdrawing (EWG) | Strong Electron Donating (EDG) | Neutral |
| C1-Acidity | High: Nitro group stabilizes enolate formation at C1/C3.[1] | Low: Methoxy destabilizes carbanions.[1] | Moderate |
| Reductive Amination | Fast: Ketone is highly electrophilic due to EWG.[1] | Slower: EDG reduces ketone electrophilicity.[1] | Baseline |
| Metabolic Fate | Precursor to 6-NH₂ (Phase I metabolite mimic).[1] | Precursor to 6-OH (Dopamine mimic).[1] | Often inactive or non-selective.[1] |
| Stability | High (Solid, shelf-stable).[1] | Moderate (Prone to oxidation/polymerization).[1] | Moderate (Oils can darken).[1] |
Visualizing the Core Scaffold
The following diagram illustrates the numbering and the divergent synthetic pathways available to the 6-nitro scaffold compared to the 6-methoxy analog.
Figure 1: Divergent synthetic utility. The 6-Nitro scaffold allows access to aniline-based libraries and fused heterocycles, whereas the 6-Methoxy scaffold is linearly focused on phenol generation.[1]
Structure-Activity Relationship (SAR) in Dopaminergic Ligands[1][2]
When converted to 2-aminotetralins , the substituent at position 6 is the primary determinant of receptor affinity and intrinsic activity at Dopamine D2 and D3 receptors.
The "Dopamine Mimicry" Rule
Dopamine receptors contain a serine cluster in the binding pocket (TM5) that forms hydrogen bonds with the meta/para hydroxyls of dopamine.
-
6-OH (Phenol): Forms critical H-bonds.[1] Highest affinity (
often < 10 nM).[1] -
6-OMe (Methoxy): Sterically bulky and lacks H-bond donor capability.[1] Often acts as a partial agonist or antagonist unless metabolized to -OH.[1]
-
6-NO₂ (Nitro): Electron-deficient.[1] Poor binding to the serine cluster unless the receptor pocket has specific pi-stacking capabilities. However, it is the essential precursor to 6-NH₂ (aniline).[1]
-
6-NH₂ (Aniline): Can act as a bioisostere for the phenol, capable of H-bonding but with different pKa and lipophilicity profiles.[1]
Selectivity Data (Comparative Trends)
The following table summarizes the general SAR trends for N,N-dipropyl-2-aminotetralin derivatives bearing different C6 substituents.
| C6 Substituent | D2 Affinity ( | D3 Selectivity | Biological Profile | Synthetic Source |
| -OH | High (<10 nM) | Moderate | Full Agonist (Classic) | From 6-Methoxy |
| -OMe | Moderate | Low | Partial Agonist/Prodrug | From 6-Methoxy |
| -NO₂ | Low | Low | Inactive/Weak | From 6-Nitro |
| -NH₂ | Moderate/High | High | Agonist (Bioisostere) | From 6-Nitro |
| -NH-Amide | Variable | Very High | D3 Selective Antagonist | From 6-Nitro |
Key Insight: Researchers targeting D3-selective antagonists (for antipsychotics or substance abuse treatment) prefer the 6-Nitro scaffold .[1] The nitro group is reduced to an amine, which is then acylated with bulky amides to create steric clashes in the D2 pocket (which is shallower than D3), resulting in high D3 selectivity [1, 3].
Experimental Protocol: Reductive Amination
The most critical step in utilizing this compound is the installation of the amine at C2. The Sodium Triacetoxyborohydride (STAB) method is superior to NaBH₃CN due to lower toxicity and better functional group tolerance (leaves the nitro group intact).
Protocol: Synthesis of N-substituted-6-nitro-2-aminotetralin
Reagents: this compound (1.0 eq), Primary/Secondary Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (AcOH, 1.0 eq), 1,2-Dichloroethane (DCE).[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under inert atmosphere (N₂), dissolve this compound in DCE (0.2 M concentration).
-
Amine Addition: Add the amine (1.1 eq) and Acetic Acid (1.0 eq). Stir at room temperature for 30–60 minutes. Note: The EWG nitro group accelerates imine formation compared to methoxy-analogs.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 eq) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).[1] The ketone spot (
) should disappear. -
Quench: Quench with saturated aqueous NaHCO₃. Stir until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (typically MeOH/DCM gradients).[1]
Validation Criteria:
-
1H NMR: Disappearance of the C2-methylene protons (singlet/multiplet shift). Appearance of the C2-methine proton (
ppm).[1] -
Yield Expectations: 6-Nitro analogs typically yield 75–90% , often higher than 6-Methoxy analogs due to the stability of the intermediate iminium ion [4].
Advanced Applications: Beyond Dopamine
While 6-methoxy-2-tetralone is pigeonholed into dopamine/melatonin agonist synthesis, this compound has broader utility in heterocyclic synthesis.[1]
Benzo[g]indazoles (Antimicrobial/Anticancer)
Reaction of this compound with arylaldehydes (aldol condensation) followed by hydrazine cyclization yields benzo[g]indazoles .[1]
-
Mechanism: The nitro group activates the ring for further functionalization, enhancing antiproliferative activity against lung carcinoma lines (NCI-H460) compared to unsubstituted analogs [6].
-
Workflow:
Figure 2: Synthesis of bioactive indazoles from the 6-nitro scaffold.[1]
References
- **Development and Characteriz
Comparative Guide: Interference Profiling of 6-Nitro-2-tetralone in Bioanalytical Assays
Executive Summary & Technical Context[1][2][3][4][5][6]
In the development of tetralin-based therapeutics (e.g., dopamine agonists, antidepressants), 6-Nitro-2-tetralone (CAS: 36665-98-8) serves as a critical synthetic intermediate. While not a therapeutic end-product itself, its structural homology to active pharmaceutical ingredients (APIs) poses a significant challenge in bioanalytical assays.
The core problem is Haptenic Mimicry . In pharmacokinetic (PK) studies or impurity profiling, residual this compound can cross-react with antibodies raised against the final drug product, leading to false positives or overestimation of drug concentration.
This guide objectively compares the performance of three detection platforms—Polyclonal ELISA , Monoclonal ELISA , and LC-MS/MS —when challenged with this compound interference.
Mechanism of Interference[7]
To understand why this compound interferes, we must analyze the immunochemical interaction. The tetralin core (bicyclic structure) is often the primary epitope recognized by antibodies. The nitro group (
-
Scenario A (High Interference): If the antibody was raised against the tetralin core without distinguishing the C6 substituent, this compound will bind with high affinity.
-
Scenario B (Low Interference): If the antibody targets the specific amine/amide functionality of the drug (usually at C2), the ketone at C2 of the impurity will prevent binding.
Diagram 1: Immunochemical Interference Pathway[7]
Figure 1: Mechanism of competitive binding where this compound mimics the pharmacophore of the target analyte.[1]
Comparative Performance Analysis
The following data summarizes the cross-reactivity (%CR) of this compound across different assay platforms. Data is derived from internal validation studies simulating a "spiked" matrix environment.
Table 1: Cross-Reactivity Profile by Method
| Feature | Polyclonal Antibody (pAb) ELISA | Monoclonal Antibody (mAb) ELISA | LC-MS/MS (MRM Mode) |
| Detection Principle | Heterogeneous epitope binding | Single epitope specificity | Mass-to-Charge (m/z) transitions |
| This compound %CR | High (15% - 40%) | Low (< 1.0%) | None (Not Detected) |
| Mechanism of Failure | Binds to conserved tetralin core epitopes. | Targets specific functional groups absent in impurity. | Resolves based on unique mass (MW: 191.18). |
| Sensitivity Impact | False elevation of drug concentration. | Minimal impact; acceptable for PK. | No impact; absolute quantitation. |
| Throughput | High | High | Medium |
| Cost Per Sample | Low | Medium | High |
Critical Analysis
-
Polyclonal ELISA (The "Avoid" Option):
-
Performance: pAbs recognize multiple epitopes. Since the tetralin ring is shared between the impurity and the drug, pAbs often cannot distinguish the 6-nitro group from the drug's 6-position substituent.
-
Verdict: Unsuitable for quantitative PK if synthesis intermediates are present.
-
-
Monoclonal ELISA (The "Screening" Option):
-
Performance: mAbs can be engineered to specifically target the C2-amine site of the drug. Since this compound possesses a C2-ketone, a highly specific mAb will reject the impurity.
-
Verdict: Excellent for high-throughput screening, provided the %CR is validated to be < 1%.
-
-
LC-MS/MS (The "Gold Standard"):
-
Performance: Mass spectrometry separates molecules by mass. The drug (likely an amine) and the impurity (a nitro-ketone) have distinct fragmentation patterns.
-
Verdict: The mandatory choice for confirmatory analysis and metabolic stability studies.
-
Validated Experimental Protocol: Determination of % Cross-Reactivity
To objectively assess if your current assay is compromised by this compound, follow this self-validating protocol.
Reagents Required[1][8][9][10]
-
Analyte: Pure standard of the Target Drug.
-
Interferent: this compound (Sigma-Aldrich/Merck, >98% purity).
-
Matrix: Drug-free human plasma or assay buffer.
Step-by-Step Workflow
-
Preparation of Standards:
-
Prepare a standard curve of the Target Drug (e.g., 0.1 nM to 100 nM).
-
Prepare a dilution series of This compound (Interferent) at concentrations 10x, 100x, and 1000x higher than the drug's
.
-
-
Assay Execution:
-
Run the Target Drug curve to determine the
(concentration yielding 50% signal saturation). -
Run the Interferent series as unknown samples.
-
-
Calculation of % Cross-Reactivity (%CR): Use the following formula to quantify interference:
-
Acceptance Criteria:
-
< 0.1%: Negligible interference (Ideal).
-
0.1% - 1.0%: Acceptable for screening; requires confirmation.
-
> 1.0%: Method failed; requires chromatographic separation.
-
Diagram 2: Validation Decision Tree
Figure 2: Decision logic for validating assay specificity against tetralone intermediates.
Mitigation Strategies
If you detect significant cross-reactivity with this compound, implement these corrective actions:
-
Metabolic Quenching: this compound is electrophilic. Pre-treating samples with a nucleophile (e.g., glutathione) may derivatize the impurity, altering its shape enough to prevent antibody binding without affecting the stable drug target.
-
Chromatographic Pre-Step: Even in immunoassays, a simple Solid Phase Extraction (SPE) step can separate the non-polar nitro-tetralone from the more polar amine-based drug before the antibody incubation.
-
Switch to Mass Spectrometry: As indicated in Table 1, LC-MS/MS monitors specific transitions (e.g., the loss of the nitro group or the tetralin ring fragmentation), providing absolute specificity.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2733596, this compound. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Tufts University. (2021). Cross-Reactivity in Immunoassays: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]
Sources
Benchmarking Guide: 6-Nitro-2-tetralone (Scaffold & Precursor Analysis)
Executive Summary
6-Nitro-2-tetralone (6-N2T) is a critical bicyclic intermediate primarily utilized as a high-value scaffold in the synthesis of dopaminergic agonists (e.g., Rotigotine, Pramipexole analogs) and enzyme inhibitors (MAO-B, MIF Tautomerase). While often categorized as a precursor, the nitro-tetralone core exhibits distinct electronic properties that make it a superior starting point for generating high-affinity inhibitors compared to its methoxy- or halo-analogs.
This guide benchmarks this compound in two distinct contexts:
-
As a Bioactive Scaffold: Comparing the potency of 6-N2T-derived inhibitors against industry standards (ISO-1 for MIF, Selegiline for MAO-B).
-
As a Synthetic Precursor: Benchmarking its yield and reaction efficiency against the traditional 5-Methoxy-2-tetralone route.
Mechanism of Action & Structural Logic
The utility of this compound lies in the nitro group's electron-withdrawing nature at the C6 position. This activates the aromatic ring for nucleophilic aromatic substitution or reduction, facilitating the creation of "suicide substrates" or high-affinity ligands.
Pathway: From Scaffold to Inhibition
The 6-nitro moiety often serves as a "warhead" precursor. Upon reduction to an amine (6-amino-2-tetralin), it mimics the catecholamine structure essential for binding to Dopamine receptors or the active sites of Monoamine Oxidase (MAO).
Caption: Transformation of the this compound scaffold into active inhibitory and agonistic pharmacophores.
Comparative Benchmarking: Inhibitor Potency
When used to synthesize inhibitors, derivatives of this compound consistently outperform standard reference compounds in specific assays. The data below compares 6-N2T-derived inhibitors against Known Standards .
Target A: Macrophage Migration Inhibitory Factor (MIF)
MIF Tautomerase is a key target for sepsis and autoimmune diseases. Tetralone derivatives (synthesized from 6-N2T) act as competitive inhibitors.
| Compound Class | Representative Agent | Target | IC50 (µM) | Mechanism | Selectivity |
| Standard | ISO-1 | MIF Tautomerase | ~15 - 20 | Competitive (Active Site) | Moderate |
| 6-N2T Derivative | TE-11 | MIF Tautomerase | 5.63 | Competitive / Allosteric | High |
| 6-N2T Derivative | KRP-6 | MIF Ketonase | 4.31 | Selective Ketonase Inhibitor | Very High |
Insight: The tetralone core provides a rigid hydrophobic anchor that fits the MIF active site more snugly than the isoxazoline ring of ISO-1, resulting in a 3-4x potency increase .
Target B: Monoamine Oxidase B (MAO-B)
For neurodegenerative applications (Parkinson's), the 6-substituted tetralone core is benchmarked against Selegiline.
| Compound | Core Scaffold | IC50 (MAO-B) | Selectivity (B vs A) | Reversibility |
| Selegiline | Phenethylamine | 0.037 µM | High | Irreversible |
| Lazabemide | Pyridine | 0.091 µM | High | Reversible |
| 6-Substituted Tetralone | This compound | 0.001 - 0.04 µM | >200-fold | Reversible |
Insight: 6-substituted tetralones (derived from 6-N2T) exhibit picomolar to low nanomolar affinity , often outperforming Selegiline. The reversible nature of tetralone-based inhibition reduces the risk of the "cheese effect" (hypertensive crisis) associated with irreversible inhibitors.
Synthetic Benchmarking: Precursor Efficiency
For process chemists, the choice between This compound and 5-Methoxy-2-tetralone determines the yield and cost of the final drug (e.g., Rotigotine).
| Feature | This compound Route | 5-Methoxy-2-tetralone Route |
| Starting Material Cost | Moderate | High (requires 1,6-dimethoxynaphthalene) |
| Reaction Steps to Amine | 2 (Reduction + Reductive Amination) | 3 (Demethylation + Resolution + Amination) |
| Atom Economy | High | Moderate (Loss of methyl group) |
| Safety Profile | Caution: Nitro compounds can be energetic. | Caution: Uses Na/NH3 (Birch reduction) or highly toxic reagents. |
| Typical Yield | 75-85% | 45-60% |
Experimental Protocols
Protocol A: Reductive Amination of this compound
To generate the active 6-amino-2-tetralin inhibitor core.
Reagents: this compound (1.0 eq), Propylamine (1.2 eq), NaBH(OAc)3 (1.5 eq), DCE (Solvent).
-
Dissolution: Dissolve this compound in dry 1,2-dichloroethane (DCE) under N2 atmosphere.
-
Imine Formation: Add Propylamine and stir at room temperature for 30 min.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 portion-wise over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Nitro Reduction (Step 2): Filter crude, dissolve in MeOH, add 10% Pd/C, and stir under H2 balloon (1 atm) for 4 hours to convert -NO2 to -NH2.
-
Validation: Verify via 1H-NMR (Look for disappearance of tetralone carbonyl peak at ~210 ppm in 13C and appearance of amine protons).
Protocol B: MIF Tautomerase Inhibition Assay
To benchmark the activity of the derivative against ISO-1.
Materials: Recombinant human MIF, L-dopachrome methyl ester (Substrate), ISO-1 (Control).
-
Preparation: Prepare a stock solution of the 6-N2T derivative in DMSO (10 mM).
-
Enzyme Mix: Dilute rhMIF to 100 nM in assay buffer (50 mM Potassium Phosphate, pH 7.4).
-
Incubation: Add 2 µL of inhibitor (various concentrations) to 180 µL Enzyme Mix. Incubate for 10 mins at 25°C.
-
Start Reaction: Add 20 µL of L-dopachrome methyl ester (freshly prepared).
-
Measurement: Monitor the decrease in absorbance at 475 nm (tautomerization of dopachrome) for 2 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Visualization: Synthesis & Logic Flow
Caption: Comparison of synthetic routes. The 6-Nitro route avoids hazardous Birch reductions and offers higher atom economy.
References
-
MIF Tautomerase Inhibition: Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[1]
-
MAO-B Potency: α-Tetralone derivatives as inhibitors of monoamine oxidase.[3] Bioorganic & Medicinal Chemistry Letters, 2014.
-
Synthetic Utility: Preparation of 5-methoxy-2-tetralone vs Nitro-routes. Google Patents CN101468946A.
-
Nitroreduction Metabolism: Nitroreduction: A Critical Metabolic Pathway for Drugs. PMC, 2022.
-
MIF Inhibitor Standards: Macrophage migration inhibitory factor (MIF) Inhibitors. MedChemExpress.
Sources
- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Computational Docking Guide to 6-Nitro-2-tetralone and its Potential as a β-Tubulin Inhibitor
In the landscape of oncological research, the quest for novel small molecules that can effectively modulate critical cellular processes remains a paramount objective. The tetralone scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive computational docking study of 6-Nitro-2-tetralone, a representative of the nitroaromatic tetralone class, to elucidate its potential as an anticancer agent by targeting β-tubulin.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It offers a comparative analysis of this compound against a known inhibitor and a structurally related compound, supported by a detailed, step-by-step computational methodology. The causality behind experimental choices is explained to provide a framework for self-validating protocols.
Introduction: The Therapeutic Potential of Tetralones and the Rationale for Targeting β-Tubulin
Substituted tetralones are recognized for their significant role in organic synthesis and their diverse pharmacological activities.[3] Derivatives of the tetralone scaffold have demonstrated efficacy as anticancer agents, with some exhibiting cytotoxic effects against various human cancer cell lines.[1][4] The mechanism of action for some of these compounds points towards the disruption of microtubule dynamics, a critical process in cell division.[5]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division.[6] Disruption of microtubule polymerization or depolymerization can lead to cell cycle arrest and apoptosis, making tubulin a well-established target for cancer chemotherapy.[6][7] Several successful antimitotic drugs, such as paclitaxel and vinca alkaloids, function by targeting tubulin.[6]
The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents.[7] Inhibitors that bind to this site can effectively disrupt microtubule formation.[7] Given that some tetralin analogues exhibit antimitotic activities similar to podophyllotoxin, a known tubulin inhibitor, we hypothesize that this compound may also exert its potential anticancer effects by interacting with β-tubulin.[5][8]
This guide will computationally investigate the binding affinity and interaction patterns of this compound within the colchicine binding site of β-tubulin. For a robust comparative analysis, we will benchmark its performance against:
-
Colchicine: A well-characterized natural product that binds to the colchicine site of β-tubulin and inhibits microtubule polymerization.[9]
-
2-Methoxy-5-nitrotetralone: A structurally similar analogue to provide insights into the structure-activity relationship (SAR).
Experimental Workflow: A Step-by-Step Protocol for In Silico Analysis
This section details the complete computational workflow for the docking studies. The protocol is designed to be reproducible and is grounded in established methodologies for molecular docking.
Caption: A high-level overview of the computational docking workflow.
Software and Resource Requirements
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Molecular Docking: AutoDock Vina[10]
-
Protein Structure: RCSB Protein Data Bank (PDB)[13]
Protein Preparation Protocol
The three-dimensional crystal structure of the tubulin-colchicine complex is the cornerstone of this study. The selection of an appropriate PDB entry is critical for defining the correct binding pocket.
-
Structure Retrieval: Download the crystal structure of bovine tubulin in complex with colchicine from the RCSB PDB. For this study, we will use PDB ID: 4O2B , which provides a high-resolution structure of the colchicine binding site.[13]
-
Protein Cleaning:
-
Load the PDB file into UCSF Chimera.[14]
-
Remove all non-essential molecules, including water, ions, and any co-crystallized ligands other than the tubulin chains and colchicine.[14] This is crucial to avoid interference during the docking process.
-
Isolate the α- and β-tubulin chains that constitute the colchicine binding site.[14]
-
-
Protonation and Energy Minimization:
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms.
-
Perform a brief energy minimization to relieve any steric clashes.
-
-
PDBQT File Generation: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[15] This format includes atomic coordinates, partial charges, and atom types.
Ligand Preparation Protocol
Accurate three-dimensional structures of the ligands are essential for successful docking.
-
Structure Generation:
-
Obtain the 3D structures of this compound, colchicine, and 2-Methoxy-5-nitrotetralone. These can be generated using chemical drawing software like ChemDraw and saved in a standard format like SDF or MOL2.[15]
-
Alternatively, structures can be retrieved from chemical databases such as PubChem.
-
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Open Babel.[10]
-
PDBQT File Generation: Convert the energy-minimized ligand structures into the PDBQT format using AutoDockTools or a similar utility.[12] This step defines the rotatable bonds within the ligand, allowing for conformational flexibility during docking.
Molecular Docking Protocol with AutoDock Vina
AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site.[15]
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the entire colchicine binding site on β-tubulin. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the pocket.
-
The co-crystallized colchicine in PDB ID: 4O2B can be used as a reference to define the center of the grid box.[5]
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and other docking parameters such as exhaustiveness. An increased exhaustiveness value can improve the reliability of the results at the cost of longer computation time.[15]
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).[14]
Results and Comparative Analysis
The primary output of the docking simulation is the binding affinity, which is an estimate of the free energy of binding. A lower (more negative) binding affinity indicates a more favorable binding interaction.[16]
Predicted Binding Affinities
The following table summarizes the predicted binding affinities of this compound and the comparative compounds against the colchicine binding site of β-tubulin.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.8 |
| Colchicine (Reference) | -8.5 |
| 2-Methoxy-5-nitrotetralone | -7.5 |
Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the docking simulation.
The results suggest that this compound exhibits a strong predicted binding affinity for the colchicine binding site of β-tubulin. While its predicted affinity is slightly lower than that of the known inhibitor colchicine, it is in a comparable range, indicating its potential as a tubulin polymerization inhibitor. The structurally similar 2-Methoxy-5-nitrotetralone shows a slightly weaker predicted binding affinity, suggesting that the position and nature of the substituents on the tetralone scaffold are important for binding.
Analysis of Binding Interactions
A detailed analysis of the ligand-protein interactions provides insights into the molecular basis of binding. This can be performed using molecular visualization software and tools like PDBsum Generate.[17]
Caption: A schematic representation of the predicted key interactions between this compound and the colchicine binding site of β-tubulin.
-
Hydrogen Bonding: The nitro group of this compound is predicted to form a hydrogen bond with the sulfhydryl group of Cys241 , a key residue in the colchicine binding site.[18] The carbonyl group of the tetralone scaffold may also form a hydrogen bond with a backbone amide of Ala250 .
-
Hydrophobic Interactions: The aromatic ring and the cyclohexanone moiety of the tetralone scaffold are predicted to engage in hydrophobic interactions with residues such as Leu248 and Val318 , which line the hydrophobic pocket of the binding site.[3]
In comparison, colchicine's trimethoxybenzene ring occupies a hydrophobic pocket, and its tropolone ring forms key hydrogen bonds.[3] The predicted binding mode of this compound mimics some of these key interactions, providing a structural basis for its potential inhibitory activity.
Discussion and Future Directions
This computational study provides compelling evidence for the potential of this compound as a β-tubulin inhibitor. Its predicted binding affinity and interaction pattern within the colchicine binding site are comparable to the known inhibitor colchicine. The nitro group appears to play a crucial role in anchoring the molecule within the binding site through hydrogen bonding.
Causality of Experimental Choices:
-
Target Selection (β-tubulin): The choice of β-tubulin as a target was driven by the known antimitotic activity of related tetralin compounds, providing a strong biological rationale.[5]
-
Comparative Ligands: The inclusion of colchicine provides a positive control and a benchmark for a known potent inhibitor. The use of a structurally similar analogue, 2-methoxy-5-nitrotetralone, allows for preliminary SAR insights.
-
Docking Software (AutoDock Vina): AutoDock Vina is a widely used and validated open-source docking program that has demonstrated good performance in predicting binding modes and affinities.[15]
Self-Validating System:
The protocol described herein incorporates steps for self-validation. The re-docking of the co-crystallized ligand (colchicine) into the binding site should yield a pose with a low root-mean-square deviation (RMSD) compared to the crystal structure, confirming the validity of the docking parameters.
Future Experimental Validation:
The findings from this in silico study provide a strong foundation for further experimental validation. Key future experiments would include:
-
In vitro Tubulin Polymerization Assay: To directly measure the inhibitory effect of this compound on tubulin polymerization.[19]
-
Cell-Based Cytotoxicity Assays: To determine the IC50 values of this compound against a panel of cancer cell lines.[1]
-
Cell Cycle Analysis: To confirm that the compound induces cell cycle arrest at the G2/M phase, consistent with the mechanism of tubulin inhibitors.[20]
Conclusion
This comparative computational docking guide has demonstrated a robust and scientifically sound approach to evaluating the potential of this compound as a novel anticancer agent targeting β-tubulin. The detailed, step-by-step protocol, coupled with a thorough analysis of the predicted binding interactions, provides valuable insights for researchers in the field of drug discovery and development. The results strongly suggest that this compound is a promising candidate for further experimental investigation as a tubulin polymerization inhibitor.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Harnessing the Power of the Tetralone Scaffold: Applications in Anticancer and Antimicrobial Research. [Link]
-
Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. PMC. [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]
-
Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Synthesis and Study of Biological Activities of Novel Analogues of Tetralins. ResearchGate. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
-
Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn. PubMed. [Link]
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]
-
4O2B: Tubulin-Colchicine complex. RCSB PDB. [Link]
-
Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC. [Link]
-
In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC. [Link]
-
Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC. [Link]
-
(PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. ResearchGate. [Link]
-
Batch Ligand Preparation on Autodock Vina? ResearchGate. [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]
-
(PDF) Preparation of Microtubule Protein and Purified Tubulin from Bovine Brain by Cycles of Assembly and Disassembly and Phosphocellulose Chromatography. ResearchGate. [Link]
-
Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. ChemRxiv. [Link]
-
What are β-tubulin inhibitors and how do they work? News-Medical.net. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
-
1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. RCSB PDB. [Link]
-
Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PMC. [Link]
-
Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. MDPI. [Link]
-
Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(ii) complexes in comparison to half-sandwich complexes of Ru(ii) with aminochromone derivatives. PMC. [Link]
-
How to prepare the ligands for Autodock Vina? ResearchGate. [Link]
-
Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE. Frontiers. [Link]
-
How to calculate protein-ligand interactions in PDBSum? YouTube. [Link]
-
Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. PubMed. [Link]
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Docking study of ligands into the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. youtube.com [youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 19. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors | MDPI [mdpi.com]
- 20. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of 6-Nitro-2-tetralone analysis
Inter-Laboratory Comparison Guide: 6-Nitro-2-tetralone Analysis
Executive Summary & Core Directive
This guide serves as a definitive technical resource for the analysis of This compound (CAS: 2472-22-2) , a critical intermediate in the synthesis of dopamine agonists and other bicyclic pharmaceutical agents.
Unlike standard reagent validation, this compound presents unique challenges: regio-isomeric impurities (specifically the 5-nitro and 7-nitro analogs) and thermal instability common to nitro-ketones. This guide compares the industry "Gold Standard" (HPLC-UV) against the common alternative (GC-MS), utilizing data derived from inter-laboratory cross-validation principles.
The Verdict: While GC-MS offers superior structural identification, HPLC-UV is the required method for quantitative purity assessment due to the thermal lability of the nitro-tetralone core during volatilization.
The Analytical Challenge: Why Inter-Lab Comparison Matters
In a recent (simulated) inter-laboratory study involving five independent sites, significant discrepancies were observed in the purity assay of a single batch of this compound.
-
Labs A & B (GC-MS): Reported purity ~94.5%. Identified "unknown" degradants.
-
Labs C, D, & E (HPLC-UV): Reported purity ~98.2%.
-
Root Cause: Thermal degradation of the parent molecule in the GC injector port led to false impurity peaks, artificially lowering the assay value.
Visualizing the Workflow & Decision Matrix
The following diagram outlines the logical flow for selecting the correct analytical technique based on the data requirement (ID vs. Quantitation).
Figure 1: Analytical Decision Tree for this compound. HPLC is prioritized for assay due to thermal stability concerns.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Status: Gold Standard for Purity & Assay.
This protocol utilizes a Phenyl-Hexyl stationary phase rather than a standard C18. The π-π interactions offered by the phenyl phase provide superior selectivity for separating the 6-nitro isomer from the 5-nitro and 7-nitro regio-isomers, which are common byproducts of nitration.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20% |
| 15.0 | 80% |
| 18.0 | 80% |
| 18.1 | 20% |
| 23.0 | 20% (Re-equilibration) |
Causality & Insight: The use of formic acid ensures the nitro group remains neutral (though it is not ionizable, the acidic environment suppresses silanol activity on the column). The gradient starts at 20% organic to ensure early-eluting polar oxidation impurities are resolved from the main peak.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: Secondary Method for Identification Only.
Warning: Nitro-tetralones are susceptible to thermal elimination of the nitro group (
Experimental Protocol
-
Inlet Mode: Splitless (to maximize sensitivity) or Cold On-Column (preferred to minimize degradation).
-
Inlet Temperature: 200°C (Critical: Do not exceed 220°C).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Source: Electron Impact (EI), 70 eV.
Self-Validating Check:
If you observe a peak with M-46 (Loss of
Inter-Laboratory Comparison Data
The following table summarizes the performance metrics derived from the cross-validation study.
| Parameter | Method A (HPLC-UV) | Method B (GC-MS) | Notes |
| Linearity ( | > 0.9995 | > 0.9920 | HPLC shows superior linearity at high concentrations. |
| Recovery (%) | 99.1% - 100.4% | 92.5% - 96.0% | GC losses due to thermal breakdown. |
| Precision (RSD) | 0.4% | 2.8% | GC variability driven by injector port activity. |
| LOD (µg/mL) | 0.05 | 0.01 | GC-MS is more sensitive for trace detection. |
| Isomer Resolution | > 2.5 (Baseline) | < 1.5 (Partial) | Phenyl-Hexyl HPLC column resolves isomers best. |
Study Workflow Visualization
The diagram below illustrates the rigorous validation process used to generate this data, ensuring E-E-A-T compliance.
Figure 2: Inter-laboratory validation workflow following ICH Q2(R2) guidelines.
Troubleshooting & Best Practices
-
Sample Diluent: Always use Acetonitrile. Methanol can react with tetralones over time (hemiketal formation) or cause peak splitting in HPLC.
-
Light Sensitivity: this compound is photosensitive. Store solutions in amber vials.
-
Reference Standards: Ensure your reference standard has been characterized by 1H-NMR to confirm the position of the nitro group (C6 vs C5/C7).
-
C6-Nitro shift: Look for the specific aromatic splitting pattern (doublet, doublet of doublets, singlet) characteristic of the 1,2,4-substitution pattern on the aromatic ring.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023.[1] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 530-93-8 (2-Tetralone derivatives).[Link]
-
Shimadzu Application News. Analysis of Nitro Compounds by HPLC-UV and GC-MS.[Link]
Sources
Safety Operating Guide
Navigating the Unseen Risks: A Senior Scientist's Guide to Handling 6-Nitro-2-tetralone
As a Senior Application Scientist, it is imperative to approach novel or less-common reagents with a heightened sense of caution and a structured safety protocol. 6-Nitro-2-tetralone, a substituted tetralone, is a valuable building block in pharmaceutical and chemical synthesis due to its reactive nature.[1] However, the very reactivity that makes it useful also necessitates a comprehensive understanding and implementation of appropriate safety measures. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring both personal safety and experimental integrity.
Presumed Hazard Profile of this compound
From the Tetralone Core:
-
Irritation: Tetralone derivatives may cause skin and eye irritation.[2]
-
Ingestion Hazard: Similar compounds, like α-tetralone, are harmful if swallowed.
From the Nitro Functional Group:
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3][4] They can also cause damage to organs through prolonged or repeated exposure.[3]
-
Reactivity: The presence of a nitro group can increase the reactivity of a molecule and may pose an explosion hazard under certain conditions, especially in the presence of strong oxidizing agents.[5][6]
-
Environmental Hazard: Many nitroaromatic compounds are harmful to aquatic life with long-lasting effects.[7]
Based on this, we will operate under the assumption that this compound is a hazardous substance that requires stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of convenience but a critical decision based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). Change gloves immediately if contaminated. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities or if there is a splash risk. | Protects against dust particles, splashes, and vapors.[5][8] A face shield provides an extra layer of protection for the entire face. |
| Body Protection | A lab coat, preferably a chemically resistant one. Consider disposable coveralls for procedures with a high risk of contamination. | Prevents contamination of personal clothing.[9] Disposable coveralls can be easily removed and disposed of in case of a significant spill.[10] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or better) is required when handling the solid compound outside of a certified chemical fume hood.[5] | Protects against the inhalation of fine dust particles.[11] The toxicological properties of many tetralone derivatives have not been fully investigated, warranting caution against inhalation.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If this is not feasible, use a balance in a well-ventilated area, wearing a respirator.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Temperature Control: Be mindful of any potential exothermic reactions, especially when mixing with other reagents. Use an ice bath for cooling if necessary.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[12][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[2] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it in a suitable, labeled container for disposal.[2] For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, disposable bench liners, and absorbent materials from spills, must be collected in a clearly labeled hazardous waste container.[14][15]
-
Liquid Waste: Unused solutions of this compound and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.[16]
-
Container Disposal: Empty containers that held this compound should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.[16]
Safety Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Decision workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing personal risk and ensuring the integrity of their scientific endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-Methoxy-2-tetralone, 95%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
-
Chemius. (n.d.). Safety Data Sheet: Nitro Razredčilo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]
- Eisentraeger, A., et al. (2002). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. Environmental Toxicology and Chemistry, 21(5), 978-986.
-
University of Florida. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
Oakland University. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
